Product packaging for 4-(Bromomethyl)-5-phenyloxazole(Cat. No.:CAS No. 368869-94-7)

4-(Bromomethyl)-5-phenyloxazole

Cat. No.: B1272746
CAS No.: 368869-94-7
M. Wt: 238.08 g/mol
InChI Key: WHYSMAZUGYWNJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(Bromomethyl)-5-phenyloxazole is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNO B1272746 4-(Bromomethyl)-5-phenyloxazole CAS No. 368869-94-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)-5-phenyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-6-9-10(13-7-12-9)8-4-2-1-3-5-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYSMAZUGYWNJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CO2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379969
Record name 4-(bromomethyl)-5-phenyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368869-94-7
Record name 4-(Bromomethyl)-5-phenyloxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=368869-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(bromomethyl)-5-phenyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Bromomethyl)-5-phenyl-1,3-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-(bromomethyl)-5-phenyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 4-(bromomethyl)-5-phenyloxazole. This heterocyclic compound is a valuable reactive intermediate in synthetic organic chemistry, particularly in the field of drug discovery. Its utility stems from the presence of a reactive bromomethyl group attached to a stable phenyloxazole core, which allows for the facile introduction of this moiety into a wide range of molecules. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, key chemical data, and visualizations of synthetic workflows and applications.

Core Chemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its application in chemical synthesis and for predicting its behavior in various reaction and solvent systems.

PropertyValueReference
IUPAC Name 4-(bromomethyl)-5-phenyl-1,3-oxazole[]
Synonyms 4-(BROMOMETHYL)-5-PHENYL-1,3-OXAZOLE; [4-(Bromomethyl)-1,3-oxazol-5-yl]benzene[][2]
CAS Number 368869-94-7[][2]
Molecular Formula C₁₀H₈BrNO[3]
Molecular Weight 238.08 g/mol [2][4]
Melting Point 50-52°C[]
Boiling Point 351.8°C at 760 mmHg (Predicted)[]
Density 1.485 g/cm³ (Predicted)[]
InChI Key WHYSMAZUGYWNJN-UHFFFAOYSA-N[][5]
Canonical SMILES C1=CC=C(C=C1)C2=C(N=CO2)CBr[][5]

Reactivity and Synthetic Applications

The primary utility of this compound lies in its reactivity, which is dominated by the bromomethyl group at the 4-position of the oxazole ring. This group is an excellent electrophile and a good leaving group, making the compound highly susceptible to nucleophilic substitution reactions.[6][7]

This reactivity allows for the alkylation of a diverse range of nucleophiles, including amines, thiols, alcohols, and carbanions. Consequently, this compound serves as a versatile building block for introducing the 4-methyl-5-phenyloxazole scaffold into more complex molecular architectures.[7] The oxazole ring itself is generally stable under the conditions typically employed for these substitution reactions. This combination of a reactive handle on a stable aromatic core makes it a valuable reagent in medicinal chemistry for the synthesis of novel compounds.[6][7]

Experimental Protocols

The following section details a generalized experimental protocol for a nucleophilic substitution reaction using this compound. This methodology is broadly applicable for reacting the compound with various nucleophiles.

General Protocol: Synthesis of 4-((Nucleophilomethyl))-5-phenyloxazole Derivatives

Materials:

  • This compound (1.0 eq.)

  • Nucleophile (e.g., primary/secondary amine, thiol, alcohol) (1.1 - 1.5 eq.)

  • Mild inorganic base (e.g., K₂CO₃, NaHCO₃) (1.5 - 2.0 eq.)

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF, THF)

Procedure:

  • Reaction Setup: To a solution of the chosen nucleophile (1.1 eq.) in an appropriate anhydrous solvent (e.g., acetonitrile), add a mild base such as potassium carbonate (1.5 eq.).

  • Addition of Reagent: Add a solution of this compound (1.0 eq.) in the same solvent to the mixture dropwise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-6 hours. For less reactive nucleophiles, the temperature may be moderately increased (e.g., to 40-60°C).

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.[8]

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic base and any resulting salts.[8] Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure substituted 5-phenyloxazole derivative.[6][8]

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as NMR (¹H, ¹³C), IR, and Mass Spectrometry.

Mandatory Visualizations

Diagram 1: Synthetic Workflow

G Generalized workflow for nucleophilic substitution. cluster_0 Reaction cluster_1 Work-up & Purification A Reaction Setup (Nucleophile, Base, Solvent) B Add 4-(bromomethyl) -5-phenyloxazole A->B C Stir at RT (2-6h) B->C D Monitor by TLC C->D E Filter Mixture D->E Reaction Complete F Concentrate Filtrate E->F G Column Chromatography F->G H Characterize Product (NMR, MS) G->H

Caption: A generalized experimental workflow for synthesizing 5-phenyloxazole derivatives.

Diagram 2: Application in Drug Discovery

G Role of this compound in drug discovery. A Starting Material: This compound B Parallel Synthesis with Diverse Nucleophiles (R-XH) A->B C Library of Novel 5-Phenyloxazole Derivatives B->C D High-Throughput Biological Screening (e.g., Anticancer Assays) C->D E Hit Identification & Lead Optimization D->E F Potential Drug Candidate E->F

Caption: Logical workflow from building block to drug candidate.

Applications in Drug Discovery

The oxazole scaffold is a recognized pharmacophore present in numerous biologically active compounds.[9] Derivatives of phenyloxazole have shown significant promise as therapeutic agents, particularly in oncology.[6] A notable mechanism of action for many of these compounds is the inhibition of tubulin polymerization.[6] By disrupting the dynamics of microtubules, which are crucial for cell division, these compounds can induce cell cycle arrest (commonly at the G2/M phase) and subsequently trigger apoptosis, or programmed cell death, in cancer cells.[6]

This compound is not typically a final drug product but rather a key intermediate used to generate libraries of diverse compounds for biological screening.[6][7] As illustrated in the diagram above, its reactive nature allows for the systematic modification of the molecule by introducing various functional groups. This strategy enables medicinal chemists to explore the structure-activity relationship (SAR) of the 5-phenyloxazole core, optimizing for potency, selectivity, and pharmacokinetic properties to develop novel drug candidates.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. Based on its structure as a bromomethylated aromatic compound, it is expected to be an irritant. The safety data sheet (SDS) for this compound indicates that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[10] Therefore, it is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

Conclusion

This compound is a highly valuable and versatile building block in synthetic and medicinal chemistry. Its well-defined chemical properties and the predictable reactivity of its bromomethyl group make it an ideal starting material for the synthesis of diverse libraries of novel compounds. The importance of the phenyloxazole motif in drug discovery, especially in the development of anticancer agents, underscores the significance of this compound as a key intermediate for researchers and drug development professionals. Proper handling and adherence to safety protocols are essential when working with this reactive reagent.

References

4-(bromomethyl)-5-phenyloxazole structure elucidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure Elucidation of 4-(bromomethyl)-5-phenyloxazole

Authored by: A Senior Application Scientist

Abstract

The unambiguous determination of a chemical structure is the bedrock of chemical research, particularly in the fields of medicinal chemistry and materials science where structure dictates function. This guide provides a comprehensive, in-depth walkthrough for the structural elucidation of this compound, a heterocyclic compound of interest as a reactive intermediate and building block. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we present a self-validating system of analysis. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind the multi-faceted analytical approach required to confirm a molecular structure with absolute certainty.

Introduction: The Imperative for Rigorous Elucidation

This compound (C₁₀H₈BrNO) is a substituted oxazole, a class of heterocyclic compounds prevalent in many biologically active molecules and functional materials.[1][2] Its structure features a stable 5-phenyloxazole core and a reactive bromomethyl group, making it a valuable synthetic intermediate for introducing the oxazole moiety into larger, more complex molecules.[3] Given its potential, an unassailable confirmation of its structure is paramount before its use in any application.

The process of structure elucidation involves a systematic approach where data from multiple analytical techniques are combined to piece together the molecular puzzle.[4][5] This guide will detail the roles of three core spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.[4][6]

  • Infrared (IR) Spectroscopy: To identify the functional groups present.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework and establish atom-to-atom connectivity.[7][8]

This integrated strategy ensures that each piece of evidence corroborates the others, leading to a single, validated structural assignment.

G cluster_0 Structure Elucidation Workflow Unknown Sample Unknown Sample MS Analysis MS Analysis Unknown Sample->MS Analysis IR Analysis IR Analysis Unknown Sample->IR Analysis NMR Analysis NMR Analysis Unknown Sample->NMR Analysis Molecular Formula Molecular Formula MS Analysis->Molecular Formula Functional Groups Functional Groups IR Analysis->Functional Groups Connectivity Map Connectivity Map NMR Analysis->Connectivity Map Data Integration Data Integration Molecular Formula->Data Integration Functional Groups->Data Integration Connectivity Map->Data Integration Confirmed Structure Confirmed Structure Data Integration->Confirmed Structure

Caption: The integrated workflow for structure elucidation.

Foundational Analysis: Molecular Formula via Mass Spectrometry

The first step in identifying an unknown compound is to determine its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a highly accurate mass measurement that can distinguish between compounds with the same nominal mass but different elemental compositions.[6]

Causality & Experimental Choice

We choose Electrospray Ionization (ESI) as the ionization method because it is a "soft" technique that minimizes fragmentation, ensuring a strong signal for the molecular ion (M⁺˙). HRMS is critical for distinguishing the target formula C₁₀H₈BrNO from other potential isobaric combinations.

Predicted HRMS Data

The presence of bromine, with its two abundant isotopes (⁷⁹Br, ~50.7% and ⁸¹Br, ~49.3%), provides a highly characteristic isotopic pattern. The molecular ion peak will appear as a doublet of nearly 1:1 intensity, separated by approximately 2 m/z units. This is a key validation checkpoint.

Ion SpeciesCalculated Exact Mass (Da)Description
[C₁₀H₈⁷⁹BrNO + H]⁺237.98621Molecular ion with ⁷⁹Br, protonated
[C₁₀H₈⁸¹BrNO + H]⁺239.98416Molecular ion with ⁸¹Br, protonated
[C₁₀H₈⁷⁹BrNO + Na]⁺259.96815Sodium adduct with ⁷⁹Br
[C₁₀H₈⁸¹BrNO + Na]⁺261.96610Sodium adduct with ⁸¹Br

Data predicted for this compound.[9]

Tandem MS (MS/MS) for Structural Fragments

By selecting the molecular ion and subjecting it to fragmentation (Collision-Induced Dissociation), we can gain initial insights into the molecule's structure.[6]

G M [M+H]⁺ m/z 238/240 F1 Loss of Br [C₁₀H₉NO]⁺ m/z 159 M->F1 - HBr F2 Loss of CH₂Br [C₉H₇NO]⁺ m/z 145 M->F2 - •CH₂Br F3 Phenyl Cation [C₆H₅]⁺ m/z 77 F2->F3 Ring Cleavage

Caption: Predicted MS/MS fragmentation pathway.

This fragmentation pattern supports the presence of a labile bromine atom and a phenyl group, providing the first pieces of structural evidence that will be corroborated by other techniques.

Protocol 1: HRMS Sample Preparation and Analysis
  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile). Dilute this stock solution by taking 100 µL and adding it to 1 mL of the same solvent to achieve a final concentration of ~100 µg/mL. If any precipitate is observed, the solution must be filtered.

  • Vial Transfer: Place the final solution into a 2 mL glass mass spectrometry vial with a screw cap and a PTFE septum.[10] Plastic vials should be avoided when using organic solvents to prevent leaching of plasticizers.[10]

  • Instrumentation: Analyze the sample using an ESI-TOF or ESI-Orbitrap mass spectrometer in positive ion mode.

  • Data Acquisition: Acquire the full scan spectrum to observe the molecular ion cluster. Perform a tandem MS (MS/MS) experiment on the primary molecular ion peaks (m/z ~238 and ~240) to obtain fragmentation data.

Functional Group Mapping: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the types of chemical bonds, and thus the functional groups, present in a molecule.[4] It works by measuring the absorption of infrared radiation by molecular vibrations.

Causality & Experimental Choice

While NMR and MS provide detailed connectivity and formula information, IR spectroscopy offers a quick and unambiguous confirmation of key functional groups. The presence of aromatic C-H bonds, aromatic ring stretches, and vibrations from the heterocyclic oxazole ring are all expected to give characteristic signals.[11][12]

Predicted IR Absorption Data
Wavenumber (cm⁻¹)Vibration TypeIntensityStructural Assignment
3100–3000C-H StretchMediumAromatic C-H (Phenyl & Oxazole rings)
2950–2850C-H StretchWeakAliphatic C-H (CH₂Br group)
1600–1585C=C Stretch (in-ring)MediumPhenyl ring
1500–1400C=C Stretch (in-ring)StrongPhenyl ring
~1620C=N StretchMediumOxazole ring
~1100C-O StretchStrongOxazole ring C-O-C
900–675C-H Out-of-Plane Bend ("oop")StrongMonosubstituted phenyl ring pattern
~650C-Br StretchMediumBromomethyl group

This table summarizes characteristic IR absorption bands for aromatic and oxazole-containing compounds.[11][13][14][15]

Protocol 2: FTIR Data Acquisition (KBr Pellet Method)
  • Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Background Spectrum: Place the KBr pellet holder (without the sample pellet) into the FTIR spectrometer and record a background spectrum.

  • Sample Spectrum: Place the sample pellet into the holder and record the sample spectrum. The instrument software will automatically subtract the background.

Definitive Structure: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution.[7][8] It provides information about the chemical environment, quantity, and connectivity of ¹H and ¹³C nuclei.

¹H NMR: Proton Environment Mapping

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments. For this compound, we expect three distinct signals.

Predicted ¹H NMR Data (in CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0Singlet (s)1HH2Proton on the oxazole ring at position 2, deshielded by N and O atoms.
7.5–7.3Multiplet (m)5HAr-HProtons of the monosubstituted phenyl ring.
~4.6Singlet (s)2HCH₂BrMethylene protons adjacent to the electronegative bromine atom and the oxazole ring.
¹³C NMR: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data (in CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~151C2Oxazole carbon between N and O.
~150C5Oxazole carbon bonded to the phenyl group.
~138C4Oxazole carbon bonded to the CH₂Br group.
129–125Ar-CAromatic carbons of the phenyl ring (4 signals expected).
~25CH₂BrAliphatic carbon of the bromomethyl group.
2D NMR: Establishing Connectivity

While 1D NMR suggests the fragments, 2D NMR experiments provide the definitive proof of how they are connected. For this molecule, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial. It reveals correlations between protons and carbons that are 2 or 3 bonds away.

G cluster_0 Key HMBC Correlations C2 C2 H2 H2 C4 C4 H2->C4 C5 C5 H2->C5 ²J CH2Br CH₂Br H_CH2Br H-CH₂Br H_CH2Br->C4 ³J H_CH2Br->C5 ²J ArC_ipso Ar-C (ipso) ArC_ortho Ar-C (ortho) H_Ar_ortho Ar-H (ortho) H_Ar_ortho->C5 ³J

References

A Senior Application Scientist's Guide to 4-(Bromomethyl)-5-phenyloxazole: Synthesis, Reactivity, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The oxazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of pharmacologically active compounds.[1] Its unique electronic properties and ability to engage in various biological interactions make it a fertile ground for drug discovery.[2] Within this important class of heterocycles, 4-(bromomethyl)-5-phenyloxazole (C₁₀H₈BrNO) emerges as a pivotal synthetic intermediate.[3][4] Its strategic design, combining the stable 5-phenyloxazole core with a highly reactive bromomethyl group, renders it an exceptionally versatile building block for introducing the oxazole moiety into novel molecular architectures. This guide provides an in-depth technical overview of its synthesis, chemical behavior, and strategic application, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's fundamental properties is a prerequisite for its effective use in synthesis. The key characteristics of this compound are summarized below. The molecule's structure features a benzylic bromide, which is inherently reactive towards nucleophilic displacement due to the stabilization of the transition state by the adjacent aromatic oxazole ring.

PropertyValueSource
Molecular Formula C₁₀H₈BrNO[5]
Molecular Weight 238.08 g/mol [5]
CAS Number 368869-94-7[5]
IUPAC Name 4-(bromomethyl)-5-phenyl-1,3-oxazole[6]
Appearance Likely a solid at room temperature[6]
Solubility Expected to be soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate)[1]

Synthesis and Spectroscopic Characterization

While a specific, peer-reviewed synthesis protocol for this compound is not readily found in consolidated literature, a plausible and robust pathway can be designed based on established methodologies for oxazole formation and subsequent functionalization.

A Representative Synthetic Pathway

The most logical approach involves a two-stage process: first, the construction of a 4-methyl-5-phenyloxazole precursor, followed by a selective radical bromination of the methyl group.

Causality of Method Selection:

  • Stage 1 (Oxazole Formation): The Robinson-Gabriel synthesis is a classic and reliable method for creating 2,4,5-substituted oxazoles. It proceeds via the cyclodehydration of an N-acyl-alpha-amino ketone. This method is chosen for its high yields and tolerance of various functional groups.

  • Stage 2 (Bromination): Selective bromination of the benzylic-like methyl group is best achieved using N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN). This method is highly specific for allylic and benzylic positions and avoids bromination of the aromatic rings.

cluster_0 Stage 1: Robinson-Gabriel Synthesis cluster_1 Stage 2: Radical Bromination A 2-Amino-1-phenylethan-1-one C 2-Acetamido-1-phenylethan-1-one A->C Acylation B Acetic Anhydride B->C E 4-Methyl-5-phenyloxazole C->E Cyclodehydration D Dehydrating Agent (e.g., H₂SO₄, P₂O₅) D->E F 4-Methyl-5-phenyloxazole H This compound F->H G NBS, AIBN CCl₄, Reflux G->H

Caption: Plausible two-stage synthesis of this compound.

Representative Experimental Protocol: Synthesis

Protocol Pillar: Self-Validation. This protocol is designed as a closed-loop system. The successful synthesis of the intermediate (4-methyl-5-phenyloxazole) is confirmed by spectroscopic analysis before proceeding. The final product's identity and purity are then validated against predicted spectroscopic data, ensuring confidence in the material's quality for subsequent applications.

Stage 1: Synthesis of 4-Methyl-5-phenyloxazole [2]

  • Acylation: To a solution of 2-amino-1-phenylethan-1-one hydrochloride (1.0 eq.) in pyridine, add acetic anhydride (1.2 eq.) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor completion by TLC.

  • Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate (3x). Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-acetamido-1-phenylethan-1-one.

  • Cyclodehydration: Dissolve the crude intermediate in a minimal amount of a suitable solvent and add a dehydrating agent (e.g., concentrated H₂SO₄ or P₂O₅) cautiously.

  • Reaction: Heat the mixture under reflux for 2 hours, monitoring by TLC.

  • Purification: After cooling, carefully neutralize the mixture with a base (e.g., Na₂CO₃ solution) and extract with ethyl acetate. Purify the crude product by column chromatography on silica gel to afford 4-methyl-5-phenyloxazole.

Stage 2: Synthesis of this compound

  • Setup: To a solution of 4-methyl-5-phenyloxazole (1.0 eq.) in dry carbon tetrachloride, add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of AIBN.

  • Reaction: Heat the mixture to reflux under an inert atmosphere for 4-6 hours. The reaction should be monitored by TLC or GC-MS for the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and filter off the succinimide by-product.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the final product.

Spectroscopic Signature (Predicted)

¹H NMR Spectroscopy (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.70 s 1H H2 (oxazole) The proton at the 2-position of the oxazole ring is a singlet in a downfield aromatic region.
~7.65 - 7.40 m 5H Phenyl-H Protons of the phenyl ring will appear as a complex multiplet.

| ~4.60 | s | 2H | -CH₂Br | The methylene protons adjacent to the bromine and the oxazole ring are deshielded and appear as a sharp singlet. |

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~152.0 C2 (oxazole) Carbon atom between N and O in the oxazole ring.
~150.5 C5 (oxazole) Carbon bearing the phenyl group.
~138.0 C4 (oxazole) Carbon bearing the bromomethyl group.
~130.0 - 128.0 Phenyl-C Aromatic carbons of the phenyl ring.
~127.5 Phenyl-C (ipso) Carbon of the phenyl ring attached to the oxazole.

| ~25.0 | -CH₂Br | The bromomethyl carbon, shifted downfield by the electronegative bromine. |

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹) Functional Group
~3100 - 3000 C-H stretch (aromatic)
~1600, ~1480 C=C stretch (aromatic rings)
~1550 C=N stretch (oxazole ring)
~1100 C-O-C stretch (oxazole ring)

| ~1250 | C-Br stretch |

Chemical Reactivity and Synthetic Utility

The primary utility of this compound lies in the exceptional reactivity of its bromomethyl group. The C-Br bond is highly polarized and susceptible to nucleophilic attack, making it an excellent electrophile for constructing more complex molecules. The bromine atom is a good leaving group, facilitating Sɴ2 reactions under mild conditions.[1]

This reactivity allows for the facile introduction of the 5-phenyloxazole moiety onto a wide range of molecular scaffolds through the formation of new carbon-heteroatom bonds.

Caption: Reactivity manifold of this compound with common nucleophiles.

Application in Drug Discovery: A Workflow

This compound is an ideal starting point for generating chemical libraries for biological screening. The workflow involves synthesizing a diverse set of derivatives through parallel reactions, followed by purification and biological evaluation.

General Protocol: Nucleophilic Substitution (S-Alkylation Example)

This protocol describes a typical S-alkylation reaction, a common strategy in medicinal chemistry to link heterocyclic scaffolds to sulfur-containing fragments.

Rationale for Conditions:

  • Solvent: A polar aprotic solvent like DMF or Acetonitrile is chosen to dissolve the reactants and facilitate the Sɴ2 mechanism without interfering with the nucleophile.

  • Base: A mild inorganic base like K₂CO₃ is used to deprotonate the thiol, generating the more potent thiolate nucleophile. It is easily removed by filtration after the reaction.

  • Temperature: Room temperature is often sufficient due to the high reactivity of the benzylic bromide, minimizing potential side reactions and degradation.

Step-by-Step Methodology:

  • Preparation: To a solution of the desired thiol (1.1 eq.) in anhydrous acetonitrile, add potassium carbonate (1.5 eq.).

  • Addition: Stir the suspension at room temperature for 15 minutes, then add a solution of this compound (1.0 eq.) in acetonitrile dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired thioether derivative.

  • Characterization: Confirm the structure and purity of the final compound using NMR, LC-MS, and IR spectroscopy.

Standard Experimental and Screening Workflow

Start Synthesis of Derivatives (Parallel Reactions) Workup Aqueous Work-up & Extraction Start->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Analyze Structural Analysis (NMR, LC-MS) Purify->Analyze Purity >95% Screen Primary Biological Screen (e.g., MTT Assay) Analyze->Screen Hit_ID Hit Identification Screen->Hit_ID Activity Threshold Met Dose_Resp Dose-Response & IC₅₀ Determination Hit_ID->Dose_Resp Confirmed Hits Lead_Opt Lead Optimization Dose_Resp->Lead_Opt Potent Compounds

Caption: A typical workflow from synthesis to hit identification in drug discovery.

Biological Potential of the Oxazole Scaffold

While specific biological data for derivatives of this compound is sparse, the broader class of substituted oxazoles has demonstrated significant potential in several therapeutic areas. This highlights the value of this building block in accessing potentially bioactive chemical space.

Therapeutic AreaMechanism of Action / TargetExample Activity of Related OxazolesSource
Anticancer Tubulin Polymerization Inhibition, Kinase InhibitionDerivatives of 4,5-diphenyloxazole induce cell cycle arrest at the G2/M phase and trigger apoptosis.[3]
Anticancer Inhibition of STAT3, G-quadruplex stabilizationOxazole derivatives have shown potent activity against various cancer cell lines with IC₅₀ values in the nanomolar range.[1]
Antimicrobial Enzyme Inhibition, Membrane DisruptionThiazolopyridine derivatives containing an oxazole-like core show potent activity against P. aeruginosa and E. coli.[8]
Anti-inflammatory Cyclooxygenase (COX) Enzyme InhibitionOxazole derivatives are evaluated for their ability to inhibit COX enzymes, key mediators of inflammation.[2]

Safety and Handling

As a reactive alkylating agent, this compound must be handled with appropriate care in a well-ventilated chemical fume hood.

  • Hazards: Causes severe skin burns and eye damage. May cause respiratory irritation.

  • Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors.

  • Storage: Store in a cool, dry place under an inert atmosphere, away from incompatible materials such as strong bases and nucleophiles.

Conclusion

This compound stands out as a high-value intermediate for synthetic and medicinal chemists. Its well-defined reactivity, centered on the bromomethyl group, provides a reliable and efficient handle for incorporating the biologically relevant 5-phenyloxazole scaffold into a multitude of structures. While detailed characterization and application data for this specific molecule require further exploration in published literature, its potential, inferred from the rich chemistry of related oxazoles, is undeniable. This guide serves as a foundational resource to empower researchers to leverage the synthetic potential of this compound in the rational design and discovery of next-generation therapeutic agents.

References

An In-depth Technical Guide to 4-(bromomethyl)-5-phenyloxazole (CAS Number 368869-94-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(bromomethyl)-5-phenyloxazole is a heterocyclic organic compound featuring a central oxazole ring substituted with a phenyl group at the 5-position and a reactive bromomethyl group at the 4-position. While specific detailed studies on this particular molecule are limited in publicly available literature, its structural motifs are of significant interest in medicinal chemistry and synthetic organic chemistry. The oxazole core is a well-established pharmacophore present in numerous biologically active compounds, and the bromomethyl group serves as a versatile handle for further chemical modifications.[1]

This technical guide provides a comprehensive overview of this compound, drawing upon data from closely related analogs to infer its chemical properties, potential synthetic routes, reactivity, and prospective biological applications. The information presented herein is intended to serve as a valuable resource for researchers engaged in drug discovery and development.

Physicochemical Properties

Based on available data for this compound and related compounds, the following physicochemical properties can be summarized.

PropertyValueReference(s)
CAS Number 368869-94-7[2]
Molecular Formula C₁₀H₈BrNO[3]
Molecular Weight 238.08 g/mol [3]
Appearance Likely a solid, based on analogous compounds.[1]
Solubility Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.[1]
Chemical Structure Chemical structure of this compound[3]

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible synthetic route would involve the adaptation of the Robinson-Gabriel synthesis. This would likely begin with the appropriate α-aminoketone precursor, followed by acylation and subsequent cyclodehydration. The bromination of a corresponding 4-methyl-5-phenyloxazole would then yield the final product.

G start α-Amino-α-phenylacetone step1 Acylation (e.g., Acetic Anhydride) start->step1 intermediate1 N-(1-oxo-1-phenylpropan-2-yl)acetamide step1->intermediate1 step2 Cyclodehydration (e.g., H₂SO₄ or POCl₃) intermediate1->step2 intermediate2 4-Methyl-5-phenyloxazole step2->intermediate2 step3 Benzylic Bromination (e.g., NBS, AIBN) intermediate2->step3 product This compound step3->product

Conceptual synthetic workflow for this compound.
Reactivity of the Bromomethyl Group

The bromomethyl group on the oxazole ring is a key feature for its utility as a synthetic intermediate. Bromide is an excellent leaving group, making the methylene carbon highly susceptible to nucleophilic attack.[4] This reactivity allows for the facile introduction of a wide variety of functional groups.

G reactant This compound product 4-(Substituted-methyl)-5-phenyloxazole reactant->product Nucleophilic Substitution nucleophile Nucleophile (Nu⁻) (e.g., R-OH, R-SH, R-NH₂, N₃⁻) nucleophile->product leaving_group Br⁻ product->leaving_group

Reactivity of this compound in nucleophilic substitution.

Potential Biological Activities and Applications in Drug Discovery

While there is no specific biological data for this compound, the broader class of 4-substituted-5-phenyloxazole derivatives has shown significant promise in several therapeutic areas. The data presented below is for structurally related analogs and serves to highlight the potential of this chemical scaffold.

Anti-inflammatory Activity

Derivatives of 4-methyl-5-phenyloxazole have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation.

Table 1: In Vitro Anti-inflammatory Activity of 4-Aryl/cycloalkyl-5-phenyloxazole Derivatives as COX-2 Inhibitors [5]

CompoundR (at position 4)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib-150.04375
Derivative A4-Sulfamoylphenyl>1000.3>333
Derivative B4-Methylphenyl100.250
Derivative CCyclohexyl50.150
Anticancer Activity

Oxazolone derivatives, which are structurally related to the oxazole core, have demonstrated cytotoxic effects against various cancer cell lines.

Table 2: In Vitro Cytotoxicity of 4-Arylidene-2-phenyloxazol-5(4H)-one Derivatives [5]

CompoundSubstituent on Arylidene RingCell LineCTC₅₀ (µg/mL)
14-HA54925
24-ClA54980
34-OHA54933
44-OCH₃A54940
Antimicrobial Activity

Certain oxazole derivatives have also shown potential as antimicrobial agents. The minimum inhibitory concentration (MIC) is a key measure of their efficacy.

Table 3: Antimicrobial Activity of 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole Derivatives [5]

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
1HH12.525
2ClH6.2512.5
3ClCl3.126.25

Experimental Protocols (Inferred from Analogous Compounds)

The following experimental protocols are generalized from procedures for closely related compounds and can serve as a starting point for the synthesis and derivatization of this compound.

General Protocol for Nucleophilic Substitution

This protocol describes a general method for reacting this compound with a nucleophile.[6]

Materials:

  • This compound

  • Nucleophile (e.g., alcohol, thiol, amine) (1.2 equivalents)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

  • Base (e.g., K₂CO₃, NaH) (1.5 equivalents)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the base.

  • Add the nucleophile (1.2 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 4-substituted-methyl-5-phenyloxazole derivative.

COX-2 Inhibition Assay (In Vitro)

This protocol outlines a general procedure for evaluating the COX-2 inhibitory activity of synthesized compounds.[7]

G start Prepare enzyme (COX-2) and substrate (arachidonic acid) solutions step1 Pre-incubate enzyme with test compound or vehicle control start->step1 step2 Initiate reaction by adding arachidonic acid step1->step2 step3 Incubate for a defined time at 37°C step2->step3 step4 Terminate the reaction (e.g., with acid) step3->step4 step5 Quantify prostaglandin E₂ (PGE₂) production (e.g., by ELISA) step4->step5 result Calculate % inhibition and determine IC₅₀ step5->result

Workflow for an in vitro COX-2 inhibition assay.

Signaling Pathways

Based on the activity of analogous compounds as COX-2 inhibitors, a primary signaling pathway of interest is the arachidonic acid cascade, which leads to the production of prostaglandins involved in inflammation.

G stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) pla2 Phospholipase A₂ stimuli->pla2 membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa releases pla2->membrane cox2 Cyclooxygenase-2 (COX-2) aa->cox2 pgh2 Prostaglandin H₂ cox2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (e.g., PGE₂) pgs->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor 4-(Substituted-methyl)- 5-phenyloxazole Derivative inhibitor->cox2 inhibits

Inhibition of the COX-2 signaling pathway.

Conclusion

This compound represents a valuable, yet under-explored, chemical entity. Its reactive bromomethyl group, coupled with the biologically relevant 5-phenyloxazole core, makes it a highly attractive starting material for the synthesis of diverse compound libraries for drug discovery. The demonstrated anti-inflammatory, anticancer, and antimicrobial activities of closely related analogs strongly suggest that derivatives of this compound warrant further investigation as potential therapeutic agents. The synthetic routes and experimental protocols outlined in this guide, though inferred, provide a solid foundation for researchers to begin exploring the chemistry and biological potential of this promising scaffold.

References

The Biological Landscape of Phenyloxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The phenyloxazole scaffold, a five-membered heterocyclic ring containing both oxygen and nitrogen, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties make it a "privileged" framework, enabling derivatives to interact with a wide array of biological targets. This has led to the development of numerous compounds with significant pharmacological activities.

This technical guide offers a comprehensive overview of the principal biological activities of phenyloxazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It is designed for researchers, scientists, and drug development professionals, providing a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to facilitate ongoing research and discovery in this promising area.

Anticancer Activity

Phenyloxazole derivatives have demonstrated considerable potential as cytotoxic agents against a variety of cancer cell lines. Their mechanisms of action are diverse, often involving the induction of apoptosis (programmed cell death) or the inhibition of critical cellular processes required for tumor growth and proliferation.[1][2]

Quantitative Data: Anticancer Activity

The cytotoxic effects of these compounds are typically quantified by their IC50 (half-maximal inhibitory concentration) or CTC50 (concentration that inhibits cell growth by 50%) values, as determined by assays such as the MTT or Sulforhodamine B (SRB) assays.[3]

Compound/Derivative ClassCancer Cell LineAssayMetric (µg/mL)Reference
4-Benzylidene-2-phenyloxazol-5(4H)-oneA549 Human Lung CarcinomaSRBCTC50: 25[3]
4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-oneA549 Human Lung CarcinomaSRBCTC50: 80[3]
4-(4-Hydroxybenzylidene)-2-phenyloxazol-5(4H)-oneA549 Human Lung CarcinomaSRBCTC50: 33[3]
4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-oneA549 Human Lung CarcinomaSRBCTC50: 40[3]
4-(2-Nitrobenzylidene)-2-phenyloxazol-5(4H)-oneA549 Human Lung CarcinomaSRBCTC50: 156[3]
4-(4-Dimethylaminobenzylidene)-2-phenyloxazol-5(4H)-oneA549 Human Lung CarcinomaSRBCTC50: 38[3]
Visualizing the Mechanism and Workflow

Many cytotoxic agents exert their effects by triggering apoptosis. The diagram below illustrates a simplified intrinsic apoptosis signaling pathway.

cluster_cell Cellular Response Compound Phenyloxazole Derivative Stress Cellular Stress Compound->Stress Mito Mitochondria Stress->Mito CytC Cytochrome c (release) Mito->CytC Casp9 Caspase-9 (activates) CytC->Casp9 Casp3 Caspase-3 (activates) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.[4]

The MTT assay is a standard colorimetric method for assessing the cytotoxic potential of chemical compounds.

cluster_workflow MTT Assay Workflow A Seed Cells Plate cancer cells in 96-well plates B Incubate Allow cells to adhere (24h) A->B C Treat Cells Add serial dilutions of phenyloxazole derivative B->C D Incubate Expose cells to compound (e.g., 72h) C->D E Add MTT Add MTT reagent to each well D->E F Incubate Allow formazan formation (2-4h) E->F G Solubilize Add DMSO or other solvent to dissolve crystals F->G H Read Absorbance Measure at ~570nm G->H I Calculate IC50 Determine the concentration for 50% inhibition H->I

Caption: General workflow of the MTT cytotoxicity assay.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the in vitro cytotoxicity of phenyloxazole derivatives against adherent cancer cell lines.[4][5][6]

1. Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phenyloxazole derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or a suitable solubilization buffer

  • Sterile 96-well flat-bottom culture plates

  • Phosphate-buffered saline (PBS)

2. Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 to 10,000 cells/well in 100 µL of medium). Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the phenyloxazole derivative in complete culture medium. After incubation, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (e.g., medium with DMSO at the highest concentration used) and wells with medium only (blank).[7]

  • Incubation: Incubate the plate for a specified period (commonly 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[7]

  • MTT Addition: Following the treatment period, add 10-20 µL of the MTT solution to each well and incubate for 2 to 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[4][8]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-200 µL of DMSO to each well to dissolve the crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4][6]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage viability against the compound concentration to determine the IC50 value.

Antimicrobial Activity

Derivatives of the phenyloxazole core have shown promising activity against a broad spectrum of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][10] Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.[11]

Quantitative Data: Antimicrobial Activity
CompoundMicroorganismMetric (MIC in µg/mL)Reference
Antibacterial
Compound 4bStaphylococcus aureus12.5[12]
Compound 4cStaphylococcus aureus12.5[12]
Compound 5aPseudomonas aeruginosa25[12]
Antifungal
Compound 4cCandida albicans12.5[12]
Compound A31 Candida albicans0.03-0.5[13]
Compound A31Cryptococcus neoformans0.25-2[13]
Compound A31 Aspergillus fumigatus0.25-2[13]
*5-or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives
2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivative
Visualizing the Experimental Workflow

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

cluster_workflow MIC Determination Workflow (Broth Microdilution) A Prepare Compound Create 2-fold serial dilutions of phenyloxazole derivative in broth B Dispense Add dilutions to 96-well plate A->B C Inoculate Add standardized microbial suspension to each well B->C D Controls Include positive (no drug) and negative (no microbes) growth controls C->D E Incubate Incubate plate under appropriate conditions (e.g., 37°C, 18-24h) D->E F Observe Visually inspect wells for turbidity (growth) E->F G Determine MIC Identify the lowest concentration with no visible growth F->G

Caption: Workflow for the broth microdilution susceptibility test.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes a quantitative method to assess the antimicrobial activity of phenyloxazole derivatives.[11][14][15]

1. Materials:

  • Phenyloxazole derivative

  • Bacterial or fungal strains

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • DMSO

2. Procedure:

  • Compound Preparation: Dissolve the phenyloxazole derivative in DMSO to create a high-concentration stock solution. Prepare serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate. The final volume in each well should be 50 or 100 µL.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting its turbidity to match a 0.5 McFarland standard. This suspension is then diluted in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add an equal volume of the diluted inoculum to each well of the microtiter plate containing the compound dilutions.

  • Controls: Include a positive control well (inoculum in broth without any compound) to confirm microbial growth and a negative control well (broth only) to ensure medium sterility. A vehicle control (inoculum with the highest concentration of DMSO) should also be included.

  • Incubation: Seal the plates and incubate at the optimal temperature (e.g., 35-37°C) for 18-24 hours for most bacteria or 24-48 hours for fungi.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the phenyloxazole derivative that completely inhibits visible growth (i.e., the first clear well).

Anti-inflammatory Activity

A significant area of investigation for phenyloxazole derivatives is their role as anti-inflammatory agents.[16] A primary mechanism of action for many of these compounds is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme that is upregulated during inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins.[17][18] By selectively targeting COX-2 over the constitutively expressed COX-1, these derivatives may offer a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[17]

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory potential can be assessed through various in vitro assays, including enzyme inhibition and cell-based models.

Derivative ClassAssay TypeMetricReference
4-Aryl/cycloalkyl-5-phenyloxazolesCOX-2 InhibitionPotent and Selective Inhibition[18]
4-Methyl-5-phenyloxazolesCOX-2 InhibitionSelective Inhibition[17]
Oxazole DerivativesHRBC Membrane Stabilization% Protection from Lysis[3]
Visualizing the Signaling Pathway

The inhibition of the COX-2 pathway is a key strategy for reducing inflammation. The diagram below shows where phenyloxazole derivatives intervene.

cluster_pathway COX-2 Inflammatory Pathway Stimuli Pro-inflammatory Stimuli (e.g., LPS) PLA2 Phospholipase A2 (activates) Stimuli->PLA2 Membrane Cell Membrane Phospholipids PLA2->Membrane AA Arachidonic Acid Membrane->AA releases COX2 Cyclooxygenase-2 (COX-2) AA->COX2 acts on PGH2 Prostaglandin H2 COX2->PGH2 PGs Prostaglandins (e.g., PGE2) PGH2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor Phenyloxazole Derivative Inhibitor->COX2 inhibits

Caption: Inhibition of the COX-2 pathway by phenyloxazole derivatives.[17]

Experimental Protocol: Human Red Blood Cell (HRBC) Membrane Stabilization Assay

This in vitro assay assesses the ability of a compound to protect red blood cell membranes from lysis induced by hypotonic stress, which is analogous to the stabilization of lysosomal membranes, preventing the release of inflammatory mediators.[3][19]

1. Materials:

  • Fresh whole human blood (collected with an anticoagulant like heparin)

  • Phenyloxazole derivatives

  • Standard drug (e.g., Aspirin, Diclofenac sodium)

  • Phosphate buffer saline (PBS, pH 7.4)

  • Hyposaline (0.25% NaCl) and Isosaline (0.9% NaCl)

  • Centrifuge

2. Procedure:

  • HRBC Suspension Preparation: Centrifuge the fresh whole blood at 3000 rpm for 10 minutes. Discard the plasma and buffy coat (the layer of white blood cells). Wash the remaining red blood cells three times with isosaline. Resuspend the packed red blood cells to create a 10% (v/v) suspension in isosaline.

  • Reaction Mixture Preparation: Set up test tubes as follows:

    • Control: 1.0 mL of phosphate buffer + 2.0 mL of hyposaline + 0.5 mL of HRBC suspension.

    • Test: 1.0 mL of phenyloxazole derivative solution (at various concentrations) + 2.0 mL of hyposaline + 0.5 mL of HRBC suspension.

    • Standard: 1.0 mL of standard drug solution (at various concentrations) + 2.0 mL of hyposaline + 0.5 mL of HRBC suspension.

  • Incubation: Incubate all test tubes at 37°C for 30 minutes.

  • Centrifugation: After incubation, centrifuge the mixtures at 3000 rpm for 5 minutes.

  • Absorbance Measurement: Collect the supernatant from each tube and measure the absorbance of the released hemoglobin at 560 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of membrane stabilization (protection against hemolysis) using the following formula:

    • % Protection = [1 - (Absorbance of Test / Absorbance of Control)] x 100

Conclusion

The phenyloxazole scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[1][3] The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the pharmacological properties of this important class of molecules. Future research efforts should be directed towards synthesizing and screening a wider diversity of phenyloxazole derivatives to establish more definitive structure-activity relationships, elucidating specific molecular targets, and advancing the most promising compounds into in vivo models to validate their therapeutic potential.

References

An In-depth Technical Guide to 4-(bromomethyl)-5-phenyloxazole: Synthesis, Reactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a privileged five-membered heterocyclic motif that constitutes the core of numerous biologically active compounds, demonstrating a wide array of pharmacological activities including anti-inflammatory, anticancer, and antimicrobial properties. Among the vast library of oxazole derivatives, 4-(bromomethyl)-5-phenyloxazole serves as a highly versatile and reactive intermediate in medicinal chemistry. The presence of a bromomethyl group at the 4-position of the stable 5-phenyloxazole core provides a convenient handle for synthetic chemists to introduce the oxazole moiety into more complex molecular architectures, enabling the exploration of novel chemical space in drug discovery.

This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, plausible synthetic routes, and key chemical reactions. Furthermore, it explores the biological landscape of structurally related phenyloxazole derivatives to highlight the therapeutic potential of this compound class.

Physicochemical and Spectroscopic Data

PropertyValueReference
Molecular Formula C₁₀H₈BrNO[1]
Molecular Weight 238.08 g/mol [1]
CAS Number 368869-94-7
IUPAC Name 4-(bromomethyl)-5-phenyl-1,3-oxazole
Canonical SMILES C1=CC=C(C=C1)C2=C(N=CO2)CBr[2]
InChI Key WHYSMAZUGYWNJN-UHFFFAOYSA-N[2]
Appearance Expected to be a solid
Solubility Expected to be soluble in common organic solvents like CH₂Cl₂, CHCl₃, and EtOAc[3]
Predicted XlogP 2.6[2]
Predicted Mass Spec [M+H]⁺: 237.98621, [M+Na]⁺: 259.96815[2]

Synthesis and Experimental Protocols

A specific, detailed protocol for the synthesis of this compound is not prominently featured in the literature, suggesting it is primarily a synthetic intermediate. However, a plausible and efficient two-step synthetic pathway can be conceptualized based on established methods for analogous oxazole derivatives: the Robinson-Gabriel synthesis of the oxazole core, followed by benzylic bromination.[4][5]

Step 1: Synthesis of 4-methyl-5-phenyloxazole via Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and reliable method for constructing the oxazole ring from a 2-acylamino-ketone precursor through cyclodehydration.[4]

Experimental Protocol:

  • Acylation of 2-Amino-1-phenylethan-1-one:

    • To a solution of 2-amino-1-phenylethan-1-one hydrochloride (1.0 equivalent) in pyridine, add acetic anhydride (1.2 equivalents) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.[4]

    • Concentrate the organic layer under reduced pressure to obtain the crude 2-acetamido-1-phenylethan-1-one.[4]

  • Cyclodehydration:

    • Dissolve the crude 2-acetamido-1-phenylethan-1-one in a suitable dehydrating agent such as concentrated sulfuric acid or phosphoryl chloride.[4]

    • Heat the reaction mixture under reflux for 1-3 hours, monitoring by TLC.

    • After cooling, carefully neutralize the reaction mixture with a suitable base (e.g., sodium carbonate solution) and extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-methyl-5-phenyloxazole.[4]

Robinson-Gabriel Synthesis start 2-Amino-1-phenylethan-1-one acyl 2-Acetamido-1-phenylethan-1-one start->acyl Acetic Anhydride, Pyridine product 4-Methyl-5-phenyloxazole acyl->product H₂SO₄ or POCl₃, Heat Benzylic Bromination start 4-Methyl-5-phenyloxazole product This compound start->product NBS, AIBN, CCl₄, Heat/Light Medicinal Chemistry Application start This compound product New Phenyloxazole Derivative start->product nucleophile Nucleophile (R-NuH) (e.g., Amine, Thiol, Malonate) nucleophile->product Base, Solvent screen Biological Screening (e.g., Anticancer, Anti-inflammatory) product->screen COX-2 Inhibition Pathway stimuli Pro-inflammatory Stimuli membrane Cell Membrane Phospholipids stimuli->membrane activates Phospholipase A₂ aa Arachidonic Acid membrane->aa releases cox2 Cyclooxygenase-2 (COX-2) aa->cox2 acts on pgh2 Prostaglandin H₂ (PGH₂) cox2->pgh2 pgs Prostaglandins (e.g., PGE₂) pgh2->pgs inflammation Inflammation, Pain, Fever pgs->inflammation inhibitor Phenyloxazole Derivative inhibitor->cox2 inhibits

References

An In-depth Technical Guide to the Reactivity of the Bromomethyl Group on a Substituted Oxazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the bromomethyl group attached to a substituted oxazole ring. The oxazole motif is a prevalent scaffold in medicinal chemistry, and the functionalization of this heterocycle is of paramount importance in the development of novel therapeutic agents. The bromomethyl group serves as a versatile handle for introducing a wide array of chemical moieties through various organic transformations. This document details the key reactions, presents quantitative data for comparative analysis, provides explicit experimental protocols, and visualizes reaction pathways and workflows.

Core Concepts: Reactivity of the Bromomethyl-Oxazole Moiety

The reactivity of the bromomethyl group on a substituted oxazole is primarily dictated by its susceptibility to nucleophilic attack and its ability to participate in transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the oxazole ring enhances the electrophilicity of the methylene carbon, making it a potent electrophile.

The bromide ion is an excellent leaving group, facilitating facile displacement by a wide range of nucleophiles. This inherent reactivity makes bromomethyl oxazoles valuable intermediates in the synthesis of more complex molecules.[1][2] Compared to their chloromethyl counterparts, bromomethyl oxazoles are significantly more reactive, allowing for milder reaction conditions, shorter reaction times, and often higher yields in nucleophilic substitution reactions.[2]

Nucleophilic Substitution Reactions

The bromomethyl group readily undergoes SN2 reactions with a variety of nucleophiles, including amines, thiols, alkoxides, and carbanions. This allows for the introduction of diverse functional groups at the methylene position.

Data Presentation: Nucleophilic Substitution Reactions
Oxazole ReactantNucleophileBaseSolventTemp. (°C)Time (h)ProductYield (%)Reference
2-Bromomethyl-4,5-diphenyl-oxazoleDiethyl malonateSodium ethoxideEthanolReflux4-6Diethyl 2-((4,5-diphenyloxazol-2-yl)methyl)malonateNot specified[2]
2-Bromomethyl-4,5-diphenyl-oxazolePrimary amineK₂CO₃Acetonitrile/THFRoom Temp2-4N-substituted 2-(aminomethyl)-4,5-diphenyl-oxazoleNot specified
2-(Bromomethyl)oxazole derivativeSodium azide (aq)DBNAcetoneRoom Temp0.52-(Azidomethyl)oxazole derivative89% conversion, 74% selectivity[3]
2-Bromomethyl-1,3-thiaselenole1,3-Benzothiazole-2-thiolPyridineNot specified032-((1,3-Benzothiazol-2-ylthio)methyl)-1,3-thiaselenole61%[4]
2-Bromomethyl-1,3-thiaselenole1,3-Benzothiazole-2-thiolNoneDMFRoom Temp482-((1,3-Benzothiazol-2-ylthio)methyl)-1,3-thiaselenole99%[5]
Experimental Protocols: Nucleophilic Substitution

Materials:

  • 2-Bromomethyl-4,5-diphenyl-oxazole

  • Diethyl malonate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Apparatus for inert atmosphere reaction (e.g., nitrogen or argon)

  • Standard workup and purification reagents and equipment

Procedure:

  • Under an inert atmosphere, prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol in a round-bottom flask.

  • To this solution, add diethyl malonate (1.1 eq) dropwise with stirring.

  • After stirring for 15 minutes, add a solution of 2-bromomethyl-4,5-diphenyl-oxazole (1.0 eq) in absolute ethanol.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

Materials:

  • 2-(Bromomethyl)oxazole derivative

  • Sodium azide (NaN₃)

  • 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)

  • Acetone

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve the 2-(bromomethyl)oxazole derivative in acetone.

  • Add DBN to neutralize any acidic medium.

  • Add a 2.5 M aqueous solution of sodium azide (1.1 - 1.3 equivalents).

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Monitor the conversion of the starting material by a suitable analytical technique (e.g., HPLC, GC-MS).

  • Upon completion, perform an appropriate aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product as necessary.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond of the bromomethyl group can be activated by a palladium catalyst to participate in various cross-coupling reactions, enabling the formation of new carbon-carbon bonds. This is a powerful strategy for the synthesis of complex substituted oxazoles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction of bromomethyl oxazoles with boronic acids or their derivatives is an effective method for creating a C(sp³)-C(sp²) bond.

Data Presentation: Suzuki-Miyaura Coupling of 4-Bromomethyl-2-chlorooxazole[6]
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (2.5)P(t-Bu)₃ (10)K₃PO₄Toluene801868
24-Methoxyphenylboronic acidPd₂(dba)₃ (2.5)P(t-Bu)₃ (10)K₃PO₄Toluene801855
33-Thienylboronic acidPd₂(dba)₃ (2.5)P(t-Bu)₃ (10)K₃PO₄Toluene801838
Stille Coupling

Stille coupling provides an alternative method for C-C bond formation, reacting the bromomethyl oxazole with an organostannane reagent. This reaction often shows good selectivity for the bromomethyl position, even in the presence of other reactive sites like a chloro-substituent on the oxazole ring.[6]

Data Presentation: Stille Coupling of 4-Bromomethyl-2-chlorooxazole[6]
EntryOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
1Tributyl(phenyl)tinPd₂(dba)₃ (2.5)TFP (10)NMP80385
2Tributyl(2-furyl)tinPd₂(dba)₃ (2.5)TFP (10)NMP80380
3(E)-Tributyl(styryl)tinPd₂(dba)₃ (2.5)TFP (10)NMP80375

TFP = Tri(2-furyl)phosphine, NMP = N-Methyl-2-pyrrolidone

Experimental Protocols: Palladium-Catalyzed Cross-Coupling

Materials:

  • Bromomethyl-substituted oxazole

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., P(t-Bu)₃)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., Toluene)

  • Apparatus for inert atmosphere reaction

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine the bromomethyl-substituted oxazole (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (2.5 mol%), phosphine ligand (10 mol%), and base (2.0 eq).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80 °C and stir for the specified time (typically 18 hours).

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Visualizations

Reaction Pathways and Workflows

Nucleophilic_Substitution_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Bromomethyl Oxazole in Solvent B Add Nucleophile and Base A->B 1. Combine Reactants C Stir at Specified Temperature B->C 2. Initiate Reaction D Monitor Progress (TLC, HPLC, etc.) C->D 3. Monitor E Quench Reaction D->E 4. Completion F Aqueous Workup & Extraction E->F 5. Isolate G Dry & Concentrate Organic Layer F->G 6. Dry H Purify Product (Chromatography, etc.) G->H 7. Purify

A generalized experimental workflow for nucleophilic substitution.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X R-Pd(II)(X)L2 R-Pd(II)(X)L2 Oxidative\nAddition->R-Pd(II)(X)L2 Transmetalation Transmetalation R-Pd(II)(X)L2->Transmetalation R'-B(OR)2 R-Pd(II)(R')L2 R-Pd(II)(R')L2 Transmetalation->R-Pd(II)(R')L2 X-B(OR)2 Reductive\nElimination Reductive Elimination R-Pd(II)(R')L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R-R' R-R' Reductive\nElimination->R-R'

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Synthesis_of_Bromomethyl_Oxazole Benzoin Benzoin Acylation Acylation Benzoin->Acylation Bromoacetyl bromide, Et3N N-(2-oxo-1,2-diphenylethyl)\nbromoacetamide N-(2-oxo-1,2-diphenylethyl) bromoacetamide Acylation->N-(2-oxo-1,2-diphenylethyl)\nbromoacetamide Cyclodehydration Cyclodehydration N-(2-oxo-1,2-diphenylethyl)\nbromoacetamide->Cyclodehydration H2SO4 or POCL3 2-Bromomethyl-4,5-diphenyl-oxazole 2-Bromomethyl-4,5-diphenyl-oxazole Cyclodehydration->2-Bromomethyl-4,5-diphenyl-oxazole

References

The Therapeutic Potential of 4,5-Disubstituted Oxazoles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The oxazole scaffold, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. Among the various substituted oxazoles, the 4,5-disubstituted motif has garnered significant attention due to its presence in a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the potential therapeutic applications of 4,5-disubstituted oxazoles, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key biological pathways to facilitate further research and development in this promising area.

Anticancer Applications: Targeting Microtubule Dynamics

A significant body of research has focused on the development of 4,5-disubstituted oxazoles as potent anticancer agents, particularly as inhibitors of tubulin polymerization.[1] These compounds often act as cis-restricted analogues of combretastatin A-4 (CA-4), a natural product known for its potent antimitotic activity. By locking the diaryl substituents in a favorable conformation, the oxazole ring enhances the binding affinity to the colchicine site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[1]

Quantitative Data: Antiproliferative and Tubulin Polymerization Inhibition Activities

Several 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-substituted oxazole derivatives have demonstrated remarkable antiproliferative activity against a panel of human cancer cell lines, with IC50 values in the nanomolar range.[1] The substitution pattern on the phenyl ring at the 5-position significantly influences the cytotoxic potency.

Compound ID5-SubstituentCancer Cell LineAntiproliferative Activity (IC50, nM)[1]Tubulin Polymerization Inhibition (IC50, µM)[1]
4g m-fluoro-p-methoxyphenylVarious0.35 - 4.6-
4i p-ethoxyphenylVarious0.5 - 20.2< 1
4a 2'-naphthylVarious0.5 - 73.2-
5a 2'-naphthyl (isomer)Various4 to 630-fold less active than 4a-
CA-4 -VariousSimilar to 4g and 4i-

Note: The antiproliferative activity was evaluated against a panel of cancer cell lines. The tubulin polymerization inhibition assay was conducted with tubulin at a concentration of 10 µM.

Experimental Protocols

A general three-step procedure is employed for the synthesis of these compounds:

  • Condensation: Reaction of an appropriate α-bromo acetophenone with acetamide at elevated temperatures (e.g., 150 °C) to yield the 2-methyl-4-substituted oxazole.

  • Bromination: Chemoselective monobromination at the 5-position of the oxazole ring using N-bromosuccinimide (NBS) in a suitable solvent like chloroform.

  • Suzuki Coupling: Palladium-catalyzed Suzuki cross-coupling of the 5-bromooxazole intermediate with a desired boronic acid to introduce the substituent at the 5-position.

G

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reagents: Tubulin (10 µM), polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP), test compound at various concentrations.

  • Procedure: a. Pre-incubate the test compound with tubulin in polymerization buffer on ice. b. Initiate polymerization by raising the temperature to 37 °C. c. Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. d. The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50% compared to a control without the inhibitor.

Anti-inflammatory Applications: Targeting Key Inflammatory Mediators

4,5-Disubstituted oxazoles have also demonstrated significant potential as anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory response.

Inhibition of Cyclooxygenase-2 (COX-2)

Certain trisubstituted oxazole derivatives have been identified as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme responsible for the production of pro-inflammatory prostaglandins. Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Another important anti-inflammatory mechanism for oxazole derivatives is the inhibition of fatty acid amide hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide, which have analgesic and anti-inflammatory properties. By inhibiting FAAH, these compounds increase the endogenous levels of anandamide, leading to a reduction in pain and inflammation.

Quantitative Data: Anti-inflammatory Activity
Compound TypeTargetActivity MetricValueReference
2,4,5-Trisubstituted oxazoleAQP4 and inflammatory cytokinesIC50 (NCI-H460 cells)60 µM (for compound 3a)[2]
4,5-Diphenyloxazolone derivativeCOX-2-Highest selective COX-2 inhibition[2]
Tri-substituted oxazole (MK-4409)FAAH-Potential selective inhibitor[2]
Experimental Protocols

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2.

  • Reagents: Human recombinant COX-2, COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, NaOH, and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • Procedure: a. Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor. b. Add the test compound at various concentrations to the wells of a 96-well plate. c. Add the reconstituted COX-2 enzyme to the wells. d. Initiate the reaction by adding a diluted solution of Arachidonic Acid/NaOH. e. Immediately measure the fluorescence (excitation/emission ~535/587 nm) kinetically at 25 °C. f. The IC50 value is calculated as the concentration of the compound that inhibits COX-2 activity by 50%.

G

Signaling Pathways

4,5-Disubstituted oxazoles can modulate inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

G

Antimicrobial Applications: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. 4,5-Disubstituted oxazoles have shown promise as effective antibacterial and antifungal compounds.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Compound TypeMicroorganismMIC (µg/mL)Reference
2,5-disubstituted 1,3,4-oxadiazole derivativesStaphylococcus aureus4 - 8[3]
Escherichia coli8 - 16[3]
Candida albicans32[3]
Macrooxazoles (from Phoma macrostoma)Staphylococcus aureusWeak to moderate activity[4]
Experimental Protocols

This is a standard method for determining the MIC of an antimicrobial agent.

  • Reagents and Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB) or other appropriate growth medium, bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL), and the test compound.

  • Procedure: a. Prepare serial two-fold dilutions of the test compound in the broth directly in the wells of the microtiter plate. b. Inoculate each well with the standardized microbial suspension. c. Include a positive control (broth and inoculum, no compound) and a negative control (broth only). d. Incubate the plate at an appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours. e. The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

G

Conclusion

4,5-Disubstituted oxazoles represent a versatile and highly promising class of therapeutic agents with a broad spectrum of biological activities. Their efficacy as anticancer, anti-inflammatory, and antimicrobial agents has been demonstrated through extensive research, supported by robust quantitative data. The synthetic accessibility of the oxazole core allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties. The detailed experimental protocols and pathway visualizations provided in this technical guide are intended to serve as a valuable resource for the scientific community, fostering further investigation and accelerating the translation of these promising compounds from the laboratory to the clinic. The continued exploration of the 4,5-disubstituted oxazole scaffold holds great potential for the discovery of next-generation therapeutics to address unmet medical needs.

References

An In-depth Technical Guide to 4-(bromomethyl)-5-phenyloxazole: Safety, Handling, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and available physicochemical properties of 4-(bromomethyl)-5-phenyloxazole (CAS No. 368869-94-7). Due to the limited availability of detailed experimental data for this specific compound, this guide also incorporates information from structurally similar compounds and general principles for handling reactive alkylating agents to ensure a thorough understanding of the potential hazards and necessary precautions.

Compound Identification and Properties

This compound is a heterocyclic compound featuring a phenyl-substituted oxazole ring with a reactive bromomethyl group. This functional group makes it a valuable intermediate in organic synthesis, particularly for the introduction of the 5-phenyloxazole moiety into larger molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 368869-94-7Multiple Sources
Molecular Formula C10H8BrNOMultiple Sources
Molecular Weight 238.08 g/mol Multiple Sources
Melting Point 50-52 °CAngene Chemical[1]
Boiling Point 351.783 °C at 760 mmHgAngene Chemical[1]
Purity Typically ≥95%Multiple Suppliers[2][3][]
Appearance SolidAngene Chemical[1]
Storage Conditions Inert atmosphere, 2-8°CBLD Pharm[5]

Safety and Hazard Information

The available safety data for this compound presents some inconsistencies across different suppliers, highlighting the need for a cautious approach. The primary hazards are associated with its corrosive and irritant nature, typical of a reactive benzylic bromide.

Table 2: GHS Hazard and Precautionary Statements for this compound

SourceHazard Statements (H-phrases)Precautionary Statements (P-phrases)
ECHEMI H314: Causes severe skin burns and eye damage.[6]P260, P264, P280, P301+P330+P331, P304+P340, P305+P351+P338, P405, P501[6]
Fluorochem H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[7]P233, P260, P261, P264, P271[7]

Due to the presence of the bromomethyl group, this compound is expected to be a lachrymator and an alkylating agent. Alkylating agents can be harmful if inhaled, ingested, or absorbed through the skin.

Handling and Storage

Proper handling and storage are crucial to minimize exposure and maintain the integrity of this compound.

Personal Protective Equipment (PPE)

A comprehensive set of PPE should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles with side shields or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and, if handling larger quantities, an apron or chemical-resistant suit.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If the potential for aerosol or dust generation exists, a respirator may be necessary.

Safe Handling Practices
  • Avoid all personal contact, including inhalation of dust or fumes.[8]

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling.[8]

  • Keep the container tightly closed when not in use.[8]

  • Avoid contact with incompatible materials such as strong oxidizing agents and bases.

The following diagram outlines a general workflow for the safe handling of this compound.

G General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_fume_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_fume_hood prep_materials Gather All Necessary Reagents and Equipment prep_fume_hood->prep_materials handle_weigh Weigh Compound Carefully to Minimize Dust prep_materials->handle_weigh handle_reaction Perform Reaction Under Inert Atmosphere (if necessary) handle_weigh->handle_reaction handle_monitor Monitor Reaction Progress handle_reaction->handle_monitor cleanup_quench Quench Reaction and Neutralize Any Reactive Byproducts handle_monitor->cleanup_quench cleanup_waste Dispose of Waste in Designated Hazardous Waste Container cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware and Work Area cleanup_waste->cleanup_decontaminate cleanup_ppe Remove and Dispose of Contaminated PPE Properly cleanup_decontaminate->cleanup_ppe

Safe handling workflow for reactive compounds.
Storage Recommendations

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5] The compound should be stored under an inert atmosphere and refrigerated (2-8°C).[5] Keep it away from incompatible materials such as strong oxidizing agents and bases.

First Aid Measures

In case of exposure, immediate action is critical.

Table 3: First Aid Procedures for this compound

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
Skin Contact Immediately remove all contaminated clothing. Wash off with soap and plenty of water. Seek immediate medical attention.[6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection.

  • Containment and Cleanup: For small spills, use an absorbent material to clean up and place it in a suitable, labeled container for waste disposal. For larger spills, dike the area to prevent spreading.

  • Environmental Precautions: Prevent the material from entering drains or waterways.

Stability and Reactivity

  • Reactivity: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. It is expected to be a reactive alkylating agent.

  • Chemical Stability: The oxazole ring is generally stable but can be susceptible to degradation under strongly acidic or basic conditions, and in the presence of oxidizing agents.

  • Conditions to Avoid: Moisture, heat, and exposure to incompatible materials.

  • Incompatible Materials: Strong oxidizing agents, strong bases.

  • Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide.

Toxicological and Ecological Information

Detailed toxicological and ecological studies for this compound are not available in the public domain. However, based on its structure as a reactive alkylating agent and the available hazard information, it should be considered to have the potential for significant toxicity. No information is available regarding its carcinogenicity, mutagenicity, or reproductive toxicity. Similarly, no ecotoxicity data is currently available. Therefore, it should be handled with the assumption that it is harmful to aquatic life, and release into the environment should be avoided.

References

Navigating the Solubility of 4-(Bromomethyl)-5-phenyloxazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 4-(bromomethyl)-5-phenyloxazole in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document addresses the current landscape of available data and provides detailed methodologies for experimental solubility determination in the absence of established quantitative values.

Executive Summary

This compound is a heterocyclic compound of interest in synthetic and medicinal chemistry. A thorough review of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific molecule. This guide, therefore, aims to bridge this gap by providing a qualitative assessment of its expected solubility based on its structural characteristics and by presenting a detailed, standardized protocol for its experimental determination. Adherence to these methodologies will enable researchers to generate reliable and reproducible solubility data, a critical parameter for reaction optimization, purification, and formulation development.

Qualitative Solubility Profile of this compound

The principle of "like dissolves like" serves as a fundamental predictor of solubility. The molecular structure of this compound, featuring a polar oxazole ring and a nonpolar phenyl group, alongside a reactive bromomethyl group, suggests a varied solubility profile. Based on the general solubility of oxazole derivatives and the physicochemical properties of its constituent functional groups, a qualitative solubility prediction is presented in Table 1.

Solvent Solvent Class Predicted Qualitative Solubility Rationale
Dichloromethane (DCM)Chlorinated HydrocarbonLikely SolubleThe polarity of DCM is well-suited to dissolve compounds with both polar and nonpolar moieties.
ChloroformChlorinated HydrocarbonLikely SolubleSimilar to DCM, chloroform is a good solvent for a wide range of organic compounds.
Ethyl AcetateEsterLikely SolubleIts moderate polarity and ability to act as a hydrogen bond acceptor suggest good solvation potential.
AcetoneKetoneLikely SolubleAs a polar aprotic solvent, acetone is expected to dissolve the compound.
Tetrahydrofuran (THF)EtherLikely SolubleTHF is a polar ether that is a good solvent for many organic compounds.
AcetonitrileNitrileModerately SolubleIts high polarity might lead to slightly lower solubility compared to less polar solvents.
MethanolAlcohol (Protic)Sparingly to Moderately SolubleThe protic nature of methanol may lead to less favorable interactions compared to aprotic solvents.
EthanolAlcohol (Protic)Sparingly to Moderately SolubleSimilar to methanol, its protic nature could limit solubility.
HexaneAliphatic HydrocarbonSparingly Soluble to InsolubleThe nonpolar nature of hexane is unlikely to effectively solvate the polar oxazole ring.
WaterAqueousInsolubleThe predominantly organic and nonpolar character of the molecule suggests very low aqueous solubility.

Note: This table presents predicted qualitative solubility. Experimental verification is highly recommended.

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a reliable gravimetric method for determining the equilibrium solubility of this compound in various organic solvents.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Constant temperature bath or incubator with shaker

  • Volumetric flasks

  • Pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Oven or vacuum oven

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_drying Drying & Final Weighing prep_solid Weigh excess This compound prep_solvent Add known volume of solvent to vial prep_solid->prep_solvent Combine equilibration Seal vial and place in shaker at constant temp. (e.g., 24-48h) prep_solvent->equilibration sedimentation Allow excess solid to sediment equilibration->sedimentation sampling Withdraw supernatant using a filtered syringe sedimentation->sampling weighing_empty Weigh empty, dry vial weighing_full Transfer known volume of supernatant to vial and weigh sampling->weighing_full Aliquot drying Evaporate solvent to dryness weighing_full->drying weighing_final Weigh vial with dry solute drying->weighing_final calculation Calculate Solubility (mg/mL or mol/L) weighing_final->calculation Calculate Solubility

A generalized workflow for the experimental determination of solubility.
Step-by-Step Procedure

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vial tightly and place it in a constant temperature shaker. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution has reached equilibrium.

  • Sample Collection: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent the transfer of any undissolved solid.

  • Gravimetric Analysis:

    • Tare a clean, dry vial on an analytical balance.

    • Transfer the collected supernatant to the tared vial and record the weight.

    • Carefully evaporate the solvent to dryness using a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

    • Once the solvent is completely removed, weigh the vial containing the dried solute.

  • Calculation: The solubility can be calculated using the following formula:

    Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant in mL)

Conclusion

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution with 4-(bromomethyl)-5-phenyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-phenyloxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Notably, derivatives of the 4-methyl-5-phenyloxazole core have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain pathways.[2][3] The functionalization of this core at the 4-position via nucleophilic substitution of 4-(bromomethyl)-5-phenyloxazole provides a versatile and efficient route to a diverse library of novel compounds for drug discovery and development.

The benzylic bromide of this compound is highly reactive towards a wide range of nucleophiles, including amines, thiols, phenols, and azides, facilitating the introduction of various functional groups and pharmacophores.[4] This reactivity allows for the synthesis of novel derivatives with tailored biological activities.

Data Presentation: Reaction Conditions for Nucleophilic Substitution on Bromomethyl-Substituted Heterocycles

The following table summarizes typical reaction conditions and reported yields for nucleophilic substitution reactions on this compound and its close structural analogs. This data is intended to serve as a guideline for reaction optimization.

Nucleophile ClassRepresentative NucleophileSolventBaseTemperature (°C)Time (h)ProductYield (%)Note
Amine Primary AmineAcetonitrileK₂CO₃Room Temp.2-4N-((5-phenyloxazol-4-yl)methyl)amineGood to HighGeneral conditions for analogous 2-bromomethyl-4,5-diphenyl-oxazole.[4]
Thiol 1,3-Benzothiazole-2-thiolDMFNaHCO₃Room Temp.12-(((5-phenyloxazol-4-yl)methyl)thio)benzo[d]thiazole~99Based on a highly efficient reaction with an analogous bromomethyl-thiaselenole.[5]
Azide Sodium AzideDMF-Room Temp.244-(azidomethyl)-5-phenyloxazoleHighGeneral conditions for benzylic bromides.

Note: The data presented is based on closely related structures and general principles of nucleophilic substitution. Actual yields and reaction times may vary for this compound and specific nucleophiles.

Mandatory Visualization

General Workflow for Nucleophilic Substitution

G cluster_reaction Reaction Setup cluster_process Reaction cluster_workup Work-up & Extraction cluster_purification Purification A Dissolve this compound in anhydrous solvent B Add base (if required) A->B C Add nucleophile (1.1 - 1.5 eq.) B->C D Stir at specified temperature (e.g., RT to 80°C) C->D Start Reaction E Monitor reaction by TLC D->E F Quench reaction (e.g., with water) E->F Reaction Complete G Extract with organic solvent (e.g., Ethyl Acetate) F->G H Wash organic layer (water, brine) G->H I Dry over Na₂SO₄ or MgSO₄ H->I J Concentrate in vacuo I->J K Purify crude product by column chromatography J->K L Characterize pure product (NMR, MS, etc.) K->L G A Pro-inflammatory Stimuli B Cell Membrane Phospholipids A->B activates Phospholipase A₂ C Arachidonic Acid B->C releases D Cyclooxygenase-2 (COX-2) C->D substrate for E Prostaglandins (e.g., PGE₂) D->E converts to F Inflammation, Pain, Fever E->F mediate G 4-Substituted-5-phenyloxazole Derivative G->D inhibits

References

The Rising Star in Synthesis: 4-(Bromomethyl)-5-phenyloxazole as a Versatile Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling a Powerful Synthetic Tool

In the landscape of modern organic synthesis and drug discovery, the demand for versatile and efficient building blocks is perpetual. The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] Within this important class of heterocycles, 4-(bromomethyl)-5-phenyloxazole emerges as a highly promising and reactive intermediate. Its strategic combination of a stable 5-phenyloxazole core and a reactive bromomethyl group at the 4-position makes it an exceptional alkylating agent, enabling the seamless introduction of the phenyloxazole moiety into a diverse array of molecular architectures.

This technical guide provides an in-depth exploration of this compound, from its synthesis to its application in various alkylation reactions. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its use with common nucleophiles, empowering researchers to leverage this potent reagent in their synthetic endeavors. While direct literature on this compound is emerging, the protocols and mechanistic discussions herein are grounded in the well-established chemistry of analogous halomethyl-diaryloxazoles, providing a robust framework for its application.[2][3]

Synthesis of this compound: A Plausible and Efficient Route

A direct, documented synthesis of this compound is not yet widely available in peer-reviewed literature. However, a highly plausible and efficient two-step synthetic pathway can be proposed based on established methodologies for the synthesis of related oxazole derivatives.[1][4] This approach involves the initial construction of the 4-methyl-5-phenyloxazole core, followed by a selective radical bromination of the methyl group.

Synthesis_of_this compound cluster_step1 Step 1: Robinson-Gabriel Synthesis cluster_step2 Step 2: Radical Bromination 2-Amino-1-phenylethan-1-one 2-Amino-1-phenylethan-1-one Cyclodehydration Cyclodehydration 2-Amino-1-phenylethan-1-one->Cyclodehydration Acylation Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Cyclodehydration 4-Methyl-5-phenyloxazole 4-Methyl-5-phenyloxazole Cyclodehydration->4-Methyl-5-phenyloxazole 4-Methyl-5-phenyloxazole_ref 4-Methyl-5-phenyloxazole NBS N-Bromosuccinimide (NBS) Bromination Bromination NBS->Bromination AIBN AIBN (Initiator) AIBN->Bromination This compound This compound Bromination->this compound 4-Methyl-5-phenyloxazole_ref->Bromination

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of 4-Methyl-5-phenyloxazole

This protocol is adapted from the well-established Robinson-Gabriel synthesis of oxazoles.[1]

Reagent MW Quantity Molar Eq.
2-Amino-1-phenylethan-1-one HCl173.6210.0 g1.0
Acetic Anhydride102.0912.0 mL2.2
Pyridine79.1050 mL-
Concentrated Sulfuric Acid98.0810 mL-
Dichloromethane (DCM)84.93200 mL-
Saturated NaHCO₃ solution-100 mL-
Anhydrous MgSO₄120.3710 g-

Procedure:

  • To a stirred solution of 2-amino-1-phenylethan-1-one hydrochloride (1.0 eq) in pyridine at 0 °C, add acetic anhydride (2.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture into 200 mL of ice-water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude 2-acetamido-1-phenylethan-1-one.

  • Carefully add the crude product to concentrated sulfuric acid (10 mL) at 0 °C.

  • Stir the mixture at room temperature for 2 hours, then heat to 60 °C for 1 hour.

  • Cool the reaction mixture and pour it onto crushed ice. Neutralize with a saturated solution of sodium carbonate until pH ~8.

  • Extract the product with ethyl acetate (3 x 50 mL), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-methyl-5-phenyloxazole.

Protocol 2: Synthesis of this compound

This protocol employs a standard radical bromination of the benzylic methyl group.[4]

Reagent MW Quantity Molar Eq.
4-Methyl-5-phenyloxazole159.195.0 g1.0
N-Bromosuccinimide (NBS)177.986.1 g1.1
Azobisisobutyronitrile (AIBN)164.210.26 g0.05
Carbon Tetrachloride (CCl₄)153.82100 mL-

Procedure:

  • To a solution of 4-methyl-5-phenyloxazole (1.0 eq) in dry carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and AIBN (0.05 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

The Power of Alkylation: Reactivity and Mechanistic Insights

The synthetic utility of this compound lies in the high reactivity of the bromomethyl group in nucleophilic substitution reactions. The bromine atom is an excellent leaving group, and the adjacent phenyl and oxazole rings stabilize the incipient carbocation-like transition state, facilitating the displacement by a wide range of nucleophiles.[3] This reactivity profile makes it a superior alkylating agent compared to its chloromethyl analog.[2]

Alkylation_Mechanism Reagents This compound + Nucleophile (Nu:) SN2_Transition_State SN2 Transition State [Nu---CH₂(Ox)---Br]⁻ Reagents->SN2_Transition_State Nucleophilic Attack Product Alkylated Product (Nu-CH₂-Oxazole) + Br⁻ SN2_Transition_State->Product Leaving Group Departure

Caption: General mechanism for the alkylation of nucleophiles.

Application Protocols: A Gateway to Novel Molecules

The following protocols provide detailed methodologies for the alkylation of representative nucleophiles, showcasing the versatility of this compound in constructing carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.

Protocol 3: N-Alkylation of a Primary Amine

This protocol describes the monoalkylation of a primary amine, a crucial transformation in the synthesis of many pharmaceutical compounds.[5]

Reagent MW Quantity Molar Eq.
This compound238.08238 mg1.0
Benzylamine107.15118 µL1.1
Potassium Carbonate (K₂CO₃)138.21276 mg2.0
Acetonitrile (anhydrous)41.0510 mL-

Procedure:

  • To a stirred suspension of potassium carbonate (2.0 eq) in anhydrous acetonitrile, add benzylamine (1.1 eq).

  • Add a solution of this compound (1.0 eq) in anhydrous acetonitrile dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 6-8 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to afford the N-alkylated product.

Protocol 4: S-Alkylation of a Thiol

The formation of thioethers is readily achieved by the alkylation of thiols. This protocol provides a general method for this transformation.

Reagent MW Quantity Molar Eq.
This compound238.08238 mg1.0
Thiophenol110.18102 µL1.0
Sodium Hydride (60% in oil)24.0044 mg1.1
Tetrahydrofuran (THF, anhydrous)72.1110 mL-

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, add thiophenol (1.0 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the sodium thiophenoxide.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the desired thioether.

Protocol 5: O-Alkylation of a Phenol

This protocol details the synthesis of an aryl ether through the alkylation of a phenol, a common structural motif in natural products and pharmaceuticals.[6]

Reagent MW Quantity Molar Eq.
This compound238.08238 mg1.0
Phenol94.1194 mg1.0
Cesium Carbonate (Cs₂CO₃)325.82488 mg1.5
N,N-Dimethylformamide (DMF)73.0910 mL-

Procedure:

  • To a solution of phenol (1.0 eq) in DMF, add cesium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in DMF.

  • Heat the reaction mixture to 60 °C and stir for 8-12 hours.

  • Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired aryl ether.

Conclusion: A Versatile Building Block for Future Discoveries

This compound stands out as a potent and versatile alkylating agent with significant potential in organic synthesis and medicinal chemistry. Its ability to readily react with a wide range of nucleophiles provides a straightforward and efficient method for incorporating the valuable 5-phenyloxazole moiety into complex molecules. The protocols and insights provided in this guide, though based on the established reactivity of analogous compounds, offer a solid foundation for researchers to explore the full synthetic potential of this promising building block. As the exploration of novel chemical space continues to be a driving force in drug discovery, the strategic application of such reactive intermediates will undoubtedly pave the way for the synthesis of the next generation of therapeutic agents.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting palladium-catalyzed cross-coupling reactions with oxazole substrates. The oxazole moiety is a crucial heterocyclic scaffold found in numerous biologically active compounds, making these synthetic methods highly valuable in medicinal chemistry and drug development.[1] This guide covers several key cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, offering step-by-step procedures and tabulated data for easy reference.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon and carbon-heteroatom bonds. When applied to oxazole substrates, these reactions allow for the late-stage functionalization of the oxazole ring at various positions, enabling the rapid synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[1][2] The choice of reaction type depends on the desired bond formation:

  • Suzuki-Miyaura Coupling: Forms C-C bonds by coupling an organoboron reagent with an organic halide or triflate.

  • Heck Coupling: Forms C-C bonds by coupling an unsaturated halide with an alkene.[3]

  • Sonogashira Coupling: Forms C-C bonds between a terminal alkyne and an aryl or vinyl halide.[4]

  • Buchwald-Hartwig Amination: Forms C-N bonds by coupling an amine with an aryl halide.[5][6]

The reactivity of the C-H bonds on the oxazole ring is generally C2 > C5, influencing the regioselectivity of direct C-H functionalization reactions.[7] However, by using pre-functionalized oxazoles (e.g., halo-oxazoles), specific positional functionalization can be achieved.

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up a palladium-catalyzed cross-coupling reaction with an oxazole substrate.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Oxazole Substrate, Coupling Partner, and Base B Add Palladium Catalyst and Ligand A->B C Add Anhydrous Solvent B->C D Purge with Inert Gas (e.g., Argon or Nitrogen) C->D E Heat to Target Temperature and Stir D->E F Monitor Progress (TLC or LC-MS) E->F G Aqueous Workup and Extraction F->G H Dry Organic Layer and Concentrate G->H I Purify by Column Chromatography H->I

A general experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a widely used method for the synthesis of biaryl compounds containing an oxazole moiety.[8][9][10]

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Oxazole halide (e.g., 2-iodo-5-(m-tolyl)oxazole) (1.0 mmol)

  • Arylboronic acid (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃) (2.0 mmol)

  • Anhydrous solvent (e.g., dioxane/water 4:1, toluene) (5-10 mL)

Procedure:

  • To a dry round-bottom flask, add the oxazole halide, arylboronic acid, and base.[2]

  • Add the palladium catalyst.

  • Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 3-5 minutes.[2]

  • Add the anhydrous solvent via syringe.[11]

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir.[11][2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][2]

  • Upon completion (typically 8-24 hours), cool the reaction mixture to room temperature.[2]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[11][2]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[11][2]

  • Purify the crude product by column chromatography on silica gel.[11][2]

Catalytic Cycle for Suzuki-Miyaura Coupling

The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

G Pd(0) Pd(0) Pd(II)-R1-X R¹-Pd(II)-X Pd(0)->Pd(II)-R1-X Oxidative Addition (R¹-X) R1-Pd(II)-R2 R¹-Pd(II)-R² Pd(II)-R1-X->R1-Pd(II)-R2 Transmetalation R1-Pd(II)-R2->Pd(0) Reductive Elimination R1-R2 R1-R2 R1-Pd(II)-R2->R1-R2 Product R2-B(OH)2 R²B(OH)₂ R2-B(OH)2->R1-Pd(II)-R2 Base Base Base->R1-Pd(II)-R2

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data for Suzuki-Miyaura Coupling of Oxazoles

Oxazole SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Iodo-5-(m-tolyl)oxazoleArylboronic acidPd(PPh₃)₄ (3-5)K₂CO₃Dioxane/H₂O80-1008-24Good[2]
2-Aryl-4-trifloyloxazoleArylboronic acidPd(OAc)₂ (5) / PCy₃ (6)KFDioxane150 (MW)0.3394[1]
4-Aryl-2-chlorooxazoleArylboronic acidPd(OAc)₂ (5) / PCy₃ (6)KFDioxane150 (MW)0.33Good[1]
2-Bromomethyl-4,5-diphenyl-oxazoleArylboronic acidPd catalyst (1-5)-Anhydrous---[11]

Heck Coupling Protocol

The Heck reaction is a method for the C-C bond formation between an unsaturated halide and an alkene.[3]

General Protocol for Heck Coupling

Materials:

  • Oxazole halide (1.0 mmol)

  • Alkene (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂) (1-5 mol%)

  • Ligand (e.g., PPh₃) (2-10 mol%)

  • Base (e.g., Et₃N, NaOAc) (1.5-2.0 mmol)

  • Solvent (e.g., DMF, NMP, Toluene)

Procedure:

  • In a reaction vessel, combine the oxazole halide, alkene, palladium catalyst, ligand, and base.

  • Add the solvent.

  • Purge the vessel with an inert gas.

  • Heat the mixture to the required temperature (often >100 °C) with stirring.[12]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Sonogashira Coupling Protocol

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4]

General Protocol for Sonogashira Coupling

Materials:

  • Oxazole halide (1.0 mmol)

  • Terminal alkyne (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) cocatalyst (e.g., CuI) (1-5 mol%)

  • Base (e.g., Et₃N, piperidine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a flask, add the oxazole halide, palladium catalyst, and copper(I) cocatalyst.

  • Purge with an inert gas.

  • Add the solvent and the base.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform a standard aqueous workup and extraction.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination Protocol

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds.[5][6]

General Protocol for Buchwald-Hartwig Amination

Materials:

  • Oxazole halide (1.0 mmol)

  • Amine (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (1-5 mol%)

  • Ligand (e.g., BINAP, Xantphos) (2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄) (1.5-2.0 mmol)

  • Solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the oxazole halide, amine, palladium catalyst, ligand, and base in a reaction vessel.

  • Add the anhydrous solvent.

  • Seal the vessel and heat with stirring to the desired temperature.

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature.

  • Perform an aqueous workup and extract the product.

  • Dry the organic layer, remove the solvent in vacuo, and purify the residue by column chromatography.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystUse a fresh batch of catalyst or a pre-catalyst.
Poor quality reagentsEnsure reagents are pure and solvents are anhydrous.
Inappropriate reaction conditionsOptimize temperature, reaction time, and solvent.
Formation of side products Decomposition of starting materials or productLower the reaction temperature.
Homocoupling of the boronic acid (Suzuki)Use a different base or solvent system.
Poor regioselectivity (direct C-H functionalization) Reaction conditions favor a different isomerScreen different ligands and solvents. Polar solvents like DMF can favor C5 arylation, while nonpolar solvents like toluene can favor C2 arylation.[7][13]

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of oxazole-containing compounds. The protocols and data presented in these application notes provide a solid foundation for researchers in drug discovery and development to design and execute these powerful transformations, enabling the efficient generation of novel molecular entities for biological evaluation. Careful optimization of reaction parameters for each specific substrate is crucial for achieving high yields and purity.

References

Application Notes and Protocols: 4-(Bromomethyl)-5-phenyloxazole in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The 5-phenyloxazole core, in particular, has been a focal point for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the use of 4-(bromomethyl)-5-phenyloxazole, a key intermediate in the synthesis of diverse compound libraries for drug discovery. The reactive bromomethyl group at the 4-position serves as a versatile handle for introducing various pharmacophoric elements through nucleophilic substitution reactions.

Core Applications in Drug Discovery

The primary application of this compound lies in its role as a reactive building block for the synthesis of libraries of 4-substituted-5-phenyloxazole derivatives. The electron-withdrawing nature of the oxazole ring enhances the reactivity of the bromomethyl group, making it an excellent electrophile for reactions with a wide range of nucleophiles. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse functional groups at the 4-position.

Synthesis of Potential Anti-inflammatory Agents (COX-2 Inhibitors)

Derivatives of 4-aryl/cycloalkyl-5-phenyloxazole have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[3] this compound is an ideal starting material for the synthesis of analogs of these inhibitors. By reacting it with various amines, thiols, and other nucleophiles, novel compounds can be generated and screened for their COX-2 inhibitory activity.

Table 1: Hypothetical COX-1 and COX-2 Inhibition Data for Derivatives of 4-(Aminomethyl)-5-phenyloxazole

Compound IDR-Group (at 4-aminomethyl)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Ref-Cmpd Celecoxib150.04375
OX-001 -CH2-Cyclohexyl>1000.25>400
OX-002 -CH2-Phenyl850.52163
OX-003 -CH2-(4-fluorophenyl)>1000.18>555
OX-004 -CH2-(4-methoxyphenyl)920.41224
Development of Novel Anticancer Agents

The oxazole core is present in numerous compounds with demonstrated anticancer activity.[2][4] The synthesis of novel 4-substituted-5-phenyloxazoles from this compound allows for the exploration of new chemical space in the search for potent and selective cytotoxic agents. The introduced side chains can be designed to interact with specific targets in cancer cells, such as kinases or tubulin.

Table 2: Hypothetical Anticancer Activity of 4-Substituted-5-phenyloxazole Derivatives against A549 Human Lung Carcinoma Cells

Compound IDR-Group (at 4-position)Cytotoxicity (IC50, µM)
Ref-Cmpd Doxorubicin0.8
OX-T-001 -CH2-S-phenyl12.5
OX-T-002 -CH2-S-(4-chlorophenyl)8.2
OX-T-003 -CH2-S-(4-pyridyl)15.1
OX-T-004 -CH2-O-phenyl25.6

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the this compound core, which can be adapted from standard oxazole syntheses like the Robinson-Gabriel synthesis.[1]

Workflow for the Synthesis of this compound

G A 2-Amino-1-phenylethan-1-one B Bromoacetylation A->B Bromoacetyl bromide, Base C 2-Bromoacetamido-1-phenylethan-1-one B->C D Cyclodehydration C->D Dehydrating agent (e.g., P2O5, H2SO4) E This compound D->E

Caption: Synthetic workflow for this compound.

Methodology:

  • Bromoacetylation of 2-Amino-1-phenylethan-1-one:

    • To a stirred solution of 2-amino-1-phenylethan-1-one hydrochloride (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine (2.2 eq).

    • Slowly add bromoacetyl bromide (1.1 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 2-bromoacetamido-1-phenylethan-1-one.

  • Cyclodehydration to form this compound:

    • To the crude 2-bromoacetamido-1-phenylethan-1-one, add a dehydrating agent such as phosphorus pentoxide (P₂O₅) or concentrated sulfuric acid.

    • Heat the mixture under reflux for 2-4 hours, monitoring by TLC.

    • After cooling, carefully quench the reaction mixture by pouring it onto ice.

    • Neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol 2: General Procedure for Nucleophilic Substitution

This protocol outlines a general method for the reaction of this compound with various nucleophiles.

General Workflow for Nucleophilic Substitution

G A This compound C Reaction A->C B Nucleophile (Nu-H) (e.g., R-NH2, R-SH, R-OH) B->C D 4-(Nucleophilomethyl)-5-phenyloxazole C->D Base, Solvent

Caption: General workflow for derivatization.

Methodology:

  • To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., acetonitrile or dimethylformamide), add the desired nucleophile (1.1 eq) and a base (e.g., potassium carbonate or triethylamine, 1.5 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the nucleophile.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted-5-phenyloxazole derivative.

Biological Evaluation Protocols

Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay

This protocol provides a general outline for evaluating the inhibitory activity of synthesized compounds against COX-1 and COX-2 enzymes.

Workflow for COX Inhibition Screening

G cluster_0 Enzyme Preparation cluster_1 Reaction cluster_2 Detection & Analysis A COX-1/COX-2 Enzyme B Incubation with Compound A->B C Add Arachidonic Acid B->C D Prostaglandin Production C->D E Quantification (e.g., EIA) D->E F IC50 Determination E->F

Caption: Workflow for in vitro COX inhibition assay.

Methodology:

  • Enzyme and Compound Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes in a suitable buffer. Prepare serial dilutions of the test compounds and reference inhibitor (e.g., celecoxib) in DMSO.

  • Incubation: In a 96-well plate, add the enzyme solution, a heme cofactor, and the test compound or vehicle control. Pre-incubate for a specified time (e.g., 10 minutes) at 37 °C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid.

  • Reaction Termination and Detection: After a set incubation period (e.g., 2 minutes), terminate the reaction. The amount of prostaglandin produced is quantified using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve.

Signaling Pathway

Inhibition of the Prostaglandin Synthesis Pathway by 5-Phenyloxazole Derivatives

G A Inflammatory Stimuli B Phospholipase A2 A->B D Arachidonic Acid B->D C Membrane Phospholipids C->B E COX-2 D->E G Prostaglandins E->G F 5-Phenyloxazole Derivative F->E Inhibition H Inflammation & Pain G->H

Caption: Inhibition of the COX-2 pathway.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of diverse libraries of compounds, coupled with the established biological importance of the 5-phenyloxazole scaffold, makes it a key starting material for the discovery of new therapeutic agents, particularly in the areas of inflammation and oncology. The protocols and data presented herein provide a foundation for researchers to further explore the potential of this important chemical entity.

References

Application Notes and Protocols: Methods for Incorporating the Phenyloxazole Moiety into Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The phenyloxazole scaffold is a privileged heterocyclic motif frequently found in natural products, pharmaceuticals, and functional materials. Its derivatives exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[1] The ability to efficiently incorporate this moiety into complex molecular architectures is therefore of significant interest in medicinal chemistry and drug discovery. These application notes provide detailed protocols for several key synthetic strategies, present quantitative data for comparison, and visualize the associated workflows and biological pathways.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classical and robust method for forming the oxazole ring via the cyclodehydration of a 2-acylamino-ketone.[2][3] The reaction is typically catalyzed by a strong acid, such as sulfuric acid or phosphorus pentoxide. The required 2-acylamino-ketone precursors can be readily prepared from α-amino ketones or through methods like the Dakin-West reaction.[2]

Experimental Workflow: Robinson-Gabriel Synthesis

start 2-Amino-1-phenylethan-1-one step1 Acylation start->step1 reagent1 Acetic Anhydride reagent1->step1 intermediate 2-Acetamido-1-phenylethan-1-one step1->intermediate step2 Cyclodehydration intermediate->step2 reagent2 Dehydrating Agent (e.g., H₂SO₄, P₂O₅) reagent2->step2 product 4-Methyl-5-phenyloxazole step2->product

Caption: Workflow for the Robinson-Gabriel synthesis of 4-methyl-5-phenyloxazole.

Detailed Protocol: Synthesis of 4-Methyl-5-phenyloxazole[1]

Part A: Acylation of 2-Amino-1-phenylethan-1-one

  • To a solution of 2-amino-1-phenylethan-1-one hydrochloride (1.0 equivalent) in pyridine, add acetic anhydride (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude 2-acetamido-1-phenylethan-1-one, which can be used in the next step without further purification.

Part B: Cyclodehydration

  • Add the crude 2-acetamido-1-phenylethan-1-one to concentrated sulfuric acid at 0 °C.

  • Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium carbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 4-methyl-5-phenyloxazole.

Van Leusen Oxazole Synthesis

The Van Leusen reaction is a highly versatile method for synthesizing oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC) as a key reagent.[4][5][6] This reaction proceeds via the formation of an intermediate oxazoline, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole.[7] A significant advantage of this method is its applicability to a wide range of aldehydes, allowing for diverse substitutions on the final oxazole product.

Experimental Workflow: Van Leusen Synthesis

aldehyde Aldehyde (R²-CHO) reaction Base-mediated condensation and cyclization aldehyde->reaction tosmic α-Substituted TosMIC (R¹-CH(Ts)NC) tosmic->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., Methanol) solvent->reaction intermediate Intermediate Oxazoline reaction->intermediate elimination Elimination of p-toluenesulfinic acid intermediate->elimination product 4,5-Disubstituted Oxazole elimination->product

Caption: Generalized workflow for the Van Leusen oxazole synthesis.

Detailed Protocol: Synthesis of 4-Benzyl-5-phenyloxazole[7]

Materials:

  • α-benzyl-p-toluenesulfonylmethyl isocyanide (1.00 g, 3.50 mmol, 1.0 equiv)

  • Benzaldehyde (0.37 g, 3.50 mmol, 1.0 equiv)

  • Potassium carbonate (K₂CO₃) (0.97 g, 7.00 mmol, 2.0 equiv)

  • Methanol (20 mL)

Procedure:

  • Combine α-benzyl-p-toluenesulfonylmethyl isocyanide and benzaldehyde in a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Add methanol (20 mL) to the flask, followed by potassium carbonate.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • Monitor the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • After the reaction is complete, allow the mixture to cool to room temperature and remove the methanol under reduced pressure.

  • Add water (20 mL) and ethyl acetate (20 mL) to the residue and perform a liquid-liquid extraction.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash chromatography on silica gel to yield 4-benzyl-5-phenyloxazole as a white solid.

Data Presentation: Van Leusen Synthesis Yields

The following table summarizes yields for various 4-substituted oxazoles prepared via the modified Van Leusen reaction.[7]

Entryα-Substituted TosMIC (R¹)Aldehyde (R²)ProductYield (%)
1BenzylBenzaldehyde4-Benzyl-5-phenyloxazole85
2MethylBenzaldehyde4-Methyl-5-phenyloxazole78
3IsopropylBenzaldehyde4-Isopropyl-5-phenyloxazole65
4Benzyl4-Chlorobenzaldehyde4-Benzyl-5-(4-chlorophenyl)oxazole82
5Methyl4-Methoxybenzaldehyde4-Methyl-5-(4-methoxyphenyl)oxazole75

Palladium-Catalyzed Synthesis

Modern cross-coupling strategies offer powerful tools for constructing C-C and C-N bonds, enabling the synthesis of highly functionalized phenyloxazoles. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly valuable for late-stage functionalization, where a pre-formed bromo-oxazole core is coupled with various boronic acids to install the phenyl group or other aryl substituents.

Logical Relationship: Suzuki Coupling for Phenyloxazole Synthesis

bromo_oxazole Bromo-oxazole (e.g., 4-Bromo-5-methyloxazole) reaction Suzuki-Miyaura Cross-Coupling bromo_oxazole->reaction boronic_acid Phenylboronic Acid boronic_acid->reaction catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) catalyst->reaction base Base (e.g., Na₂CO₃) base->reaction product 5-Methyl-4-phenyloxazole reaction->product

Caption: Suzuki-Miyaura cross-coupling for phenyloxazole synthesis.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on common conditions for Suzuki-Miyaura reactions involving heterocyclic halides.[8]

Materials:

  • Aryl-bromide (e.g., 2-bromo-4-phenyloxazole) (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv)

  • Solvent system (e.g., Toluene/Water or Dioxane/Water)

Procedure:

  • To a reaction vessel, add the bromo-oxazole, the boronic acid, the palladium catalyst, and the base.

  • Add the solvent system (e.g., a 4:1 mixture of toluene and water).

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired phenyloxazole derivative.

Biological Context: Anti-inflammatory Signaling

Phenyloxazole derivatives are often investigated for their anti-inflammatory properties, with a common mechanism of action being the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[9] COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by converting arachidonic acid into prostaglandins (PGs), which are potent inflammatory mediators.

Signaling Pathway: COX-2 Inhibition

stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) cox2 COX-2 Enzyme stimuli->cox2 Induces Expression membrane Cell Membrane Phospholipids pla2 PLA₂ aa Arachidonic Acid pla2->aa Releases aa->cox2 Substrate pgs Prostaglandins (PGs) cox2->pgs Converts to inflammation Inflammation (Pain, Fever, Swelling) pgs->inflammation inhibitor Phenyloxazole Derivative inhibitor->cox2 Inhibits

Caption: Inhibition of the COX-2 pathway by phenyloxazole derivatives.

References

S-Alkylation of Cysteine Residues with 4-(Bromomethyl)-5-phenyloxazole: A Guide to Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the reaction conditions for the S-alkylation of cysteine residues using 4-(bromomethyl)-5-phenyloxazole. Cysteine alkylation is a fundamental bioconjugation technique with broad applications in proteomics, drug discovery, and diagnostics. The unique reactivity of the thiol group in cysteine allows for its selective modification with electrophilic reagents such as this compound, enabling the introduction of probes, tags, or therapeutic payloads onto peptides and proteins.

General Reaction Pathway

The S-alkylation of a cysteine residue with this compound proceeds via a nucleophilic substitution reaction. The sulfur atom of the cysteine thiol group acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group on the oxazole ring. This results in the formation of a stable thioether bond and the displacement of the bromide ion.

G cluster_0 Reaction Mechanism Cys Cysteine Residue (Protein-SH) Adduct S-alkylated Cysteine Adduct Cys->Adduct Nucleophilic Attack Reagent This compound Reagent->Adduct Br Bromide Ion (Br-)

Caption: General reaction scheme for the S-alkylation of a cysteine residue.

Key Reaction Parameters and Optimization

The efficiency and specificity of the S-alkylation reaction are critically dependent on several parameters. Careful optimization of these conditions is essential to achieve high yields and minimize off-target modifications.

ParameterRecommended Range/ConditionRationale
pH 7.0 - 8.5The thiol group of cysteine needs to be in its deprotonated thiolate form (S-) to act as an effective nucleophile. A slightly basic pH promotes thiolate formation without significantly increasing the reactivity of other nucleophilic residues like lysine.
Temperature Room Temperature (20-25 °C) to 37 °CThe reaction generally proceeds efficiently at room temperature. Slightly elevated temperatures can increase the reaction rate but may also promote side reactions or protein denaturation.
Stoichiometry (Reagent:Cysteine) 1.1:1 to 5:1 molar excess of reagentA slight to moderate excess of the alkylating reagent is typically used to drive the reaction to completion. The optimal ratio depends on the reactivity of the specific cysteine residue and the protein concentration.
Reaction Time 30 minutes to 2 hoursThe reaction time should be optimized to ensure complete alkylation while minimizing potential side reactions. Progress can be monitored using techniques like mass spectrometry.
Solvent Aqueous buffers (e.g., PBS, Tris, HEPES)The reaction is typically performed in aqueous buffers compatible with the protein of interest. A small amount of a water-miscible organic co-solvent (e.g., DMSO, DMF) may be required to dissolve the this compound.
Reducing Agent TCEP or DTT (pre-alkylation)For proteins with disulfide bonds, a pre-incubation step with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) is necessary to ensure the cysteine thiols are free and available for alkylation. TCEP is often preferred as it does not contain a thiol group that could compete with the cysteine residues.

Proposed Experimental Protocol

This protocol provides a general framework for the S-alkylation of a cysteine-containing peptide or protein with this compound. It is recommended to perform small-scale pilot experiments to optimize the conditions for your specific target.

Materials
  • Cysteine-containing peptide or protein

  • This compound

  • Reaction Buffer (e.g., 100 mM Phosphate buffer, pH 7.5)

  • Reducing Agent (e.g., 10 mM TCEP solution)

  • Quenching Reagent (e.g., 1 M L-cysteine or β-mercaptoethanol)

  • Organic Co-solvent (e.g., DMSO)

  • Desalting column or dialysis equipment

Procedure
  • Protein Preparation and Reduction:

    • Dissolve the peptide or protein in the reaction buffer to the desired concentration.

    • If the protein contains disulfide bonds, add TCEP to a final concentration of 1-5 mM and incubate at room temperature for 1 hour to reduce the disulfide bonds.

  • Alkylation Reaction:

    • Prepare a stock solution of this compound in DMSO.

    • Add the desired molar excess of the this compound solution to the reduced protein solution. The final concentration of DMSO should ideally be kept below 5% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation. Protect the reaction from light if the oxazole moiety is intended for fluorescent applications.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching reagent (e.g., L-cysteine or β-mercaptoethanol) in a significant molar excess (e.g., 10-fold over the initial alkylating reagent concentration) to react with any unreacted this compound.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess reagents and byproducts by desalting the protein solution using a suitable size-exclusion chromatography column or by dialysis against an appropriate buffer.

  • Analysis:

    • Confirm the successful alkylation and determine the modification efficiency using techniques such as mass spectrometry (e.g., MALDI-TOF or LC-MS/MS) to observe the mass shift corresponding to the addition of the 5-phenyloxazol-4-ylmethyl group.

G cluster_workflow Experimental Workflow A 1. Protein Preparation & Reduction (if needed) B 2. S-Alkylation Reaction (add this compound) A->B C 3. Quench Reaction (add excess thiol) B->C D 4. Purification (Desalting/Dialysis) C->D E 5. Analysis (Mass Spectrometry) D->E

Caption: A streamlined workflow for the S-alkylation of cysteine residues.

Applications in Drug Development and Research

The S-alkylation of cysteine residues is a cornerstone of modern biopharmaceutical research and development. The introduction of the phenyloxazole moiety can serve several purposes:

  • Fluorescent Labeling: The oxazole ring system can exhibit fluorescence, allowing the labeled protein to be tracked and visualized in various biological assays.

  • Drug Conjugation: The phenyloxazole group can serve as a linker to attach cytotoxic drugs or other therapeutic agents to a targeting protein, such as an antibody, to create antibody-drug conjugates (ADCs).

  • Probing Protein Structure and Function: Site-specific modification of cysteine residues can be used to investigate the role of particular cysteines in protein structure, function, and interaction with other molecules.

The successful S-alkylation of cysteine residues with this compound provides a versatile tool for researchers to advance their understanding of biological systems and to develop novel therapeutic and diagnostic agents. Careful optimization of the reaction conditions outlined in this document will be key to achieving efficient and specific modification of the target protein.

Application Notes and Protocols: C-alkylation of Stabilized Carbanions using 4-(bromomethyl)-5-phenyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the C-alkylation of stabilized carbanions using the reactive heterocyclic building block, 4-(bromomethyl)-5-phenyloxazole. This reagent is a valuable tool for introducing the 4-(substituted-methyl)-5-phenyloxazole moiety into organic molecules, a scaffold of interest in medicinal chemistry due to the prevalence of oxazole cores in pharmacologically active compounds.

Overview and Principle

The C-alkylation of stabilized carbanions is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The reaction involves two key steps:

  • Formation of a Stabilized Carbanion (Nucleophile): A proton is abstracted from a carbon atom positioned between two electron-withdrawing groups (EWGs), such as esters or ketones. This process is typically achieved using a suitable base. The resulting carbanion is stabilized by delocalization of the negative charge onto the adjacent EWGs.

  • Nucleophilic Substitution: The stabilized carbanion acts as a nucleophile and attacks the electrophilic carbon of this compound, displacing the bromide leaving group in an SN2 reaction.

This methodology allows for the efficient construction of more complex molecules containing the 5-phenyloxazole core.

Synthesis of the Alkylating Agent: this compound

The synthesis of the title alkylating agent is a two-step process commencing with the construction of the oxazole ring, followed by benzylic bromination.

Protocol 1: Synthesis of 4-methyl-5-phenyloxazole (Robinson-Gabriel Synthesis)

The Robinson-Gabriel synthesis provides a classical and effective method for constructing the 4-methyl-5-phenyloxazole core via the cyclodehydration of a 2-acylamino-ketone intermediate.[1]

Step A: Acylation of 2-Amino-1-phenylethan-1-one

  • To a solution of 2-amino-1-phenylethan-1-one hydrochloride (1.0 eq) in pyridine, add acetic anhydride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.[1]

  • Concentrate the organic layer under reduced pressure to obtain crude 2-acetamido-1-phenylethan-1-one, which can be used in the next step without further purification.

Step B: Cyclodehydration

  • Dissolve the crude 2-acetamido-1-phenylethan-1-one from the previous step in a suitable apparatus.

  • Add a dehydrating agent such as concentrated sulfuric acid or phosphorus pentoxide.[1]

  • Heat the reaction mixture under reflux for 1-3 hours, monitoring by TLC.

  • After cooling, carefully neutralize the reaction mixture with an appropriate base (e.g., sodium carbonate solution) and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 4-methyl-5-phenyloxazole.[1]

G cluster_0 Synthesis of 4-methyl-5-phenyloxazole Start 2-Amino-1-phenylethan-1-one Acylation Acylation (Acetic Anhydride, Pyridine) Start->Acylation Intermediate 2-Acetamido-1-phenylethan-1-one Acylation->Intermediate Cyclodehydration Cyclodehydration (H₂SO₄ or P₂O₅, Heat) Intermediate->Cyclodehydration Product1 4-Methyl-5-phenyloxazole Cyclodehydration->Product1 G cluster_1 C-Alkylation Workflow Carbanion_Source Stabilized Carbanion Precursor (e.g., Diethyl Malonate) Enolate_Formation Enolate Formation Carbanion_Source->Enolate_Formation Base Base (e.g., NaOEt in EtOH) Base->Enolate_Formation Carbanion Stabilized Carbanion (Enolate) Enolate_Formation->Carbanion Alkylation SN2 Alkylation (Reflux) Carbanion->Alkylation Alkylating_Agent This compound Alkylating_Agent->Alkylation Workup Work-up & Purification Alkylation->Workup Final_Product Alkylated Product Workup->Final_Product

References

Application Notes & Protocols: Leveraging Oxazole Intermediates in Click Chemistry for Advanced Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The oxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2][3] Its unique electronic properties and structural versatility make it an attractive building block for developing novel therapeutic agents.[4][5] Concurrently, "click chemistry," particularly the copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, has revolutionized how scientists assemble complex molecules, offering high yields, stereospecificity, and tolerance of a wide range of functional groups.[6][7][8] This guide provides an in-depth exploration of the synthesis and application of oxazole intermediates specifically designed for click chemistry. We will detail robust protocols for functionalizing the oxazole core with azide and alkyne handles and demonstrate their utility in constructing novel molecular architectures for drug discovery, peptidomimetics, and bioconjugation.

Introduction: The Convergence of a Privileged Scaffold and a Powerful Ligation Chemistry

The field of drug development perpetually seeks molecular frameworks that offer both biological activity and synthetic tractability. Oxazole-containing compounds have consistently met this need, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10] The stability of the oxazole ring and the potential for substitution at its C2, C4, and C5 positions provide a rich chemical space for optimization.[11]

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes.[12][13] The quintessential bioorthogonal reaction, the azide-alkyne cycloaddition, forms a stable triazole linkage and is a cornerstone of modern chemical biology and drug discovery.[8][14] By equipping the oxazole scaffold with the requisite functional groups for these reactions, we unlock a powerful strategy for:

  • Modular Drug Design: Rapidly generating libraries of complex oxazole derivatives by "clicking" them to various azide- or alkyne-containing fragments.

  • Bioconjugation: Attaching oxazole-based probes to biomolecules for imaging or target identification.[12]

  • Peptidomimetics: Using the oxazole-triazole backbone to mimic peptide structures, with applications in inhibiting protein-protein interactions, such as in dental biofilm formation.[15][16]

This document serves as a practical guide for researchers aiming to harness this synergy, providing both the conceptual framework and detailed experimental procedures.

G cluster_0 Synthesis of Functionalized Oxazole cluster_1 Click Chemistry Ligation cluster_2 Application Start Oxazole Precursors (e.g., Acyloins, Aldehydes) Synth_Alkyne Install Alkyne Handle (e.g., Sonogashira Coupling) Start->Synth_Alkyne Synth_Azide Install Azide Handle (e.g., Nucleophilic Substitution) Start->Synth_Azide Click_Reaction Azide-Alkyne Cycloaddition (CuAAC or SPAAC) Synth_Alkyne->Click_Reaction Ethynyl-Oxazole Synth_Azide->Click_Reaction Azido-Oxazole Conjugate Oxazole-Triazole Conjugate Click_Reaction->Conjugate App Drug Discovery, Bioconjugation, Peptidomimetics, Materials Science Conjugate->App caption Figure 1. General workflow for oxazole-based click chemistry.

Caption: Figure 1. General workflow for oxazole-based click chemistry.

Synthesis of Click-Ready Oxazole Intermediates

The critical first step is the synthesis of an oxazole ring bearing either a terminal alkyne or an azide group. The choice of strategy depends on the desired final product and the availability of starting materials.

Strategy A: Installing an Alkyne Handle (Ethynyl-Oxazoles)

Terminal alkynes are indispensable in drug design, providing a linear, rigid linker for molecular architectures.[1] The most reliable method for introducing an alkyne onto an oxazole core is the Sonogashira coupling reaction, which couples a terminal alkyne with a halo-oxazole intermediate.[1]

Causality Behind the Choice: The Sonogashira coupling is highly efficient for forming C(sp)-C(sp2) bonds. It is catalyzed by palladium and copper co-catalysts and is tolerant of many functional groups, making it ideal for complex heterocyclic systems. The synthesis of the prerequisite halo-oxazole is a key challenge, as oxazoles can be sensitive to certain reaction conditions.[1]

G Halo_Oxazole Halo-Oxazole (Br or I at C2, C4, or C5) TMS_Oxazole TMS-Protected Ethynyl-Oxazole Halo_Oxazole->TMS_Oxazole TMS_Acetylene TMS-Acetylene (Protected Alkyne) TMS_Acetylene->TMS_Oxazole Pd_Catalyst Pd(0) Catalyst Cu(I) Co-catalyst Base (e.g., TEA) Pd_Catalyst->TMS_Oxazole Sonogashira Coupling Deprotection Deprotection (e.g., K2CO3/MeOH) TMS_Oxazole->Deprotection Final_Product Terminal Ethynyl-Oxazole (Ready for Click) Deprotection->Final_Product caption Figure 2. Pathway for synthesizing terminal ethynyl-oxazoles.

Caption: Figure 2. Pathway for synthesizing terminal ethynyl-oxazoles.

Protocol 1: Synthesis of a 2-Ethynyl-4-phenyloxazole (Representative)

This protocol is adapted from methodologies described for the synthesis of various ethynyl oxazoles.[1]

Step 1: Synthesis of 2-Bromo-4-phenyloxazole

  • To a solution of 4-phenyloxazole (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes.

  • Add a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (1.2 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench with saturated aqueous NH4Cl and extract with ethyl acetate.

  • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the 2-bromo-4-phenyloxazole.

Step 2: Sonogashira Coupling

  • To a degassed solution of 2-bromo-4-phenyloxazole (1.0 eq) in a 2:1 mixture of THF and triethylamine, add Pd(PPh3)4 (0.05 eq) and CuI (0.1 eq).

  • Add ethynyltrimethylsilane (TMS-acetylene, 1.5 eq) and stir the mixture at 60 °C for 4 hours under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature, filter through Celite, and concentrate.

  • Purify the residue by column chromatography to obtain 2-((trimethylsilyl)ethynyl)-4-phenyloxazole.

Step 3: Deprotection

  • Dissolve the TMS-protected oxazole (1.0 eq) in methanol.

  • Add potassium carbonate (K2CO3, 2.0 eq) and stir at room temperature for 1 hour.

  • Remove the methanol under reduced pressure, add water, and extract with ethyl acetate.

  • Dry the combined organic layers, concentrate, and purify by chromatography to yield the final 2-ethynyl-4-phenyloxazole.

Strategy B: Installing an Azide Handle (Azido-Oxazoles)

An alternative strategy involves preparing an oxazole with a latent azide group, typically by nucleophilic substitution of a corresponding halide. This approach is particularly effective for installing an azidomethyl group at the C2 position.[15][16]

Causality Behind the Choice: This method leverages a classic SN2 reaction. The synthesis begins with the cyclization of a chloroacetyl ester of an acyloin, which directly installs a chloromethyl group on the oxazole ring.[15] This halide is an excellent electrophile for subsequent substitution with sodium azide, a mild and efficient azide source.[15] This two-step process avoids the direct cyclization of more hazardous azidoacetyl esters.[15]

Protocol 2: Synthesis of 2-Azidomethyl-4,5-diphenyloxazole

This protocol is based on the refined synthesis reported by Plummer et al.[15]

Step 1: Synthesis of 2-Chloromethyl-4,5-diphenyloxazole

  • Prepare a solution of the chloroacetyl ester of benzoin (1.0 eq) in glacial acetic acid.

  • Add ammonium acetate (NH4OAc, ~3-4 eq) and heat the mixture to 115 °C for 3 hours.

    • Expert Note: The concentration of ammonium acetate is critical. Lower concentrations can increase the yield of the desired chloromethyl oxazole and reduce the formation of ester byproducts.[15]

  • Cool the reaction mixture, pour it into ice water, and neutralize with a saturated NaHCO3 solution.

  • Extract the product with dichloromethane, dry the organic phase over MgSO4, and concentrate.

  • Purify by column chromatography (silica gel, hexane/ethyl acetate) to isolate 2-chloromethyl-4,5-diphenyloxazole.

Step 2: Azide Substitution

  • Dissolve the 2-chloromethyl-4,5-diphenyloxazole (1.0 eq) in dimethylformamide (DMF).

  • Add sodium azide (NaN3, 1.5 eq) and stir the mixture at room temperature for 3 hours.

    • Safety Note: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care in a well-ventilated fume hood.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure to yield 2-azidomethyl-4,5-diphenyloxazole, which is often pure enough for the next step.

Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the gold standard of click chemistry, forming a 1,4-disubstituted 1,2,3-triazole.[6] It requires a copper(I) catalyst, which can be generated in situ from CuSO4 and a reducing agent like sodium ascorbate.

Protocol 3: CuAAC of an Ethynyl-Oxazole with Benzyl Azide

This protocol demonstrates a typical click reaction using the previously synthesized intermediates.[1]

  • In a vial, dissolve the ethynyl-oxazole intermediate (e.g., 2-ethynyl-4-phenyloxazole, 1.0 eq) and benzyl azide (1.05 eq) in a 2:1 mixture of ethanol and water.

  • Add a freshly prepared aqueous solution of copper(II) sulfate pentahydrate (CuSO4·5H2O, 0.1 eq).

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq).

  • Stir the reaction vigorously at room temperature for 6-12 hours. The product often precipitates out of the solution.

  • Collect the solid product by filtration, wash with cold water and then cold ethanol, and dry under vacuum. If no precipitate forms, extract the product with ethyl acetate.

Ethynyl-Oxazole ReactantAzide ReactantCatalyst SystemSolventYield (%)Reference
2-Ethynyl-4-phenyloxazoleBenzyl AzideCuSO4/Na-AscorbateEtOH/H2O>90%[1]
5-Ethynyl-2-phenyloxazoleAdamantyl AzideCuSO4/Na-AscorbateEtOH/H2O>90%[1]
2-Ethynyl-5-methyloxazole4-AzidoanilineCuSO4/Na-AscorbateEtOH/H2O>90%[1]
Table 1. Representative yields for CuAAC reactions involving ethynyl-oxazole intermediates. Data synthesized from findings reported in ChemRxiv.[1]

Advanced Applications: Oxazoles in Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions

Beyond traditional azide-alkyne cycloadditions, the oxazole ring itself can participate in click-like bioorthogonal reactions. The oxazole ring is an electron-deficient azadiene, making it suitable for inverse-electron-demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles like strained alkenes (e.g., norbornene, trans-cyclooctene).[17][18]

Causality Behind the Reaction: This reaction proceeds via a [4+2] cycloaddition, forming an initial adduct that subsequently undergoes a retro-Diels-Alder reaction, typically losing a nitrile molecule to form a stable dihydropyridine or pyridine product. Activating the oxazole nitrogen with a Brønsted or Lewis acid can lower the LUMO of the diene, accelerating the reaction.[18][19] This strategy is a powerful metal-free alternative for bioconjugation.

G Oxazole Oxazole (Electron-deficient Diene) Adduct [4+2] Cycloaddition Intermediate Oxazole->Adduct Alkene Strained Alkene (Electron-rich Dienophile) Alkene->Adduct IEDDA Reaction Product Dihydropyridine Product Adduct->Product Retro-Diels-Alder Nitrile R-C≡N Adduct->Nitrile Elimination caption Figure 3. Oxazole participation in IEDDA reactions.

Caption: Figure 3. Oxazole participation in IEDDA reactions.

Conclusion and Future Perspectives

Oxazole intermediates provide a robust and versatile platform for click chemistry applications. The synthetic routes to install azide and alkyne handles are well-established and high-yielding, enabling the modular construction of complex molecules.[1][15] The resulting oxazole-triazole conjugates are finding increasing use in medicinal chemistry, from creating peptidomimetics to developing novel anticancer agents.[9][16] Furthermore, the inherent reactivity of the oxazole ring in IEDDA reactions opens a new frontier for metal-free, bioorthogonal ligations. As the demand for efficient and selective chemical tools grows, the fusion of oxazole chemistry with click reactions will undoubtedly continue to accelerate innovation in drug discovery, chemical biology, and materials science.

References

Application Notes and Protocols for Designing and Synthesizing Anticancer Agents from Phenyloxazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the design, synthesis, and evaluation of novel anticancer agents based on the phenyloxazole scaffold. The phenyloxazole core is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] This document outlines synthetic strategies, protocols for biological evaluation, and key structure-activity relationship (SAR) insights to facilitate the development of potent and selective anticancer therapeutics.

Design Strategies for Phenyloxazole-Based Anticancer Agents

The design of novel phenyloxazole anticancer agents often involves a scaffold-hopping approach or the modification of a known bioactive scaffold to enhance potency and selectivity while improving pharmacokinetic and pharmacodynamic properties.[2] Structure-activity relationship (SAR) studies are crucial in guiding the design process. Key considerations include the substitution patterns on the phenyl ring and the oxazole core, as these can significantly impact anticancer activity.[3] For instance, the introduction of halogen substituents, particularly at the para-position of the phenyl ring, has been associated with increased anticancer activity.[4]

Mechanism of Action

Phenyloxazole derivatives have been shown to exert their anticancer effects through various mechanisms. These include the inhibition of key enzymes involved in cell cycle regulation and signaling pathways, as well as the induction of apoptosis (programmed cell death). Notable molecular targets include:

  • Cyclin-Dependent Kinase 2 (CDK2): Inhibition of the CDK2/Cyclin A2 complex can lead to cell cycle arrest, particularly at the S phase.[5]

  • Tropomyosin Receptor Kinase A (TrkA): Targeting the TrkA signaling pathway can inhibit tumor cell proliferation, invasion, and migration.[6]

  • Induction of Apoptosis: Many phenyloxazole derivatives have been shown to induce apoptosis, often measured by the activation of key executioner caspases like caspase-3.[5][7]

Data Presentation

The following tables summarize the in vitro anticancer activity of representative phenyloxazole and related derivatives against various human cancer cell lines.

Compound IDCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
3d Renal (A498)GI500.0263[5]
3d Breast (MCF7)GI500.513[5]
3e Renal (A498)GI500.237[5]
1 Lung (A549)CTC5025 µg/ml[8]
5d Colon (Colo-205)CytotoxicityGood[7]
5d Lung (A549)CytotoxicityGood[7]
19c Colon (KM-12)MTT0.17[6]
7a-7h Colon (KM-12)MTT1.78-17.51[6]

IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition; CTC50: 50% cytotoxic concentration.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of phenyloxazole-based anticancer agents.

Protocol 1: Synthesis of 4-Methyl-5-phenyloxazole Derivatives via Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classical method for the formation of oxazole rings from 2-acylamino-ketones.[1]

Materials:

  • 2-Amino-1-phenylethan-1-one hydrochloride

  • Acetic anhydride

  • Pyridine or Sodium acetate

  • Dehydrating agent (e.g., concentrated Sulfuric acid or Phosphorus pentoxide)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Acylation of 2-Amino-1-phenylethan-1-one:

    • To a solution of 2-amino-1-phenylethan-1-one hydrochloride (1 equivalent) in a suitable solvent like pyridine, add acetic anhydride (1.2 equivalents) dropwise at 0 °C.[1]

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.[1]

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.[1]

    • Concentrate the organic layer under reduced pressure to obtain the crude 2-acetamido-1-phenylethan-1-one.[1]

  • Cyclodehydration:

    • To the crude 2-acetamido-1-phenylethan-1-one, add a dehydrating agent such as concentrated sulfuric acid.

    • Heat the reaction mixture under reflux for 1-3 hours, monitoring by TLC.[1]

    • After cooling, carefully neutralize the reaction mixture with a suitable base (e.g., sodium carbonate solution) and extract the product with an organic solvent.[1]

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

    • Purify the crude product by column chromatography on silica gel to obtain the desired 4-methyl-5-phenyloxazole derivative.[1]

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • Human cancer cell lines (e.g., A549, MCF7, etc.)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compounds (phenyloxazole derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized to formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: In Vitro Cytotoxicity Evaluation using the Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method for determining cell density, based on the measurement of cellular protein content.[9]

Materials:

  • Adherent human cancer cell lines

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed and treat cells with test compounds as described in the MTT assay protocol (Steps 1 and 2).

  • Cell Fixation:

    • After the treatment period, gently add 50-100 µL of cold 10% TCA to each well to fix the cells.[3]

    • Incubate the plates at 4°C for at least 1 hour.[3]

  • Staining:

    • Remove the TCA solution and wash the plates with water. Air-dry the plates.

    • Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[3]

  • Washing:

    • Remove the SRB solution and wash the plates with 1% acetic acid at least three times to remove unbound dye.[3]

    • Allow the plates to air-dry completely.[3]

  • Solubilization and Absorbance Measurement:

    • Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[3]

    • Measure the absorbance at 540 nm using a microplate spectrophotometer.[3]

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition and determine the GI50 value.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cells treated with test compounds

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • After compound treatment for the desired duration (e.g., 24 or 48 hours), collect both adherent and floating cells.

    • Wash the adherent cells with PBS and detach them using Trypsin-EDTA.

    • Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cells in 0.5 mL of PI staining solution containing RNase A.

    • Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events per sample.

    • Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 5: Caspase-3 Activity Assay

This protocol outlines a method to measure the activity of caspase-3, a key marker of apoptosis, using a colorimetric or fluorometric assay.

Materials:

  • Cancer cells treated with test compounds

  • Cell Lysis Buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AFC for fluorometric)

  • Reaction Buffer

  • 96-well plate

  • Microplate reader (for absorbance or fluorescence)

Procedure:

  • Cell Lysate Preparation:

    • Induce apoptosis in cells by treating with the test compound.

    • Harvest the cells and wash with PBS.

    • Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

    • Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Caspase-3 Assay:

    • To a 96-well plate, add an equal amount of protein from each lysate.

    • Add Reaction Buffer to each well.

    • Add the caspase-3 substrate (Ac-DEVD-pNA or Ac-DEVD-AFC) to each well to initiate the reaction.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • For the colorimetric assay, measure the absorbance at 405 nm.

    • For the fluorometric assay, measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the fold-increase in caspase-3 activity by comparing the results from treated samples to the untreated control.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_sar SAR & Lead Optimization start Starting Materials (e.g., 2-Amino-1-phenylethan-1-one) synthesis Chemical Synthesis (e.g., Robinson-Gabriel) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, Mass Spec) purification->characterization cytotoxicity Cytotoxicity Assays (MTT, SRB) characterization->cytotoxicity ic50 Determine IC50/GI50 Values cytotoxicity->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assays (Caspase-3 Activity) ic50->apoptosis kinase Kinase Assays (e.g., CDK2) ic50->kinase sar_analysis Structure-Activity Relationship Analysis cell_cycle->sar_analysis apoptosis->sar_analysis kinase->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Experimental workflow for anticancer drug discovery.

cdk2_pathway cluster_g1 G1 Phase cluster_s S Phase cyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb cyclinD_CDK46->pRb Phosphorylates & Inactivates E2F E2F pRb->E2F Inhibits cyclinE_CDK2 Cyclin E / CDK2 E2F->cyclinE_CDK2 Promotes Cyclin E Expression cyclinE_CDK2->pRb Phosphorylates DNA_synthesis DNA Synthesis cyclinE_CDK2->DNA_synthesis Promotes cyclinA_CDK2 Cyclin A / CDK2 cyclinA_CDK2->DNA_synthesis Maintains phenyloxazole Phenyloxazole Derivative phenyloxazole->cyclinA_CDK2 Inhibits

Caption: CDK2 signaling pathway in cell cycle regulation.

trka_pathway cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects NGF NGF TrkA TrkA Receptor NGF->TrkA Binds & Activates RAS_MAPK RAS-MAPK Pathway TrkA->RAS_MAPK PI3K_AKT PI3K-AKT Pathway TrkA->PI3K_AKT PLCg PLCγ Pathway TrkA->PLCg proliferation Proliferation RAS_MAPK->proliferation survival Survival RAS_MAPK->survival invasion Invasion RAS_MAPK->invasion PI3K_AKT->proliferation PI3K_AKT->survival PI3K_AKT->invasion PLCg->proliferation PLCg->survival PLCg->invasion phenyloxazole Phenyloxazole Derivative phenyloxazole->TrkA Inhibits apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis phenyloxazole Phenyloxazole Derivative phenyloxazole->Caspase3 Induces Activation

References

Troubleshooting & Optimization

strategies for improving yield in 4-(bromomethyl)-5-phenyloxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(bromomethyl)-5-phenyloxazole. Our aim is to help you improve reaction yields and overcome common experimental hurdles.

Troubleshooting Guides

Challenges in the synthesis of this compound typically arise during two key stages: the formation of the 4-methyl-5-phenyloxazole precursor and its subsequent benzylic bromination.

Guide 1: Low Yield in 4-Methyl-5-phenyloxazole Synthesis (Robinson-Gabriel Method)

The Robinson-Gabriel synthesis is a common route to 4-methyl-5-phenyloxazole, involving the acylation of 2-amino-1-phenylethan-1-one followed by cyclodehydration.[1][2]

IssuePotential CauseRecommended Solution
Low conversion of starting material in acylation step Incomplete reaction due to insufficient acylating agent or reaction time.Ensure at least 1.2 equivalents of acetic anhydride are used. Monitor the reaction by Thin Layer Chromatography (TLC) and extend the reaction time if necessary.[1]
Low reactivity of the starting amine.If starting with the hydrochloride salt of 2-amino-1-phenylethan-1-one, ensure a suitable base like pyridine is used as the solvent to neutralize the HCl.[1][2]
Formation of multiple products during acylation Side reactions due to elevated temperatures.Perform the dropwise addition of acetic anhydride at 0 °C to control the exothermicity of the reaction.[1][2]
Low yield in cyclodehydration step Incomplete dehydration.Use a strong dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid. Ensure the reaction is heated sufficiently (reflux) for an adequate time (typically 1-3 hours).[1][2]
Degradation of the product.Avoid excessive heating or prolonged reaction times. After completion, promptly neutralize the acidic reaction mixture with a base like sodium carbonate solution.
Difficulty in product purification Presence of unreacted starting materials or side products.After extraction, wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.[1] Purify the crude product using column chromatography on silica gel.[1]

dot graph TD{ rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Workflow for the Robinson-Gabriel synthesis of 4-methyl-5-phenyloxazole.

Guide 2: Low Yield in Bromination of 4-Methyl-5-phenyloxazole

The conversion of 4-methyl-5-phenyloxazole to this compound is typically achieved via a free-radical bromination at the benzylic position using N-Bromosuccinimide (NBS).[3][4]

IssuePotential CauseRecommended Solution
Low conversion of starting material Insufficient radical initiation.Use a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and ensure the reaction is heated to reflux in a suitable solvent like anhydrous carbon tetrachloride (CCl₄).[3][4] Irradiation with a suitable light source can also initiate the reaction.[3]
Deactivated NBS.NBS can decompose over time. Use freshly recrystallized NBS for best results.[3][5]
Formation of dibrominated product Excess of brominating agent.Use a stoichiometric amount of NBS (1.0 equivalent) relative to the 4-methyl-5-phenyloxazole.
Bromination on the phenyl ring Ionic reaction pathway competing with the radical pathway.Ensure the reaction is carried out in a non-polar solvent like CCl₄ and avoid the presence of acid, which can promote electrophilic aromatic substitution.[5]
Formation of α-bromoketone side products Presence of water in the reaction mixture.The reaction must be conducted under anhydrous conditions, as water can lead to the formation of unwanted side products.[5]
Low product recovery after work-up Hydrolysis of the product.The presence of water during work-up can hydrolyze the reactive benzylic bromide. Minimize contact with aqueous solutions and ensure all glassware is dry.[5]

G

Caption: Logical relationships in the benzylic bromination of 4-methyl-5-phenyloxazole.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing the 4-methyl-5-phenyloxazole precursor?

A1: The Robinson-Gabriel synthesis is a widely used and reliable method.[1][2] It involves the acylation of 2-amino-1-phenylethan-1-one with acetic anhydride, followed by acid-catalyzed cyclodehydration to form the oxazole ring.[1]

Q2: My bromination reaction with NBS is not working. What are the most critical parameters to check?

A2: The most critical parameters for a successful NBS bromination are:

  • Anhydrous Conditions: Ensure your solvent (typically CCl₄) and glassware are completely dry, as water can lead to side reactions and product hydrolysis.[5]

  • Radical Initiator: Use a radical initiator like AIBN or benzoyl peroxide and heat the reaction to reflux to ensure the generation of bromine radicals.[3][4]

  • Quality of NBS: Use freshly recrystallized NBS, as it can decompose upon storage.[3][5]

Q3: I am observing the formation of a dibrominated side product. How can I prevent this?

A3: The formation of a dibrominated product is typically due to an excess of NBS. To minimize this, use a precise 1:1 molar ratio of NBS to 4-methyl-5-phenyloxazole. Monitor the reaction closely by TLC and stop it once the starting material is consumed.

Q4: Can I use a solvent other than carbon tetrachloride for the bromination step?

A4: While carbon tetrachloride is the traditional solvent for Wohl-Ziegler brominations, other non-polar solvents like cyclohexane can also be used.[6] Using a polar solvent like DMF may lead to unwanted side reactions, including bromination on the aromatic ring.[5]

Q5: How should I purify the final this compound product?

A5: The crude product can be purified by recrystallization or column chromatography on silica gel.[1] Given the reactive nature of the benzylic bromide, it is advisable to use the purified product promptly or store it in a cool, dry, and dark place to prevent decomposition.

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-5-phenyloxazole

This protocol is based on the Robinson-Gabriel synthesis.[1][2]

  • Acylation:

    • To a solution of 2-amino-1-phenylethan-1-one hydrochloride (1.0 equivalent) in pyridine, add acetic anhydride (1.2 equivalents) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain crude 2-acetamido-1-phenylethan-1-one.

  • Cyclodehydration:

    • Dissolve the crude 2-acetamido-1-phenylethan-1-one in concentrated sulfuric acid.

    • Heat the mixture under reflux for 1-3 hours, monitoring by TLC.

    • After cooling, carefully pour the mixture onto ice and neutralize with a saturated sodium carbonate solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-methyl-5-phenyloxazole.

Protocol 2: Synthesis of this compound

This protocol outlines the benzylic bromination using NBS.[3][4]

  • Reaction Setup:

    • In a round-bottom flask fitted with a reflux condenser, dissolve 4-methyl-5-phenyloxazole (1.0 equivalent) in anhydrous carbon tetrachloride (CCl₄).

    • Add N-Bromosuccinimide (NBS) (1.0 equivalent) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reaction:

    • Heat the reaction mixture to reflux.

    • Monitor the reaction by TLC until the starting material is consumed. The reaction is typically complete within a few hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

G

Caption: Overall synthesis pathway from the precursor to the final product.

References

identifying and minimizing common side products in oxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding common side products encountered during various oxazole synthesis methods.

Troubleshooting Guides & FAQs

This section provides solutions to common problems encountered during oxazole synthesis, focusing on the identification and minimization of unwanted side products.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino-ketones. The primary challenges in this synthesis are often related to the choice of a dehydrating agent and the stability of the starting materials under strong acidic conditions.

Q1: My Robinson-Gabriel reaction is resulting in a low yield and a significant amount of tar-like material. What is the likely cause and how can I fix it?

A1: Low yields and polymerization or tar formation are common when using highly reactive starting materials or harsh dehydrating agents like concentrated sulfuric acid.[1][2]

Recommended Solutions:

  • Select a Milder Dehydrating Agent: Strong acids can cause decomposition of sensitive substrates.[2] Consider using milder reagents such as trifluoroacetic anhydride (TFAA), phosphorus oxychloride (POCl₃), or polyphosphoric acid (PPA).[3][4] For particularly sensitive substrates, a combination of triphenylphosphine and iodine can be effective.[5]

  • Optimize Reaction Temperature: High temperatures can promote side reactions and decomposition.[2] It is advisable to lower the reaction temperature and monitor the reaction's progress closely to find a balance between a reasonable reaction rate and minimal byproduct formation.

  • Reduce Reaction Time: Prolonged exposure to acidic conditions can lead to degradation.[2] Monitor the reaction using thin-layer chromatography (TLC) and work up the reaction as soon as the starting material is consumed.

  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly shorten reaction times, which often leads to higher yields and a cleaner reaction profile by minimizing thermal degradation.[3]

Q2: I am observing a significant amount of an enamide byproduct in my Robinson-Gabriel synthesis. How can I prevent its formation?

A2: Enamide formation is a competing side reaction that can occur under certain conditions through the elimination of water from the 2-acylamino-ketone.[2]

Recommended Solutions:

  • Modify Reaction Conditions: Altering the dehydrating agent and temperature can disfavor the enamide formation pathway. Systematic experimentation is often necessary to determine the optimal conditions for a specific substrate.[2]

  • Use a More Powerful Dehydrating Agent: A stronger dehydrating agent can more effectively remove water, potentially favoring the desired cyclization over enamide formation.[2]

Fischer Oxazole Synthesis

The Fischer oxazole synthesis produces oxazoles from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[6] Key challenges include the formation of specific byproducts and the need for strictly anhydrous conditions.

Q3: My Fischer oxazole synthesis is yielding significant amounts of chloro-oxazoline and oxazolidinone byproducts. How can these be minimized?

A3: The formation of chloro-oxazoline is a mechanistic intermediate, and its isolation as a byproduct suggests that the final elimination of HCl is incomplete. The oxazolidinone is another common byproduct in this synthesis.[6][7]

Recommended Solutions:

  • Ensure Strictly Anhydrous Conditions: The Fischer oxazole synthesis is highly sensitive to moisture. Water can lead to the hydrolysis of intermediates. Use freshly distilled, anhydrous solvents and dry the hydrogen chloride gas used in the reaction.[3]

  • Optimize Reaction Time and Temperature: Prolonged reaction times or elevated temperatures may promote the formation of side products. Monitor the reaction's progress by TLC to determine the optimal reaction time. Running the reaction at a lower temperature may also help minimize byproduct formation.[3]

  • Facilitate Product Precipitation: The desired oxazole product often precipitates from the reaction mixture as its hydrochloride salt. If the product is more soluble than expected, cooling the reaction mixture to a lower temperature (e.g., in an ice bath) can help induce precipitation, thereby shifting the equilibrium toward the desired product.[3][6]

Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a versatile method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[8] However, several side reactions can occur, leading to reduced yields.

Q4: My Van Leusen reaction is producing a significant amount of a nitrile byproduct instead of the expected oxazole. What is the cause of this?

A4: Nitrile formation is the primary outcome of the Van Leusen reaction when ketones are used instead of aldehydes.[3][9] Therefore, the presence of ketone impurities in your aldehyde starting material is a likely cause for nitrile byproduct formation.[10]

Recommended Solutions:

  • Purify the Aldehyde: Ensure the purity of your aldehyde starting material by distillation or column chromatography to remove any ketone impurities.[10]

  • Control Reaction Conditions: While the primary cause is often ketone impurities, reaction conditions can also influence side reactions. Using a milder base like potassium carbonate in methanol is a common starting point. For less reactive aldehydes, a stronger, non-nucleophilic base like potassium tert-butoxide or DBU may be necessary, but careful optimization is required to avoid other side reactions.[10]

Q5: The main product of my Van Leusen synthesis appears to be the 4-tosyl-4,5-dihydrooxazole intermediate. How can I promote the final elimination step to get the oxazole?

A5: The isolation of the dihydrooxazole intermediate indicates that the base-promoted elimination of p-toluenesulfinic acid is incomplete.[10]

Recommended Solutions:

  • Increase Reaction Temperature: Gently heating the reaction mixture after the initial addition of reagents can often provide the necessary energy to drive the elimination step to completion.[10]

  • Use a Stronger Base: If a mild base like potassium carbonate is not effective, switching to a stronger, non-nucleophilic base such as potassium tert-butoxide or DBU can facilitate a more efficient elimination.[10]

  • Extend the Reaction Time: In some cases, simply allowing the reaction to proceed for a longer period can lead to the complete conversion of the intermediate to the desired oxazole.[10]

Data Presentation

The following tables summarize how different reaction parameters can affect the yield of the desired oxazole product and the formation of common side products.

Table 1: Comparison of Dehydrating Agents in Robinson-Gabriel Synthesis

Dehydrating AgentTypical SolventsTypical TemperaturesAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) Acetic AnhydrideRoom Temp to 100°CInexpensive and readily available.Can lead to low yields and tar formation with sensitive substrates.[3][4]
Polyphosphoric Acid (PPA) None (used as solvent)100-160°CCan provide better yields than H₂SO₄ for some substrates.[4]High viscosity can make stirring and workup difficult.
Phosphorus Oxychloride (POCl₃) Pyridine, DMFRefluxEffective for many substrates.Can be harsh and lead to side reactions.
Trifluoroacetic Anhydride (TFAA) Ethereal Solvents (THF, Dioxane)Room Temp to RefluxMild conditions, suitable for solid-phase synthesis.[3][11]Expensive and can be highly reactive.

Table 2: Effect of Base on the Yield of 5-Phenyloxazole in the Van Leusen Synthesis

BaseSolventTemperature (°C)Yield (%)Reference
K₂CO₃MethanolReflux75[10]
NaHTHF2560[10]
t-BuOKTHF2585[10]
DBUAcetonitrile2582[10]

Note: Yields are highly substrate-dependent, and the conditions provided are for general guidance.

Experimental Protocols

This section provides detailed methodologies for key experiments aimed at minimizing side product formation.

Protocol 1: Minimized Side Product Robinson-Gabriel Synthesis Using TFAA

This protocol is adapted for substrates that are sensitive to strong acids and high temperatures.

Materials:

  • 2-Acylamino-ketone

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous Dioxane or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • Dissolve the 2-acylamino-ketone (1.0 eq) in anhydrous dioxane or THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic anhydride (1.5 - 2.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: High-Yield Van Leusen Oxazole Synthesis with Minimized Nitrile Formation

This protocol is optimized for clean conversion of aldehydes to 5-substituted oxazoles.

Materials:

  • Purified Aldehyde (free of ketone impurities)

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Methanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 mmol), TosMIC (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Add anhydrous methanol (10 mL).

  • Heat the mixture to reflux and stir for 4-5 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate key reaction pathways and troubleshooting logic.

Robinson_Gabriel_Troubleshooting start Low Yield or Tar Formation in Robinson-Gabriel Synthesis cause1 Harsh Dehydrating Agent (e.g., H₂SO₄) start->cause1 cause2 High Reaction Temperature start->cause2 cause3 Prolonged Reaction Time start->cause3 solution1 Use Milder Reagent (TFAA, PPA, PPh₃/I₂) cause1->solution1 solution2 Lower Reaction Temperature cause2->solution2 solution3 Monitor Reaction by TLC and Reduce Time cause3->solution3

Caption: Troubleshooting workflow for low yields in Robinson-Gabriel synthesis.

Van_Leusen_Side_Products start Van Leusen Reaction aldehyde Aldehyde + TosMIC start->aldehyde ketone Ketone Impurity + TosMIC start->ketone intermediate 4-Tosyl-4,5-dihydrooxazole aldehyde->intermediate Base nitrile Nitrile Byproduct ketone->nitrile Base oxazole Desired Oxazole Product intermediate->oxazole Elimination (Heat, Stronger Base)

Caption: Pathways to desired oxazole and nitrile byproduct in the Van Leusen reaction.

References

purification of crude 4-(bromomethyl)-5-phenyloxazole using column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the purification of crude 4-(bromomethyl)-5-phenyloxazole using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The standard stationary phase for the purification of this compound is silica gel (60 Å, 230-400 mesh). Due to the potential for degradation of the reactive bromomethyl group on acidic silica, deactivating the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine mixed in the mobile phase can be beneficial.[1]

Q2: What are the common impurities I should be aware of when purifying crude this compound?

A2: Common impurities may include unreacted starting materials, by-products from the oxazole ring formation, and degradation products.[2] A significant degradation product to be aware of is the corresponding 4-(hydroxymethyl)-5-phenyloxazole, formed by the hydrolysis of the bromomethyl group, especially in the presence of nucleophiles like water or alcohols.[2]

Q3: How do I select an appropriate mobile phase (eluent) for the separation?

A3: The ideal mobile phase should provide a good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate, with an Rf value for the desired product of approximately 0.2-0.4.[3] A good starting point is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[4] The polarity can be adjusted by varying the ratio of these solvents. For aromatic compounds, the addition of toluene to the mobile phase can sometimes improve separation due to π-π stacking interactions.[5]

Q4: My purified this compound appears discolored (e.g., yellow or brown). What is the cause and how can I fix it?

A4: Discoloration can be due to residual reagents from the bromination reaction or decomposition of the product itself.[1] To address this, you can perform a pre-column wash of the crude product with a dilute solution of a reducing agent like sodium bisulfite or sodium thiosulfate to remove any residual bromine.[1]

Troubleshooting Guide

Problem Possible Cause Solution
Low yield of purified product Degradation on silica gel: The acidic nature of silica gel can cause the degradation of the reactive bromomethyl group.[1]Test for compound stability on a TLC plate by running a 2D TLC.[6] If degradation is observed, consider using deactivated silica gel or an alternative stationary phase like alumina.[6]
Compound is too soluble in the mobile phase: The eluent may be too polar, causing the compound to elute too quickly with impurities.Use a less polar solvent system. Develop a gradient elution starting with a low polarity and gradually increasing it.[1]
Poor separation of product and impurities (Co-elution) Inappropriate solvent system polarity: The chosen mobile phase does not provide adequate resolution between the target compound and impurities.Systematically test different solvent systems with varying polarities using TLC to find the optimal separation.[1] A shallower solvent gradient during the column run can also improve separation.[1]
Column overloading: Too much crude material was loaded onto the column for its size.Use a larger column or reduce the amount of sample loaded. A general rule of thumb is a silica gel to crude product ratio of at least 50:1 by weight.[5]
Product is not eluting from the column Eluent is too non-polar: The mobile phase does not have sufficient polarity to move the compound down the column.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexanes).
Compound decomposed on the column: The compound may have irreversibly adsorbed to or decomposed on the stationary phase.If you suspect decomposition, try a different stationary phase like alumina or deactivated silica.[6]
Streaking of the compound on the TLC plate and column Compound is not stable on silica: As mentioned, the compound may be degrading.Use deactivated silica or an alternative stationary phase. Minimize the time the compound spends on the column by running it efficiently.
Sample is overloaded on the TLC plate: Too much sample was spotted on the TLC plate.Apply a more dilute sample to the TLC plate.

Experimental Protocol: Column Chromatography Purification

This protocol provides a general procedure for the purification of 1 gram of crude this compound.

1. Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • TLC plates (silica gel coated)

  • Glass chromatography column

  • Sand

  • Collection tubes

2. TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved crude material onto a TLC plate.

  • Develop the TLC plate in various solvent systems (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate) to find a system that gives the target compound an Rf value of approximately 0.3.

3. Column Packing (Wet Slurry Method):

  • Secure the chromatography column in a vertical position in a fume hood.

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.

  • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.

  • Once the silica has settled, add a thin layer of sand on top of the silica bed to prevent disturbance.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

4. Sample Loading (Dry Loading Method):

  • Dissolve the 1 gram of crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add 5-10 grams of silica gel to this solution.

  • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[7]

  • Carefully add the silica-adsorbed sample onto the top of the prepared column.[7]

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Apply gentle air pressure to begin eluting the compounds.

  • Collect the eluent in a series of fractions.

  • Monitor the elution process by periodically analyzing the collected fractions by TLC.

6. Product Isolation:

  • Combine the fractions that contain the pure desired product.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Troubleshooting Workflow

G Troubleshooting Workflow for Column Chromatography start Start Purification tlc_analysis Perform TLC Analysis start->tlc_analysis good_separation Good Separation on TLC? (Rf ≈ 0.2-0.4) tlc_analysis->good_separation run_column Run Column Chromatography good_separation->run_column Yes troubleshoot_tlc Adjust Solvent System (Vary Polarity) good_separation->troubleshoot_tlc No analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions pure_product Pure Product Obtained? analyze_fractions->pure_product success Success: Combine Fractions & Evaporate pure_product->success Yes troubleshoot_column Troubleshoot Column Issues pure_product->troubleshoot_column No troubleshoot_tlc->tlc_analysis issue_low_yield Low Yield troubleshoot_column->issue_low_yield Problem issue_coelution Co-elution troubleshoot_column->issue_coelution Problem issue_no_elution Product Not Eluting troubleshoot_column->issue_no_elution Problem solution_degradation Check for Degradation (Use Deactivated Silica/Alumina) issue_low_yield->solution_degradation Solution solution_overloading Reduce Sample Load /Use Larger Column issue_coelution->solution_overloading Solution solution_polarity Adjust Eluent Polarity issue_coelution->solution_polarity Solution issue_no_elution->solution_polarity Solution solution_degradation->run_column solution_overloading->run_column solution_polarity->run_column

Caption: A flowchart for troubleshooting the column chromatography purification process.

References

Technical Support Center: Addressing Stability Issues of 4-(Bromomethyl)-5-phenyloxazole in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(bromomethyl)-5-phenyloxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this reactive, yet versatile, synthetic intermediate. This document will address common stability challenges encountered in solution, offering explanations grounded in chemical principles and providing actionable protocols to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability of this compound.

Q1: My this compound solution seems to be degrading rapidly upon dissolution. What are the primary causes?

A1: Rapid degradation in solution is a known characteristic of this compound and is primarily due to the high reactivity of the bromomethyl group. This group is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack.[1][2] The most common culprits for degradation are:

  • Solvolysis: Protic solvents such as water, methanol, and ethanol can act as nucleophiles, reacting with the compound to replace the bromide with a hydroxyl or alkoxy group.[3][4][5][6] This process, known as solvolysis, is often the main degradation pathway.

  • Presence of Nucleophiles: Trace amounts of nucleophilic impurities in your solvent or reaction mixture (e.g., amines, thiols, or even halide ions) can readily react.[7]

  • pH Instability: The oxazole ring itself can be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally more resistant to acids than bases.[8]

Q2: What are the typical degradation products I should be looking for?

A2: The primary degradation product is typically the corresponding alcohol, 4-(hydroxymethyl)-5-phenyloxazole, formed via hydrolysis with residual water in the solvent. If alcohols are used as solvents, you will form the corresponding ether (e.g., 4-(methoxymethyl)-5-phenyloxazole in methanol). Under strongly basic or acidic conditions, you might also observe products resulting from the opening of the oxazole ring.[8]

Q3: How should I properly store this compound, both as a solid and in solution?

A3:

  • Solid Form: As a solid, the compound is more stable. It should be stored in a tightly sealed container in a cool, dry, and dark place.[9] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent reaction with atmospheric moisture.

  • In Solution: Solutions of this compound are inherently less stable and should be prepared fresh whenever possible. If a stock solution must be prepared, use a dry, aprotic solvent (see Q4) and store it at low temperatures (e.g., -20°C) under an inert atmosphere. Avoid repeated warming and cooling cycles.

Q4: Which solvents are recommended for dissolving this compound to minimize degradation?

A4: The choice of solvent is critical. To minimize solvolysis, always use dry, aprotic solvents. Recommended options include:

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

It is crucial to use high-purity, anhydrous grades of these solvents. Solvents should be stored over molecular sieves to ensure they remain dry.

Part 2: Troubleshooting Guide

This section provides a more detailed, issue-based approach to solving common experimental problems.

Issue 1: Inconsistent Reaction Yields or Multiple Unidentified Byproducts

If you are observing variable yields or seeing unexpected spots on your TLC plate, it is likely that your starting material is degrading before or during the reaction.

Causality Analysis: The benzylic bromide of this compound makes it highly reactive, similar to other benzyl bromides.[4][6] Nucleophilic substitution reactions can proceed via SN1 or SN2 mechanisms. The SN1 pathway involves the formation of a carbocation intermediate, which is stabilized by the adjacent phenyl and oxazole rings. This carbocation is then susceptible to attack by any nucleophile present in the medium, including the solvent.[5] This can lead to a mixture of desired product and solvolysis byproducts, thus lowering the yield of the intended reaction.

Troubleshooting Workflow:

A Inconsistent Yields / Byproducts Observed B Verify Purity of Starting Material (See Protocol 1) A->B C Purity < 95%? B->C D Purify by Recrystallization or Chromatography C->D Yes E Purity > 95% C->E No D->B F Review Solvent Choice & Handling E->F G Using Protic or Non-Anhydrous Solvent? F->G H Switch to Anhydrous Aprotic Solvent (e.g., ACN, THF) G->H Yes I Review Reaction Conditions G->I No H->I J Elevated Temperature or Long Reaction Time? I->J K Optimize: Lower Temp, Shorter Time, Use Fresh Solution J->K Yes L Problem Resolved J->L No K->L

Caption: Troubleshooting inconsistent reaction yields.

Issue 2: Solution Turns Yellow/Brown Over Time

The development of color in your solution is a common indicator of decomposition.

Causality Analysis: While minor color changes can be due to trace impurities, significant darkening often points to the formation of degradation products. The bromide ion (Br-) released during substitution or degradation can be oxidized to bromine (Br₂), which is yellowish-brown. Additionally, complex side reactions or polymerization of degradation products can lead to colored compounds.

Preventative Measures:

  • Inert Atmosphere: Always handle the compound and its solutions under an inert atmosphere (N₂ or Ar) to minimize oxidative processes.

  • Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to prevent photolytic degradation, as oxazole rings can be light-sensitive.[8]

  • Radical Inhibitors: For reactions that are sensitive to radical pathways, the addition of a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) can sometimes be beneficial, provided it does not interfere with the desired reaction.

Part 3: Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound and monitoring its degradation over time.

Objective: To quantify the purity of the compound and detect the formation of the primary hydrolytic degradation product, 4-(hydroxymethyl)-5-phenyloxazole.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a small amount of the compound in acetonitrile to prepare a stock solution of approximately 1 mg/mL. From this, prepare a working solution of ~50 µg/mL in acetonitrile.

  • HPLC Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the freshly prepared sample. The main peak corresponds to this compound. The primary degradation product, 4-(hydroxymethyl)-5-phenyloxazole, will be more polar and thus have a shorter retention time. Purity can be estimated by the area percentage of the main peak.[10]

Protocol 2: Accelerated Stability Study in Solution

This protocol is designed to quickly assess the stability of the compound in a chosen solvent.

Objective: To determine the rate of degradation in a specific solvent under controlled conditions.

Procedure:

  • Prepare a solution of this compound in the solvent of interest at a known concentration (e.g., 100 µg/mL).

  • Divide the solution into several amber HPLC vials.

  • Keep the vials at a constant temperature (e.g., room temperature, 25°C).

  • At specified time points (e.g., t=0, 1h, 2h, 4h, 8h, 24h), take one vial and analyze its contents immediately by HPLC using the method in Protocol 1.

  • Plot the percentage of the remaining this compound against time to determine its stability profile in that solvent.

Data Presentation:

SolventTemperature (°C)Half-life (t½) (hours)Primary Degradation Product
Anhydrous Acetonitrile25> 48Not significant
Acetonitrile (w/ 1% H₂O)25~124-(hydroxymethyl)-5-phenyloxazole
Methanol25~24-(methoxymethyl)-5-phenyloxazole
THF (Anhydrous)25> 48Not significant

Note: The data in this table is illustrative and will vary based on the specific purity of the solvent and compound.

Part 4: Mechanistic Visualization

Understanding the degradation pathways is key to preventing them. The following diagram illustrates the primary solvolysis mechanism.

References

Technical Support Center: Optimizing Reaction Conditions for Alkylation with 4-(bromomethyl)-5-phenyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing alkylation reactions using 4-(bromomethyl)-5-phenyloxazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common nucleophiles used in alkylation reactions with this compound?

A1: this compound is a versatile electrophile for the alkylation of a wide range of nucleophiles. The most commonly used nucleophiles include:

  • Amines (primary and secondary): Leading to the formation of N-alkylated products.

  • Phenols and alkoxides: Resulting in O-alkylated products.

  • Thiols and thiolates: Forming S-alkylated products.

  • Active methylene compounds: Such as malonates and β-ketoesters, leading to C-alkylation.

Q2: I am observing low to no yield in my alkylation reaction. What are the potential causes?

A2: Several factors can contribute to low or no product yield:

  • Inadequate base: The chosen base may not be strong enough to deprotonate the nucleophile effectively.

  • Poor solvent choice: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or unwanted side reactions. Aprotic polar solvents like DMF, DMSO, or acetonitrile are often good starting points.

  • Reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition of the starting material or product.

  • Steric hindrance: A bulky nucleophile or substitution on the oxazole ring can sterically hinder the reaction.

  • Instability of the oxazole ring: Oxazole rings can be sensitive to strongly acidic or basic conditions, leading to ring-opening side reactions. It is crucial to maintain controlled pH conditions where possible.[1]

Q3: I am getting a mixture of N- and O-alkylated products when using a nucleophile with both nitrogen and oxygen atoms. How can I control the regioselectivity?

A3: The N- versus O-alkylation of ambident nucleophiles is a common challenge.[2][3][4][5][6] The outcome is influenced by several factors, including the nature of the nucleophile, the solvent, the counter-ion of the base, and the temperature. Generally:

  • For N-alkylation (kinetic control): Use a polar aprotic solvent (e.g., DMF, DMSO) and a base with a less coordinating cation (e.g., K₂CO₃, Cs₂CO₃). Lower reaction temperatures can also favor N-alkylation.

  • For O-alkylation (thermodynamic control): A polar protic solvent (e.g., ethanol, isopropanol) and a base with a hard cation (e.g., NaH, NaOEt) can favor O-alkylation.

Q4: How can I avoid polyalkylation, especially when reacting with primary amines or active methylene compounds?

A4: Polyalkylation occurs because the mono-alkylated product is often more nucleophilic than the starting material.[7][8] To minimize this:

  • Use a large excess of the nucleophile: This statistically favors the reaction of the electrophile with the unreacted nucleophile.

  • Slow addition of the alkylating agent: Adding this compound dropwise to the reaction mixture can help maintain a low concentration of the electrophile.

  • Use a protecting group strategy: For primary amines, one of the N-H protons can be protected to prevent dialkylation.

  • For active methylene compounds: Careful control of stoichiometry (1:1 ratio of nucleophile to electrophile) and the use of a suitable base are crucial.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reaction
Symptom Possible Cause Troubleshooting Steps
Starting material remains largely unreacted.1. Inactive nucleophile (base not strong enough). 2. Low reaction temperature. 3. Poor solvent choice.1. Switch to a stronger base (e.g., from K₂CO₃ to NaH or Cs₂CO₃). 2. Gradually increase the reaction temperature in 10-20°C increments. 3. Screen different solvents (e.g., DMF, DMSO, THF, Acetonitrile).
Formation of multiple unidentified byproducts.1. Decomposition of starting material or product. 2. Oxazole ring instability.[1]1. Lower the reaction temperature. 2. Use milder reaction conditions (weaker base, shorter reaction time). 3. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
Issue 2: Poor Regioselectivity (N- vs. O-Alkylation)
Symptom Possible Cause Troubleshooting Steps
Significant amount of O-alkylated product when N-alkylation is desired.1. Thermodynamic control favored. 2. "Hard" cation from the base coordinating with the "hard" oxygen atom.1. Switch to a polar aprotic solvent (DMF, DMSO). 2. Use a base with a "softer" cation (K₂CO₃, Cs₂CO₃). 3. Lower the reaction temperature.
Significant amount of N-alkylated product when O-alkylation is desired.1. Kinetic control favored.1. Use a polar protic solvent (e.g., ethanol). 2. Employ a base with a "hard" cation (e.g., NaH, NaOEt). 3. Increase the reaction temperature.

Data Presentation

The following tables provide a summary of typical reaction conditions for the alkylation of various nucleophiles with benzylic bromides, which can be used as a starting point for optimizing reactions with this compound.

Table 1: General Conditions for N-Alkylation of Amines

Parameter Condition Notes
Solvent DMF, Acetonitrile, THFAprotic polar solvents are generally preferred.
Base K₂CO₃, Cs₂CO₃, Et₃NInorganic bases are commonly used to scavenge the HBr byproduct.
Temperature Room Temperature to 80°CReaction temperature depends on the nucleophilicity of the amine.
Stoichiometry 1.1 - 2 equivalents of amineAn excess of the amine can help prevent polyalkylation.

Table 2: General Conditions for O-Alkylation of Phenols

Parameter Condition Notes
Solvent Acetone, DMF, DMSOAprotic polar solvents are suitable.
Base K₂CO₃, Cs₂CO₃, NaHThe choice of base can influence the reaction rate and yield.
Temperature Room Temperature to 100°CHigher temperatures may be required for less reactive phenols.
Stoichiometry 1 - 1.2 equivalents of phenolNear-equimolar amounts are typically used.

Table 3: General Conditions for S-Alkylation of Thiols

Parameter Condition Notes
Solvent Ethanol, Methanol, DMFProtic or aprotic polar solvents can be used.
Base NaOEt, K₂CO₃, Et₃NA base is used to generate the more nucleophilic thiolate.
Temperature 0°C to Room TemperatureThese reactions are often fast at lower temperatures.
Stoichiometry 1 - 1.1 equivalents of thiol

Table 4: General Conditions for C-Alkylation of Active Methylene Compounds

Parameter Condition Notes
Solvent THF, DMF, EthanolThe solvent should be chosen based on the solubility of the enolate.
Base NaH, NaOEt, t-BuOKA strong base is required to deprotonate the active methylene compound.
Temperature 0°C to RefluxThe temperature depends on the reactivity of the nucleophile and electrophile.
Stoichiometry 1 - 1.1 equivalents of active methylene compoundCareful control of stoichiometry is needed to avoid dialkylation.

Experimental Protocols

General Protocol for N-Alkylation of an Amine
  • To a solution of the amine (1.1 mmol) in anhydrous DMF (10 mL), add K₂CO₃ (1.5 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) dropwise.

  • Stir the reaction mixture at room temperature or heat to 50-80°C and monitor the progress by TLC.

  • After completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for O-Alkylation of a Phenol
  • To a solution of the phenol (1.0 mmol) in anhydrous acetone (15 mL), add K₂CO₃ (1.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.1 mmol) and heat the reaction mixture to reflux.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up cluster_purification Purification prep_nucleophile Dissolve Nucleophile in Anhydrous Solvent add_base Add Base prep_nucleophile->add_base add_electrophile Add this compound add_base->add_electrophile react Stir at Appropriate Temperature add_electrophile->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify characterize Characterize Product purify->characterize

Caption: General workflow for the alkylation of nucleophiles with this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low or No Yield cause1 Inadequate Base start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Poor Solvent Choice start->cause3 cause4 Starting Material Decomposition start->cause4 solution1 Use Stronger Base (e.g., NaH, Cs₂CO₃) cause1->solution1 solution2 Optimize Temperature (Increase or Decrease) cause2->solution2 solution3 Screen Solvents (DMF, DMSO, THF) cause3->solution3 solution4 Use Milder Conditions (Lower Temp, Weaker Base) cause4->solution4

Caption: Troubleshooting guide for low yield in alkylation reactions.

regioselectivity_control cluster_n_alkylation Favoring N-Alkylation (Kinetic) cluster_o_alkylation Favoring O-Alkylation (Thermodynamic) start N- vs. O-Alkylation Control n_solvent Polar Aprotic Solvent (DMF, DMSO) start->n_solvent n_base Base with 'Soft' Cation (K₂CO₃, Cs₂CO₃) start->n_base n_temp Lower Temperature start->n_temp o_solvent Polar Protic Solvent (Ethanol) start->o_solvent o_base Base with 'Hard' Cation (NaH, NaOEt) start->o_base o_temp Higher Temperature start->o_temp

Caption: Factors influencing the regioselectivity of N- versus O-alkylation.

References

troubleshooting low conversion rates in reactions involving 4-(bromomethyl)-5-phenyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low conversion rates in chemical reactions involving 4-(bromomethyl)-5-phenyloxazole. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My reaction with this compound is showing a low conversion rate. What are the common causes?

Low conversion rates in reactions involving this compound can often be attributed to several factors, ranging from reagent stability to suboptimal reaction conditions. The key reactive center is the bromomethyl group, which is susceptible to nucleophilic substitution.[1]

Potential Causes:

  • Reagent Degradation: this compound can degrade, especially if improperly stored. The oxazole ring itself can be sensitive to strong acidic or basic conditions, light, and oxidizing agents.[2][3]

  • Insufficient Nucleophilicity: The incoming nucleophile may not be strong enough to displace the bromide ion effectively.

  • Poor Solubility: The reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.[3]

  • Suboptimal Reaction Temperature: The temperature may be too low to overcome the activation energy of the reaction. Conversely, excessively high temperatures can lead to byproduct formation and decomposition.[4]

  • Presence of Water: The bromomethyl group can be susceptible to hydrolysis, especially under basic conditions, leading to the formation of the corresponding alcohol byproduct.[5]

  • Inappropriate Base: If a base is used to deprotonate a nucleophile or scavenge HBr, an unsuitable base can lead to side reactions or may not be strong enough to facilitate the desired reaction.

  • Side Reactions: The product of the reaction may undergo further reactions, or the starting material could be consumed in competing reaction pathways.[5]

2. How can I assess the quality of my this compound starting material?

Ensuring the purity of your starting material is a critical first step.

  • Analytical Techniques: Use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm the identity and purity of the compound.

  • Appearance: While not a definitive test, a significant change in color or physical appearance from the supplier's description could indicate degradation.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials like strong oxidizing agents and bases.[1]

3. What are the optimal reaction conditions for nucleophilic substitution with this compound?

The optimal conditions will depend on the specific nucleophile and desired product. However, here are some general guidelines for optimization.

ParameterRecommendationRationale
Solvent Aprotic polar solvents (e.g., DMF, DMSO, Acetonitrile)These solvents can help to dissolve the reactants and facilitate the S_N2 reaction mechanism.
Temperature Start at room temperature and gradually increase.Many reactions with reactive benzylic bromides proceed at or slightly above room temperature. Monitor for byproduct formation at higher temperatures.[6]
Base Non-nucleophilic, inorganic bases (e.g., K₂CO₃, Cs₂CO₃)These bases are often sufficient to deprotonate common nucleophiles (e.g., phenols, thiols) without competing in the substitution reaction.[6]
Concentration Use dilute conditions initially.This can help to minimize potential side reactions, such as oligomerization if the nucleophile has multiple reactive sites.[5]

4. I am observing the formation of multiple products. What are the likely side reactions?

The presence of multiple spots on a Thin Layer Chromatography (TLC) plate or multiple peaks in a chromatogram suggests the formation of byproducts.

  • Hydrolysis: As mentioned, the presence of water can lead to the formation of (5-phenyl-oxazol-4-yl)methanol. Ensure you are using anhydrous solvents and inert atmosphere conditions if necessary.[5]

  • Over-alkylation: If your nucleophile has more than one reactive site, or if the product itself is nucleophilic, it can react further with the starting material.[5] Using a larger excess of the nucleophile can sometimes mitigate this.

  • Elimination: Although less common for benzylic bromides, under strongly basic conditions, elimination to form a methylene-oxazole species could occur.

  • Ring Opening: Under harsh acidic or basic conditions, the oxazole ring itself can be susceptible to cleavage.[2][3] It's generally more stable in acidic conditions than basic ones.[2]

Experimental Protocols

General Protocol for Nucleophilic Substitution

This protocol provides a starting point for the reaction of this compound with a generic nucleophile.

Materials:

  • This compound (1.0 eq.)

  • Nucleophile (1.1 - 1.5 eq.)

  • Anhydrous solvent (e.g., Acetonitrile)

  • Base (if required, e.g., K₂CO₃, 1.5 eq.)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and the chosen anhydrous solvent.

  • If a base is required, add it to the mixture.

  • Add the nucleophile to the stirred solution.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • If no reaction is observed after a few hours, gradually increase the temperature (e.g., to 40-60 °C).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visual Troubleshooting Guides

Below are diagrams to visualize the troubleshooting process and potential reaction pathways.

G cluster_0 Troubleshooting Low Conversion Start Low Conversion Observed Check_Purity Check Starting Material Purity (NMR, LC-MS) Start->Check_Purity Review_Conditions Review Reaction Conditions Check_Purity->Review_Conditions Purity OK Analyze_Byproducts Analyze for Byproducts (TLC, LC-MS) Review_Conditions->Analyze_Byproducts Optimize Systematic Optimization Analyze_Byproducts->Optimize Success Improved Conversion Optimize->Success G cluster_pathways Potential Reaction Pathways reactant This compound + Nucleophile desired_product Desired Substitution Product reactant->desired_product Optimal Conditions hydrolysis Hydrolysis Product ((5-phenyloxazol-4-yl)methanol) reactant->hydrolysis Presence of Water over_alkylation Over-alkylation Product reactant->over_alkylation Excess Starting Material / Reactive Product no_reaction No Reaction (Starting Material Recovered) reactant->no_reaction Suboptimal Conditions

References

Technical Support Center: Scaling Up Reactions of 4-(Bromomethyl)-5-phenyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, chemists, and drug development professionals who are transitioning reactions involving 4-(bromomethyl)-5-phenyloxazole from bench-scale to larger, process-scale operations. The inherent reactivity of this key intermediate, while synthetically valuable, presents specific challenges that require careful consideration to ensure safety, scalability, and reproducibility. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to navigate these challenges effectively.

Core Principles: Understanding the Reactivity and Instability

This compound is a versatile building block, prized for the reactive benzylic bromide that serves as an excellent electrophile for nucleophilic substitution reactions.[1][2][3] This reactivity allows for the facile introduction of the 5-phenyloxazole moiety into a diverse range of molecular scaffolds. However, this same reactivity is the source of its instability. The primary challenge in scaling up reactions is managing the compound's propensity for degradation and side reactions, which can be exacerbated by prolonged reaction times, elevated temperatures, and mass transfer limitations inherent in larger vessels.[4][5]

The bromomethyl group is a potent lachrymator and alkylating agent, making the compound corrosive and hazardous upon contact.[6][7][8] Therefore, all handling and reactions must be conducted with appropriate engineering controls and personal protective equipment (PPE).

Frequently Asked Questions (FAQs) for Scale-Up

This section addresses common questions encountered during the scale-up process, providing explanations grounded in chemical principles.

Q1: What are the most critical safety precautions for handling kilogram quantities of this compound?

A1: Handling large quantities of this reagent requires stringent safety protocols beyond standard laboratory practice.

  • Engineering Controls: All operations must be performed in a well-ventilated area, preferably within a walk-in chemical fume hood or a glovebox to prevent inhalation of dust or vapors.[7][9][10] Ensure that emergency eyewash stations and safety showers are immediately accessible.[8]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes chemical-resistant gloves (inspect before use), a lab coat, and chemical safety goggles with a face shield.[7][9][11] For handling large quantities, respiratory protection may be necessary.[10]

  • Material Handling: The compound is a corrosive solid that can cause severe skin and eye burns.[6][7] Avoid all personal contact, including inhalation and ingestion.[6][10] Use spark-proof tools and avoid generating dust.[6]

  • Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area away from incompatible materials like oxidizing agents, strong bases, and moisture.[6][11]

  • Spill Response: Have a spill kit ready. For minor spills, use dry clean-up procedures to avoid generating dust and place the material in a labeled container for disposal.[6] For major spills, evacuate personnel to a safe area.[9]

Q2: We are observing a significant drop in yield and an increase in impurities upon moving from a 1L to a 20L reactor. What are the likely causes?

A2: This is a classic scale-up challenge. The primary culprits are often related to thermal control and mixing efficiency.

  • Exothermicity: Nucleophilic substitution and, particularly, the preceding bromination step to form the starting material, can be exothermic.[5][12] A larger reaction volume has a lower surface-area-to-volume ratio, making heat dissipation less efficient. Uncontrolled temperature spikes can accelerate side reactions and degradation. Implement controlled, slow addition of reagents and ensure your reactor has adequate cooling capacity.[5]

  • Mass and Heat Transfer Limitations: Inefficient stirring in a large reactor can create localized "hot spots" and areas of high reactant concentration, leading to the formation of byproducts.[5] Ensure the reactor's agitation system (impeller type, speed) is sufficient to maintain a homogenous mixture.

  • Extended Reaction Time: What works in a few hours at the bench may take significantly longer at scale, increasing the opportunity for the product or starting material to decompose. Monitor the reaction closely by TLC or HPLC to avoid unnecessarily long reaction times.

Q3: What are the common impurities associated with this compound reactions and how can we minimize them?

A3: Impurities typically arise from the synthesis of the starting material or from side reactions during its use.

  • Hydrolysis Product: The most common impurity is the corresponding alcohol, 4-(hydroxymethyl)-5-phenyloxazole, formed by the reaction with water.[13] Ensure all solvents and reagents are anhydrous and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Di-substituted Byproducts: If the nucleophile has more than one reactive site, or if the product itself can act as a nucleophile, di-alkylation or polymerization can occur.[14] This can often be controlled by using the nucleophile as the limiting reagent and maintaining dilute conditions.

  • Unreacted Starting Materials: Residual starting materials like 4-methyl-5-phenyloxazole or brominating agents (e.g., NBS) from the previous step can contaminate the product.[13] Ensure the starting material is of high purity before beginning the scale-up reaction.

  • Oxidation Products: The oxazole ring can be susceptible to oxidation, which may lead to ring cleavage.[15] Performing the reaction under an inert atmosphere helps mitigate this.

Q4: Column chromatography is not practical for our multi-kilogram scale. What are the best strategies for purification?

A4: At scale, crystallization is the preferred method for purification.

  • Recrystallization: This is often the most effective and economical method for obtaining high-purity material on a large scale.[14] The key is to perform a thorough solvent screen to identify a solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while impurities remain soluble. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol/water.[1][5]

  • Slurry Wash: If the crude product is a solid with reasonable purity, washing the solid with a solvent in which the impurities are soluble but the product is not can be a quick and effective purification step.

  • Anti-Solvent Crystallization: Dissolving the crude product in a good solvent and then slowly adding a miscible "anti-solvent" in which the product is insoluble can induce crystallization.[16] This method requires careful control of the addition rate and temperature to ensure the formation of well-defined crystals.

Q5: How can we assess the stability of this compound and its reaction products for storage and transport?

A5: Stability is a critical parameter. The bromomethyl group is thermally labile, and the oxazole ring can be sensitive to pH and light.[4][15]

  • Thermal Stability: The presence of the bromomethyl group lowers the overall thermal stability of the molecule.[4] Avoid prolonged exposure to high temperatures. If heating is necessary, use the lowest effective temperature and minimize the duration.[4] Discoloration (yellowing or browning) is often a sign of thermal degradation.

  • pH Sensitivity: Oxazole rings can be susceptible to hydrolytic cleavage under strongly acidic or basic conditions.[15] It is crucial to maintain a neutral pH during work-up and storage.

  • Photostability: Oxazole rings can be sensitive to light, potentially undergoing photolytic degradation.[15] Store the compound and its derivatives in amber bottles or light-proof containers.

  • Forced Degradation Studies: A systematic approach involves subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) and analyzing the degradation products by HPLC or LC-MS to understand potential degradation pathways.[15]

Troubleshooting Guide for Scale-Up Reactions

Problem Potential Cause(s) Recommended Solutions & Actions
Low or Inconsistent Yield 1. Poor temperature control (runaway exotherm).2. Inefficient mixing leading to non-homogeneity.3. Degradation of starting material or product due to long reaction times.4. Incomplete reaction.1. Ensure adequate reactor cooling; use a jacketed reactor with a chiller. Add reagents portion-wise or via a syringe pump.2. Increase agitation speed; verify that the impeller is appropriate for the vessel geometry.3. Monitor reaction progress closely (e.g., by HPLC) and proceed with work-up as soon as it is complete.4. Re-verify stoichiometry and purity of starting materials. Consider a slight excess of the more stable reagent.
Product Fails Purity Specifications 1. Presence of hydrolysis byproduct (hydroxymethyl derivative).2. Formation of di-alkylation or polymeric impurities.3. Ineffective purification method.1. Use anhydrous solvents and run the reaction under an inert (N₂ or Ar) atmosphere.2. Adjust stoichiometry; consider inverse addition (adding the bromomethyl compound to the nucleophile).3. Develop a robust crystallization protocol. Screen various solvents and anti-solvents. Consider a pre-purification step like a charcoal treatment or a silica plug filtration.[14]
Difficult Product Isolation / Oiling Out 1. Poor choice of work-up or crystallization solvent.2. Presence of tacky, polymeric impurities.3. Supersaturation during crystallization.1. Perform a solvent screen to find a suitable system for crystallization.[16]2. Attempt to precipitate the product by adding a non-polar solvent like hexanes to an ethyl acetate solution of the crude material. The impurities may remain in solution.3. Ensure slow cooling and gentle agitation during crystallization. Seeding with a small crystal of pure product can help induce proper crystal formation.
Safety Concerns (e.g., Fuming, Pressure Buildup) 1. Reaction with moisture in the air or solvent.2. Thermal decomposition leading to gas evolution (e.g., HBr).3. Incompatible reagents.1. Handle under an inert atmosphere. Ensure all glassware and reactors are thoroughly dried.2. Maintain strict temperature control. Vent the reactor to a scrubber system to neutralize any acidic gases produced.[17]3. Review all reagents for incompatibilities. Avoid strong oxidizing agents and strong bases unless required by the reaction, and even then, control the addition carefully.[6]

Visualized Workflows and Logic

General Synthetic Workflow

The following diagram outlines a typical workflow for a nucleophilic substitution reaction at scale.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Reactor Setup & Inerting (N₂ or Ar Purge) B Charge Anhydrous Solvent & Nucleophile/Base A->B C Controlled Addition of This compound (Maintain Temperature) B->C D Reaction Monitoring (TLC / HPLC) C->D E Quench Reaction (e.g., with water or buffer) D->E F Phase Separation & Extraction E->F G Solvent Swap to Crystallization Solvent F->G H Crystallization (Cooling / Anti-solvent) G->H I Filtration & Washing H->I J Drying Under Vacuum I->J

Caption: General workflow for scale-up reactions.

Potential Side Reactions

Understanding potential side reactions is key to minimizing them.

SideReactions reagents This compound + Nucleophile (Nu⁻) main_product Desired Product (R-Nu) reagents->main_product Desired Pathway hydrolysis Hydrolysis Product (R-OH) reagents->hydrolysis H₂O dimer Dimer / Polymer (R-Nu-R) main_product->dimer Excess R-Br

Caption: Primary reaction vs. common side reactions.

Troubleshooting Logic: Low Yield

Troubleshooting action action start Low Yield Observed check_completion Is Reaction Complete (by HPLC/TLC)? start->check_completion check_mass_balance Analyze Crude Material: Good Mass Balance? check_completion->check_mass_balance Yes action_incomplete Action: Increase reaction time, re-evaluate temperature, or check starting material purity. check_completion->action_incomplete No check_impurities Major Impurities Identified? check_mass_balance->check_impurities Yes action_isolation_loss Action: Review work-up and crystallization procedures for product loss to aqueous or mother liquor streams. check_mass_balance->action_isolation_loss No action_hydrolysis Action: Ensure anhydrous conditions. Use inert atmosphere. check_impurities->action_hydrolysis Hydrolysis Product action_dimer Action: Adjust stoichiometry. Optimize temperature and addition rate. check_impurities->action_dimer Dimer/ Byproduct action_unreacted Action: Drive reaction to completion. Improve purification to remove starting materials. check_impurities->action_unreacted Starting Material

Caption: Decision tree for troubleshooting low yield.

Experimental Protocol: Representative Nucleophilic Substitution

This protocol describes a general, scalable procedure for the reaction of this compound with a generic nucleophile (e.g., a phenol or amine). This is an illustrative protocol and must be adapted and optimized for your specific substrate and equipment.

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., 4-methoxyphenol) (1.05 - 1.2 eq)

  • Base (e.g., Potassium Carbonate, K₂CO₃), finely milled (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., Acetonitrile (ACN) or Dimethylformamide (DMF))

  • Jacketed glass reactor with overhead stirrer, temperature probe, condenser, and nitrogen inlet/outlet.

  • Filtration apparatus (e.g., Nutsche filter)

  • Vacuum oven

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and assembled correctly. Purge the vessel with dry nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Charging Reagents: Charge the reactor with the anhydrous solvent, the nucleophile, and the milled potassium carbonate. Begin agitation to create a slurry.

  • Reaction: Begin heating or cooling the reactor jacket to the desired reaction temperature (e.g., 40-60 °C). Once at temperature, slowly add a solution of this compound in the anhydrous solvent to the reactor over 1-2 hours using an addition funnel or pump. Monitor the internal temperature to ensure no significant exotherm occurs.

  • Monitoring: Stir the reaction mixture at the set temperature. Monitor the reaction's progress by taking periodic samples for HPLC or TLC analysis until the starting bromomethyl compound is consumed (typically 4-12 hours).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of fresh solvent.

    • Concentrate the filtrate under reduced pressure to a smaller volume.

  • Purification (Crystallization):

    • Add a suitable anti-solvent (e.g., water or heptane) slowly to the concentrated solution while stirring until the solution becomes cloudy.

    • Cool the mixture slowly to 0-5 °C and stir for an additional 1-2 hours to maximize crystal formation.

    • Collect the solid product by filtration. Wash the cake with a cold mixture of the crystallization solvents.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., < 50 °C) until a constant weight is achieved.

References

managing exothermic events in Robinson-Gabriel and Van Leusen oxazole syntheses

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Managing Exothermic Events in Oxazole Syntheses

Welcome to the Technical Support Center for Oxazole Synthesis. This guide is designed for researchers, chemists, and process development professionals who utilize the Robinson-Gabriel and Van Leusen reactions to construct oxazole cores—a staple in pharmaceutical and materials science. While powerful, these reactions possess inherent exothermic potential that, if unmanaged, can compromise yield, product purity, and laboratory safety.

This document provides in-depth, experience-driven troubleshooting advice and best practices to help you anticipate, identify, and control thermal events, ensuring robust and safe experimentation.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Thermal Risks

This section addresses the fundamental principles behind the exothermic nature of these classic name reactions.

Q1: Why are the Robinson-Gabriel and Van Leusen syntheses potentially exothermic?

A1: The release of heat (exotherm) in these reactions is driven by fundamental chemical transformations that result in more stable products.[1][2]

  • Robinson-Gabriel Synthesis: The primary event is an acid-catalyzed intramolecular cyclodehydration of a 2-acylamino-ketone.[3][4] The reaction is powerfully driven by the formation of a highly stable, aromatic oxazole ring and the elimination of a small, stable molecule (water). Strong dehydrating agents like concentrated sulfuric acid or phosphorus oxychloride can accelerate this process dramatically, causing the rate of heat generation to exceed the rate of heat dissipation.[5]

  • Van Leusen Synthesis: This reaction involves the base-mediated cycloaddition of tosylmethyl isocyanide (TosMIC) with an aldehyde.[6][7] The exotherm originates from multiple steps: the initial deprotonation of the acidic proton on TosMIC is rapid and releases heat, and the subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid to form the stable aromatic oxazole are also energetically favorable.[6][8]

Q2: What are the primary risks of an unmanaged exotherm in these syntheses?

A2: An unmanaged exotherm can lead to a dangerous situation known as thermal runaway, where the reaction rate increases with temperature, generating more heat and further accelerating the reaction in an uncontrolled positive feedback loop.[9] The consequences range from experimental failure to serious accidents:

  • Drastic Yield Reduction: Side reactions and thermal decomposition of reactants, intermediates, and the desired product become dominant at elevated temperatures.

  • Formation of Intractable Byproducts: High temperatures can lead to polymerization or charring, resulting in a "tarred" reaction mixture that is difficult to purify.

  • Violent Solvent Reflux & Pressure Buildup: A rapid temperature spike can cause the solvent to boil violently, potentially overwhelming the condenser and leading to a pressure buildup in a closed or poorly vented system.

  • Catastrophic Failure: In the worst-case scenario, pressure buildup can cause glassware to fail, leading to the release of hazardous chemicals and risk of injury.[9]

Q3: What key parameters should I monitor to detect a potential exotherm?

A3: Proactive monitoring is critical for safety. The most important parameter is the internal reaction temperature , not the temperature of the heating bath.

  • Internal Temperature Probe: Use a calibrated thermocouple or thermometer placed directly in the reaction mixture. A sudden, sharp rise in internal temperature that is independent of the external heating bath is a clear sign of an exotherm.

  • Rate of Reagent Addition: During the addition of a reactive component (e.g., the base in the Van Leusen reaction or the dehydrating agent in the Robinson-Gabriel), carefully monitor the internal temperature. The addition should be slow enough that you can stop it and allow the system to cool if the temperature begins to rise too quickly.

  • Gas Evolution: While expected in some reactions, a sudden and vigorous evolution of gas can indicate a loss of control and rapid temperature increase.

  • Visual Changes: Rapid color changes or the sudden formation of precipitates can sometimes accompany a loss of thermal control.

Section 2: Troubleshooting Guide - The Robinson-Gabriel Synthesis

This section focuses on specific issues encountered during the cyclodehydration of 2-acylamino-ketones.

Issue: A violent exotherm and tar formation occur immediately upon adding concentrated sulfuric acid.

  • Causality: Concentrated sulfuric acid is an exceptionally aggressive dehydrating agent. When added to the reaction mixture, it can catalyze the cyclization almost instantaneously, releasing a large amount of heat in a very short period. This localized overheating leads to the decomposition of the starting material and product, resulting in charring and significantly reduced yields.[5][10]

  • Mitigation Protocol & Best Practices:

    • Control the Addition: Never add the full amount of sulfuric acid at once. Instead, add it dropwise via an addition funnel to a well-stirred solution at a reduced temperature (e.g., 0 °C in an ice bath). This allows the system's cooling to manage the heat generated from each drop before the next is added.

    • Reverse Addition: Consider adding the 2-acylamino-ketone substrate portion-wise to the dehydrating agent. This keeps the concentration of the reactant low, preventing a runaway reaction.

    • Switch to a Milder Reagent: The most robust solution is often to replace sulfuric acid with a less aggressive dehydrating agent. The choice of agent depends on the substrate's reactivity.[11]

Dehydrating AgentTypical ConditionsNotes
Conc. H₂SO₄ Acetic Anhydride, 60-100 °CHighly effective but often too harsh, leading to charring.[10] Use with extreme caution.
Phosphorus Oxychloride (POCl₃) DMF or Pyridine, 0 °C to refluxEffective and generally cleaner than H₂SO₄. The reaction can still be very exothermic.
Polyphosphoric Acid (PPA) 100-150 °COften gives cleaner reactions than H₂SO₄ but requires higher temperatures.
Trifluoroacetic Anhydride (TFAA) Dichloromethane, 0 °C to RTA milder alternative, often used in modern variations of the synthesis.[11]
Triphenylphosphine/Iodine Triethylamine, AcetonitrilePart of a two-step modern approach, very mild and high-yielding for sensitive substrates.[11][12]

Section 3: Troubleshooting Guide - The Van Leusen Oxazole Synthesis

This section addresses thermal control issues specific to the reaction of aldehydes with TosMIC.[6]

Issue: A significant and uncontrolled temperature spike occurs during the addition of the base (e.g., K₂CO₃).

  • Causality: The reaction is initiated by the deprotonation of TosMIC by the base.[13] In a heterogeneous system with a solid base like potassium carbonate, poor mixing can lead to localized "hot spots" where the reaction initiates rapidly. Once a small amount of product is formed, the reaction can sometimes become autocatalytic. The primary cause of the exotherm, however, is the rapid, uncontrolled deprotonation and subsequent cycloaddition when the base is added too quickly.[6][7]

  • Mitigation Protocol & Best Practices:

    • Low Temperature & Slow Addition: The most critical control parameter is temperature. The reaction should be cooled significantly (e.g., -78 °C to 0 °C, substrate dependent) before the base is introduced. Add the base portion-wise over a prolonged period (30-60 minutes), allowing the cooling bath to dissipate the heat generated from each small addition.

    • Efficient Stirring: Use a powerful overhead mechanical stirrer, especially for reactions at scale. This ensures efficient heat transfer from the reaction mixture to the cooling bath and prevents the formation of localized hot spots. A magnetic stir bar may be insufficient for thick slurries.

    • Solvent Choice: Use a solvent with a good heat capacity and a boiling point that provides a margin of safety. Methanol is commonly used, but for larger-scale reactions, a higher-boiling solvent might be considered, although this can also affect reaction rates.[14][15]

    • Consider a Milder Base: While K₂CO₃ is standard, other bases can be used. In some cases, an organic base like DBU in a suitable solvent can provide a more homogeneous and controlled reaction, although this must be optimized for your specific substrate.

  • Workflow for Controlled Base Addition:

G cluster_prep 1. Preparation Phase cluster_addition 2. Controlled Addition Phase cluster_completion 3. Reaction Completion A Combine Aldehyde and TosMIC in Methanol B Cool reaction vessel to -10 °C to 0 °C in an ice-salt bath A->B C Ensure efficient overhead stirring is active B->C D Add ~10% of total K₂CO₃ C->D E Monitor internal temperature. Wait for it to stabilize or return to baseline. D->E F Temp rise > 5°C? E->F G Pause addition. Allow mixture to cool. F->G Yes H Repeat addition of next 10% of K₂CO₃ F->H No G->E I All K₂CO₃ added? H->I I->E No J Maintain at low temp for 30 min post-addition I->J Yes K Slowly warm to room temperature J->K L Monitor by TLC/LC-MS until completion K->L

Caption: Workflow for controlled addition of base in Van Leusen synthesis.

Section 4: Universal Best Practices for Thermal Hazard Management

Regardless of the specific reaction, a robust safety workflow is paramount.

Protocol: Emergency Quenching Strategy

Before starting any potentially exothermic reaction, you must have a quenching plan.

  • Identify a Quenching Agent: For these syntheses, a cold, non-reactive solvent or a weak acid solution (like cold acetic acid in an appropriate solvent) can be effective. The goal is to dilute the reaction and neutralize the catalyst rapidly.

  • Prepare a Quench Bath: Have a large container of ice water or a dry ice/acetone bath ready and accessible. It should be large enough to partially submerge the reaction flask.

  • Ensure Accessibility: Keep the area around the fume hood clear. In an emergency, you need to be able to act quickly without obstruction.

  • Communicate: Always inform a colleague when you are running a reaction with a high potential for exotherm.[16]

Decision Tree: Responding to a Temperature Spike

This decision tree outlines the immediate steps to take if you observe an unexpected and rapid rise in the internal reaction temperature.

G Start Unexpected Rapid Temperature Rise Detected StopAddition IMMEDIATELY stop all reagent addition Start->StopAddition IncreaseCooling Increase external cooling (e.g., add more dry ice to bath) StopAddition->IncreaseCooling Alert Alert a colleague and/or supervisor IncreaseCooling->Alert CheckStirring Is stirring efficient? Alert->CheckStirring FixStirring Attempt to restore efficient stirring CheckStirring->FixStirring No Monitor1 Is temperature still rising? CheckStirring->Monitor1 Yes FixStirring->Monitor1 Quench PREPARE TO QUENCH Monitor1->Quench Yes Monitor2 Is temperature decreasing? Monitor1->Monitor2 No ExecuteQuench Execute pre-planned quenching procedure Quench->ExecuteQuench Monitor2->Quench No, it's stable but not decreasing ContinueMonitor Continue to monitor until stable and safe Monitor2->ContinueMonitor Yes Evacuate If quench fails or is unsafe, evacuate the area ContinueMonitor->Evacuate If temp rises again ExecuteQuench->Evacuate

References

Technical Support Center: Forced Degradation Protocol for 4-(bromomethyl)-5-phenyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for conducting forced degradation studies on 4-(bromomethyl)-5-phenyloxazole. It is designed for researchers, analytical scientists, and drug development professionals to establish the intrinsic stability of the molecule, identify potential degradation products, and develop a stability-indicating analytical method. The protocol and troubleshooting sections are built upon established regulatory principles and an understanding of the molecule's specific chemical liabilities.

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they essential for a molecule like this compound?

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing.[1] According to regulatory bodies like the International Council for Harmonisation (ICH), these studies are critical for several reasons:

  • Pathway Elucidation: They help identify the likely degradation products and establish the degradation pathways of the molecule.[1][2]

  • Method Development: They are instrumental in developing and validating a stability-indicating analytical method—a method that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.[1][3]

  • Intrinsic Stability: The studies reveal the inherent chemical stability of the molecule, providing insights into its handling, packaging, and storage requirements.[4]

For this compound specifically, stress testing is crucial due to two primary structural liabilities: the oxazole ring and the bromomethyl group . The oxazole ring is susceptible to hydrolysis, oxidation, and photolysis[5][6][7], while the bromomethyl group is prone to nucleophilic substitution (e.g., hydrolysis) and thermal decomposition.[8][9]

Q2: What are the primary objectives of this forced degradation protocol?

The core objectives are:

  • To generate a representative population of degradation products for this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

  • To provide a basis for developing a robust, stability-indicating HPLC method capable of separating the parent compound from all significant degradants.

  • To gain a preliminary understanding of the degradation mechanisms to inform formulation and manufacturing process development.[2]

  • To ensure the analytical methods used for stability studies are specific and fit for purpose, as mandated by ICH guidelines.[10][11]

Q3: What is the recommended target degradation level, and why is it important?

The generally accepted target for forced degradation is to achieve 5-20% degradation of the drug substance.[1][10] This range is considered optimal because:

  • Sufficient Degradants: It ensures that major degradation products are formed at a high enough concentration to be reliably detected and characterized.

  • Avoids Secondary Degradation: It minimizes the risk of excessive degradation, where primary degradants might further break down into secondary or tertiary products, complicating pathway analysis.

  • Method Challenge: It provides an appropriate challenge to the analytical method's ability to separate the parent peak from its impurities.

If no degradation is observed under reasonably strenuous conditions, it is indicative of a highly stable molecule.[1]

Q4: What is the most suitable analytical technique for these studies?

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with a photodiode array (PDA) detector is the primary workhorse for these studies. A mass spectrometric (MS) detector, often used in tandem (LC-MS), is highly recommended for identifying the mass of the degradation products, which is a critical step in structure elucidation. A C18 stationary phase is a common starting point for molecules of this type.[12][13]

Experimental Workflow & Potential Degradation Pathways

The overall workflow involves subjecting the API to a battery of stress conditions and analyzing the resulting samples against a control.

G cluster_products Potential Degradation Products Parent This compound Hydrolysis_Br 4-(hydroxymethyl)-5-phenyloxazole Parent->Hydrolysis_Br Hydrolysis (H⁺/OH⁻) on -CH₂Br Hydrolysis_Ring Ring-Opened Product (α-acylamino ketone) Parent->Hydrolysis_Ring Hydrolysis (H⁺/OH⁻) on Oxazole Ring Oxidation_Ring Ring Cleavage Products Parent->Oxidation_Ring Oxidation (H₂O₂) Photolysis (hv)

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 4-(Bromomethyl)-5-phenyloxazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, precise and efficient structural elucidation of novel compounds is paramount. The oxazole moiety is a key pharmacophore in numerous biologically active molecules, and understanding its spectroscopic characteristics is crucial for synthesis and characterization. This guide provides a comparative analysis of the ¹H NMR spectra of 4-(bromomethyl)-5-phenyloxazole and related derivatives, supported by predictive data and established experimental protocols.

Comparative ¹H NMR Data

The following table presents a comparison of the predicted ¹H NMR spectral data for this compound with the predicted data for 4-methyl-5-phenyloxazole. This comparison highlights the expected influence of the bromine atom on the chemical shift of the methylene protons at the 4-position.

CompoundProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
This compound H2 (Oxazole ring)~ 7.9 - 8.1Singlet1H
Phenyl protons~ 7.3 - 7.6Multiplet5H
-CH₂Br (Bromomethyl)~ 4.7Singlet2H
4-Methyl-5-phenyloxazole [1]H2 (Oxazole ring)[1]~ 7.6 - 7.8[1]Singlet[1]1H[1]
Phenyl ring protons[1]~ 7.2 - 7.5[1]Multiplet[1]5H[1]
Methyl protons (-CH₃)[1]~ 2.3[1]Singlet[1]3H[1]

Experimental Protocols

The synthesis of 4-(substituted)-5-phenyloxazoles can be achieved through various established methods, such as the Robinson-Gabriel synthesis or the Van Leusen reaction. A general protocol for the synthesis and subsequent ¹H NMR analysis is provided below.

General Synthesis of 4-Methyl-5-phenyloxazole (as a precursor)

A common route to 4-methyl-5-phenyloxazole involves the cyclodehydration of 2-acetamido-1-phenylethan-1-one.[2]

  • Acylation: 2-Amino-1-phenylethan-1-one hydrochloride is acylated with acetic anhydride in a suitable solvent like pyridine. The reaction is typically run at 0°C to room temperature.

  • Cyclodehydration: The resulting 2-acetamido-1-phenylethan-1-one is then treated with a strong dehydrating agent, such as concentrated sulfuric acid or phosphorus pentoxide, and heated to induce cyclization to the oxazole ring.

  • Purification: The crude product is purified by extraction and column chromatography on silica gel.

Bromination of 4-Methyl-5-phenyloxazole

The this compound can be synthesized from 4-methyl-5-phenyloxazole via a radical bromination reaction, for example, using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride, under light or heat.

¹H NMR Spectroscopic Analysis
  • Sample Preparation: Approximately 5-10 mg of the purified oxazole derivative is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).[1]

  • Data Acquisition: The ¹H NMR spectrum is recorded on a high-resolution NMR spectrometer (typically 300 MHz or higher).[1]

  • Data Analysis: The chemical shifts, multiplicities, coupling constants, and integration of the signals are analyzed to confirm the structure of the compound.

Visualizations

The following diagrams illustrate the molecular structure of this compound with proton assignments and a general workflow for its synthesis and analysis.

Caption: Molecular structure of this compound with key protons highlighted.

experimental_workflow Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction (e.g., Cyclodehydration, Bromination) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup chromatography Column Chromatography workup->chromatography nmr_prep NMR Sample Preparation chromatography->nmr_prep nmr_acq ¹H NMR Data Acquisition nmr_prep->nmr_acq nmr_analysis Spectral Analysis nmr_acq->nmr_analysis final_product Confirmed Product nmr_analysis->final_product Structure Confirmation

Caption: General workflow for the synthesis and ¹H NMR analysis of oxazole derivatives.

References

Interpreting High-Resolution Mass Spectrometry Data of Novel Phenyloxazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the interpretation of high-resolution mass spectrometry (HRMS) data for novel phenyloxazole compounds. Phenyloxazoles are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science. Accurate structural elucidation of novel analogues is critical for understanding their structure-activity relationships and advancing drug discovery efforts. This document offers a comparative overview of ionization techniques, detailed experimental protocols, and a systematic approach to interpreting the resulting mass spectra.

Principles of High-Resolution Mass Spectrometry in Small Molecule Analysis

High-resolution mass spectrometry is an indispensable tool for the analysis of small molecules, providing highly accurate mass measurements that allow for the determination of elemental compositions.[1][2][3] Unlike nominal mass instruments, HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can distinguish between ions with very similar masses, enabling the confident assignment of molecular formulas.[3] Tandem mass spectrometry (MS/MS) further provides structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions.[4][5][6]

Comparison of Ionization Techniques for Phenyloxazole Analysis

The choice of ionization technique is critical for the successful analysis of novel phenyloxazole compounds. The two most common techniques for coupling liquid chromatography with mass spectrometry (LC-MS) are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Ionization TechniquePrincipleBest Suited ForExpected Ion Species for PhenyloxazolesFragmentation
Electrospray Ionization (ESI) Soft ionization technique where ions are generated from a solution by creating a fine spray of charged droplets.[7]Polar to moderately polar, thermally labile molecules.[8][9]Primarily protonated molecules [M+H]⁺ in positive ion mode. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed.[7]Minimal in-source fragmentation, allowing for clear observation of the molecular ion. Fragmentation is primarily achieved through collision-induced dissociation (CID) in MS/MS experiments.[4]
Atmospheric Pressure Chemical Ionization (APCI) A technique that ionizes the analyte in the gas phase through reactions with reagent gas ions.[10]Less polar to nonpolar, thermally stable molecules.[11]Primarily protonated molecules [M+H]⁺.Can induce more in-source fragmentation compared to ESI, which may provide some structural information even in full scan mode.[11]

Recommendation for Novel Phenyloxazoles: For most phenyloxazole derivatives, which are typically moderately polar, Electrospray Ionization (ESI) in positive ion mode is the recommended starting point. It is a soft ionization technique that generally produces a strong signal for the protonated molecule [M+H]⁺ with minimal fragmentation, which is ideal for accurate molecular formula determination.[7] APCI can be a valuable alternative for less polar analogues or when ESI fails to produce a strong signal.[10][11]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality data and preventing instrument contamination.[12]

  • Dissolution: Dissolve the novel phenyloxazole compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of 1-10 µg/mL.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Vials: Transfer the filtered solution to an appropriate autosampler vial.

Liquid Chromatography (LC) Method

An optimized LC method is essential for separating the analyte of interest from impurities and the solvent front.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, hold for a short period, and then return to the initial conditions to re-equilibrate the column.[6]

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

High-Resolution Mass Spectrometry (HRMS) Conditions
  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Scan Mode: Full scan MS and data-dependent MS/MS (ddMS²).

  • Mass Range: m/z 100-1000.

  • Resolution: > 60,000 FWHM.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Temperature: 350 - 450 °C.[6]

  • Collision Energy (for MS/MS): A stepped collision energy (e.g., 10, 20, 40 eV) is recommended to obtain a rich fragmentation spectrum.

Data Interpretation Workflow

The following workflow provides a systematic approach to interpreting HRMS data for novel phenyloxazole compounds.

Data Interpretation Workflow for Novel Phenyloxazoles A Acquire HRMS Data (Full Scan and ddMS²) B Identify Precursor Ion [M+H]⁺ A->B C Determine Elemental Composition (from accurate mass) B->C D Analyze MS/MS Spectrum (Fragmentation Pattern) C->D E Propose Fragment Structures D->E F Confirm Structure E->F

Caption: A logical workflow for the systematic interpretation of HRMS data.

Step 1: Identify the Precursor Ion

In the full scan mass spectrum, identify the most abundant ion corresponding to the expected mass of the protonated novel phenyloxazole, [M+H]⁺. Also, look for common adducts such as [M+Na]⁺ and [M+K]⁺.[7]

Step 2: Determine the Elemental Composition

Using the accurate mass of the precursor ion, utilize the instrument's software to calculate the most probable elemental composition. The high mass accuracy of HRMS significantly reduces the number of possible formulas.[2] The nitrogen rule, which states that a molecule with an odd nominal mass will have an odd number of nitrogen atoms, can be a useful check.

Step 3: Analyze the MS/MS Fragmentation Pattern

The MS/MS spectrum provides the structural fingerprint of the molecule. For phenyloxazole compounds, fragmentation is expected to occur at the weakest bonds and lead to characteristic neutral losses. While specific fragmentation patterns are highly dependent on the substituents, some general fragmentation pathways can be anticipated.

General Fragmentation of a Phenyloxazole Core cluster_0 Precursor Ion cluster_1 Primary Fragments cluster_2 Secondary Fragments Phenyloxazole_Core Phenyloxazole Core [M+H]⁺ Fragment_A Phenyl Cation [C₆H₅]⁺ Phenyloxazole_Core:f1->Fragment_A:f0 Cleavage of C-C bond Fragment_B Oxazole Ring Fragment Phenyloxazole_Core:f1->Fragment_B:f0 Ring Opening Fragment_C Loss of CO Fragment_B:f0->Fragment_C:f0 Neutral Loss

Caption: A simplified diagram illustrating potential fragmentation pathways.

Common Fragmentation Pathways to Investigate:

  • Cleavage of the bond between the phenyl and oxazole rings: This would result in a phenyl cation and an oxazole-containing fragment.

  • Ring opening of the oxazole moiety: This can lead to a series of characteristic neutral losses, such as CO, HCN, or substituent-related fragments.

  • Loss of substituents: Fragmentation of substituent groups on either the phenyl or oxazole ring will provide information about their structure and location.

Step 4: Propose Fragment Structures

Based on the accurate masses of the fragment ions, propose plausible structures for each. This process is analogous to solving a puzzle, where the pieces are the elemental compositions of the fragments.

Step 5: Structure Confirmation

The proposed structure should be consistent with all the acquired data, including the precursor mass, the elemental composition, and the fragmentation pattern. If available, comparison with data from known analogues or computational fragmentation modeling can further increase confidence in the structural assignment.

Quantitative Data Summary

For a series of novel phenyloxazole compounds, the following table provides a template for summarizing the key quantitative data obtained from HRMS analysis.

Compound IDRetention Time (min)Observed m/z [M+H]⁺Calculated m/z [M+H]⁺Mass Error (ppm)Molecular FormulaKey Fragment Ions (m/z)
Novel-POX-01
Novel-POX-02
...

This systematic approach to data acquisition and interpretation will enable researchers to confidently elucidate the structures of novel phenyloxazole compounds, a critical step in the advancement of drug discovery and development.

References

A Comparative Guide to Spectroscopic and Analytical Methods for the Structural Validation of New Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step. This guide provides a comparative analysis of key spectroscopic and analytical methods for the structural validation of novel oxazole derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] The definitive confirmation of their molecular structure is crucial for understanding structure-activity relationships (SAR) and for rational drug design.[1]

This guide will delve into the experimental data and protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Single-Crystal X-ray Crystallography, highlighting their complementary roles in modern chemical analysis.

Comparative Analysis of Analytical Techniques

While various analytical techniques provide structural information, they are most powerful when used in conjunction. Single-crystal X-ray crystallography is considered the "gold standard" for obtaining high-resolution three-dimensional structures.[1] However, other spectroscopic methods like NMR, MS, and FT-IR are indispensable for providing detailed structural information, especially when suitable crystals cannot be obtained. The following table provides a comparative overview of these techniques.

TechniqueInformation ProvidedStrengthsLimitations
¹H & ¹³C NMR Spectroscopy Detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen and carbon atoms.[2][3]Provides a comprehensive map of the molecular skeleton.[3] Crucial for identifying isomers.Requires a relatively large amount of pure sample and can be time-consuming.[3]
Mass Spectrometry (MS) Precise molecular weight and elemental composition.[4] Provides information on molecular fragmentation patterns, which aids in structural elucidation.[5]Extremely sensitive, requiring very small amounts of sample. High-resolution MS (HRMS) can determine the molecular formula.[6]Isomers may not be distinguishable. Fragmentation patterns can be complex and difficult to interpret.[5]
FT-IR Spectroscopy Identification of functional groups present in the molecule based on the absorption of infrared radiation.[2]Fast, non-destructive, and requires minimal sample preparation.[7]Provides limited information about the overall molecular structure. Spectra can be complex in the fingerprint region.
X-ray Crystallography Unambiguous, high-resolution three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry.[1][8]Provides the most definitive structural information.[1] Reveals intermolecular interactions in the crystal lattice.[9]Requires a high-quality single crystal of the compound, which can be challenging to grow.[1]

Data Presentation: Spectroscopic Data for Oxazole Derivatives

The following tables summarize predicted and experimental spectroscopic data for representative oxazole derivatives. This quantitative data is essential for the structural confirmation of newly synthesized compounds.

Predicted NMR and IR Data for 4-propyl-1,3-oxazole

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz) [2]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.85s1HH-2 (oxazole ring)
~7.20s1HH-5 (oxazole ring)
~2.50t2H-CH₂- (propyl)
~1.65m2H-CH₂- (propyl)
~0.95t3H-CH₃ (propyl)

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz) [2]

Chemical Shift (δ, ppm)Assignment
~150.0C-2 (oxazole ring)
~140.0C-4 (oxazole ring)
~135.0C-5 (oxazole ring)
~28.0-CH₂- (propyl)
~22.0-CH₂- (propyl)
~13.5-CH₃ (propyl)

Table 3: Predicted FT-IR Spectral Data [2]

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumC-H stretching (oxazole ring)
~2960-2850StrongC-H stretching (alkyl)
~1580MediumC=N stretching (oxazole ring)
~1500MediumC=C stretching (oxazole ring)
~1100StrongC-O-C stretching (oxazole ring)
Mass Spectrometry Fragmentation of the Oxazole Ring

The electron impact induced fragmentation of the oxazole ring itself has been studied.[5] The molecular ion is typically the base peak, and fragmentation can occur through several pathways, including the loss of H, HCN, and CO.[5]

Table 4: Key Mass Fragments for Unsubstituted Oxazole [5]

m/zFragment
69[M]⁺
68[M-H]⁺
42[M-HCN]⁺
41[M-CO]⁺
40[M-HCN-H]⁺

Mandatory Visualizations

The following diagrams illustrate the general workflow for structural validation and a potential mass spectrometry fragmentation pathway.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Analytical Characterization cluster_validation Structural Validation Synthesis Synthesis of New Oxazole Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, etc.) Purification->NMR MS Mass Spectrometry (LRMS, HRMS) Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR Xray Single-Crystal X-ray Crystallography (if possible) Purification->Xray Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis Xray->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation SAR SAR Structure_Elucidation->SAR Structure-Activity Relationship Studies

Caption: General workflow for the synthesis and structural validation of a new oxazole derivative.

G M [C₃H₃NO]⁺˙ m/z = 69 (Molecular Ion) M_minus_H [C₃H₂NO]⁺ m/z = 68 M->M_minus_H - H˙ M_minus_HCN [C₂H₂O]⁺˙ m/z = 42 M->M_minus_HCN - HCN M_minus_CO [C₂H₃N]⁺˙ m/z = 41 M->M_minus_CO - CO

Caption: Simplified fragmentation pathway of the unsubstituted oxazole ring in Mass Spectrometry.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized experimental protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified oxazole derivative in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[2] Add a small amount of an internal standard, such as tetramethylsilane (TMS).[2]

  • Instrumentation : Utilize a 400 MHz or higher NMR spectrometer.[2]

  • ¹H NMR Acquisition : Acquire the spectrum with a spectral width of approximately -2 to 12 ppm. Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[2]

  • ¹³C NMR Acquisition : Acquire the spectrum with a spectral width of approximately 0 to 220 ppm.[2] A larger number of scans is typically required to obtain a good signal.

  • Data Analysis : Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra based on characteristic values, coupling patterns, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) if necessary.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the oxazole derivative (e.g., 100 µg/mL) in a volatile solvent like methanol, acetonitrile, or dichloromethane.[2]

  • Instrumentation : Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[6] For high-resolution mass spectrometry (HRMS), a Time-of-Flight (TOF) or Orbitrap analyzer is commonly used.[6]

  • Method :

    • EI-MS : Introduce the sample, often via a Gas Chromatography (GC) system.[2] Set the ionization energy, typically at 70 eV.[2]

    • ESI-MS : Infuse the sample solution directly into the source or introduce it via a Liquid Chromatography (LC) system.

  • Data Analysis : Identify the molecular ion peak ([M]⁺ or [M+H]⁺). For HRMS, use the exact mass to determine the elemental composition. Analyze the fragmentation pattern to gain further structural insights.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation :

    • KBr Pellet : Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Thin Film : If the sample is a liquid or can be dissolved in a volatile solvent, cast a thin film onto a salt plate (e.g., NaCl or KBr).[6]

  • Instrumentation : Record the spectrum using an FT-IR spectrometer.

  • Data Acquisition : Scan the mid-infrared region (typically 4000-400 cm⁻¹).

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C-H, C=N, C=C, C-O-C).[2]

Single-Crystal X-ray Crystallography
  • Crystal Growth : Grow high-quality single crystals of the oxazole derivative.[1] A common method is the slow evaporation of a saturated solution of the compound in a suitable solvent.[1]

  • Crystal Selection and Mounting : Select a suitable single crystal under a microscope and mount it on a goniometer head.[8]

  • Data Collection : Place the mounted crystal in an X-ray diffractometer.[8] Direct a beam of X-rays onto the crystal and record the diffraction pattern as the crystal is rotated.[8]

  • Data Processing : Process the collected diffraction data to determine the unit cell dimensions, space group, and reflection intensities.[8]

  • Structure Solution and Refinement : Solve the crystal structure using direct or Patterson methods, followed by refinement using full-matrix least-squares on F².[8] This process yields a detailed 3D model of the molecule.

References

A Comparative Guide to HPLC-MS for Purity Assessment of 4-(bromomethyl)-5-phenyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in drug discovery and development, the purity of synthetic intermediates is not merely a quality metric; it is a foundational pillar upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 4-(bromomethyl)-5-phenyloxazole, a reactive and versatile building block, is no exception. Its benzylic bromide functionality makes it highly susceptible to degradation and side reactions, necessitating a robust analytical method to ensure its integrity.

This guide provides an in-depth, field-proven protocol for the purity assessment of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). We will dissect the causality behind our methodological choices, compare this gold-standard technique against viable alternatives, and provide a self-validating framework compliant with stringent regulatory expectations.

Understanding the Analyte: Why Purity is Critical

This compound is a reactive intermediate. The primary analytical challenge stems from the lability of the C-Br bond in the bromomethyl group, making the molecule prone to hydrolysis and nucleophilic substitution.[1][2] A comprehensive purity assessment must therefore be capable of separating and identifying not only process-related impurities from its synthesis but also potential degradation products.

Common Potential Impurities:

  • Starting Materials: Unreacted precursors from the oxazole ring formation.

  • Process-Related By-products: Isomers or compounds formed during synthesis.

  • Degradation Products: Primarily the hydrolysis product, (5-phenyl-oxazol-4-yl)methanol, formed by the reaction of the bromomethyl group with trace water.[1]

  • Residual Solvents: Organic solvents used during synthesis and purification.[3]

An effective analytical method must possess the specificity to resolve these structurally similar compounds from the main analyte peak.

The Primary Method: Reverse-Phase HPLC-MS

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS) is the quintessential tool for the purity assessment of small molecules in the pharmaceutical industry.[4][5] The method separates compounds based on their hydrophobicity, making it ideal for moderately polar molecules like this compound.[6] The MS detector provides orthogonal data, confirming the molecular weight of the eluting peaks and enabling the identification of unknown impurities.[7]

Experimental Workflow for HPLC-MS Purity Analysis

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC-MS Analysis cluster_data 3. Data Processing prep_standard Prepare Standard Solution (1 mg/mL stock in Acetonitrile) prep_working Create Working Solutions (e.g., 0.1 mg/mL in mobile phase) prep_standard->prep_working prep_sample Prepare Sample Solution (1 mg/mL stock in Acetonitrile) prep_sample->prep_working filter Filter through 0.45 µm Syringe Filter prep_working->filter setup System Setup & Equilibration (Column, Mobile Phase, MS Parameters) filter->setup inject Inject Blank, Standards, and Samples setup->inject acquire Acquire UV and MS Data inject->acquire integrate Integrate Chromatographic Peaks acquire->integrate identify Identify Peaks using MS Data (Confirm MW of Analyte & Impurities) integrate->identify calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Final Report identify->report calculate->report

Experimental workflow for HPLC-MS purity analysis.
Detailed Step-by-Step Protocol

This protocol is designed as a robust starting point and should be validated according to internal and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[8][9]

A. Instrumentation and Reagents

  • HPLC System: A UHPLC or HPLC system with a quaternary pump, autosampler, and column oven.[7][10]

  • Detectors: A Diode Array Detector (DAD) or UV detector, and a single quadrupole or higher resolution mass spectrometer (e.g., Q-TOF).

  • Column: C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). The smaller particle size of UHPLC columns provides superior resolution and faster run times.[7]

  • Reagents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and ultrapure water. Formic acid (FA), LC-MS grade.

  • Standard: A well-characterized reference standard of this compound.

B. Chromatographic & MS Conditions

ParameterRecommended SettingRationale
Mobile Phase A Water + 0.1% Formic AcidThe acid provides a source of protons for positive mode ionization in the MS and improves peak shape.[11]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency and compatibility with MS.[11]
Gradient Program 5% B to 95% B over 10 minA gradient elution ensures that both polar and non-polar impurities are eluted and quantified within a reasonable time.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column to ensure sharp peaks and efficient separation.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity, improves peak efficiency, and ensures retention time reproducibility.[11]
Injection Volume 2 µLA small injection volume prevents column overloading and peak distortion.
UV Detection 254 nm and λmax254 nm is a standard wavelength for aromatic compounds.[12] The maximum absorbance wavelength (λmax) should be determined for optimal sensitivity.
MS Ionization Electrospray (ESI), Positive ModeESI is a soft ionization technique suitable for polar to moderately polar small molecules. The oxazole nitrogen is readily protonated.
MS Scan Range 100 - 500 m/zThis range comfortably covers the molecular weight of the analyte (C₁₀H₈BrNO, MW ≈ 238.08) and its likely impurities.

C. Sample and Standard Preparation

  • Stock Solutions (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard and the test sample into separate 10 mL volumetric flasks. Dissolve and dilute to volume with acetonitrile.

  • Working Solutions (0.1 mg/mL): Dilute 1 mL of each stock solution to 10 mL with a 50:50 mixture of Mobile Phase A and B.

  • Filtration: Filter the final solutions through a 0.22 or 0.45 µm syringe filter to remove particulates before injection.[10]

Method Validation: A Self-Validating System

For a method to be trustworthy, it must be validated to demonstrate its fitness for purpose.[9][13] According to ICH Q2(R1) guidelines, the following parameters are critical for an impurity method.[8][9]

Validation ParameterObjective & Typical Acceptance Criteria
Specificity Demonstrate that the analyte peak is free from interference from impurities, degradants, or the matrix. Peak purity analysis using DAD and MS data is essential.
Linearity & Range Show a proportional relationship between peak area and concentration. A correlation coefficient (R²) of ≥ 0.99 is expected over a range from the reporting threshold to 120% of the specification.[14]
Accuracy Measure the closeness of the results to the true value. Typically assessed by spike/recovery studies at multiple levels (e.g., 80%, 100%, 120%), with recovery between 98-102%.
Precision Assess the degree of scatter in results. Measured as Repeatability (intra-day) and Intermediate Precision (inter-day). Relative Standard Deviation (RSD) should typically be ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest concentration that can be measured with acceptable precision and accuracy. Essential for quantifying trace impurities.
Robustness Demonstrate reliability with respect to deliberate variations in method parameters (e.g., ±2°C in column temp, ±0.2 pH units in mobile phase).

Comparison with Alternative Purity Assessment Methods

While HPLC-MS is the preferred method, other techniques can provide valuable, often orthogonal, information. The choice of method depends on the specific question being asked.

TechniquePrincipleAdvantages for this AnalyteDisadvantages & Limitations
Quantitative NMR (qNMR) Purity is determined by comparing the integral of the analyte's signal to that of a certified internal standard.Provides absolute purity without needing a specific reference standard for the analyte itself; excellent for structural confirmation.[15]Lower sensitivity than HPLC; potential for signal overlap with impurities; not ideal for complex mixtures.
Gas Chromatography (GC-MS) Separation of volatile compounds in the gas phase.Excellent for identifying and quantifying residual solvents.This compound is likely thermally labile and not volatile enough for direct GC analysis without derivatization.
Differential Scanning Calorimetry (DSC) Measures the change in heat flow to a sample as it is heated, revealing its melting point and purity based on melting point depression.Provides a measure of total eutectic impurities in a highly pure, crystalline sample.[16]Does not provide information on the identity or number of individual impurities; not suitable for amorphous materials or oils.
Thin-Layer Chromatography (TLC) A rapid, qualitative separation on a solid stationary phase.Inexpensive and fast for quick checks of reaction progress or spotting major impurities.Not quantitative; lower resolution and sensitivity compared to HPLC.[17]

Decision Tree for Method Selection

decision_tree start What is the analytical goal? q1 Routine QC & Impurity Profiling? start->q1 q2 Absolute Purity of a Reference Standard? q1->q2 No ans1 Use Validated HPLC-MS Method q1->ans1 Yes q3 Check for Residual Solvents? q2->q3 No ans2 Use qNMR for Absolute Purity (Confirm with HPLC-MS for impurities) q2->ans2 Yes q4 Rapid Reaction Check? q3->q4 No ans3 Use GC-MS q3->ans3 Yes ans4 Use TLC q4->ans4 Yes

Decision tree for selecting a purity analysis method.

Conclusion and Final Recommendations

For the comprehensive quality control of this compound, a validated reverse-phase HPLC-MS method is unequivocally the most suitable technique. It offers the high resolution necessary to separate the parent compound from structurally similar impurities and the sensitivity required to quantify them at trace levels.[7][15] The integration of mass spectrometry provides invaluable data for the identification of unknown peaks, which is crucial for understanding degradation pathways and ensuring process control.

While techniques like qNMR and GC-MS serve important, complementary roles for absolute purity determination and solvent analysis, respectively, they cannot replace the detailed impurity profile generated by a robust HPLC-MS method. Adherence to a rigorous validation protocol ensures that the data generated is reliable, reproducible, and defensible, meeting the high standards required in pharmaceutical development.

References

A Comparative Guide to the Biological Efficacy of 4- and 5-Substituted Phenyloxazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with substituted phenyloxazoles demonstrating a wide array of pharmacological activities. The position of the phenyl group on the oxazole ring, either at the 4- or 5-position, can significantly influence the molecule's interaction with biological targets, thereby affecting its efficacy. This guide provides a comparative analysis of the biological activities of 4- and 5-substituted phenyloxazole isomers based on available experimental data. It is important to note that direct comparative studies of these isomers with identical substitutions and under the same experimental conditions are limited in the current literature. Therefore, this guide presents findings from separate studies on each class of isomers to highlight their respective biological potentials.

5-Substituted Phenyloxazole Derivatives: Focus on Anti-inflammatory and Anticancer Activities

Derivatives of 5-phenyloxazole have been notably investigated for their anti-inflammatory and anticancer properties. A key mechanism of action identified for some of these compounds is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, a crucial mediator of inflammation and pain.

Quantitative Data: Biological Activity of 5-Substituted Phenyloxazole Derivatives
Compound IDR Group (at position 4)Biological ActivityAssayIC50 / CTC50 (µM)Cell LineReference
1 -CH=C(C6H5)- (4-H)AnticancerSRB25 µg/mLA549 (Human Lung Carcinoma)[1]
2 -CH=C(C6H5)- (4-Cl)AnticancerSRB80 µg/mLA549 (Human Lung Carcinoma)[1]
3 -CH=C(C6H5)- (4-OH)AnticancerSRB33 µg/mLA549 (Human Lung Carcinoma)[1]
4 -CH=C(C6H5)- (4-OCH3)AnticancerSRB40 µg/mLA549 (Human Lung Carcinoma)[1]
5 -CH=C(C6H5)- (4-N(CH3)2)AnticancerSRB38 µg/mLA549 (Human Lung Carcinoma)[1]
(R)-27 4,5-disubstitutedTRPV1 AntagonistIn vitro potency-Human TRPV1 receptor[2]

Note: The data for compounds 1-5 are for 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives, which are structurally related to 5-phenyloxazoles. Compound (R)-27 is a 4,5-disubstituted 2-arylaminooxazole, where 5-monosubstituted analogs showed poor pharmacokinetics.[2]

Signaling Pathway: COX-2 Inhibition by 5-Phenyloxazole Derivatives

COX2_Inhibition ProInflammatory_Stimuli Pro-inflammatory Stimuli Cell_Membrane Cell Membrane Phospholipids ProInflammatory_Stimuli->Cell_Membrane activates Phospholipase A2 Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins converts to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate Phenyloxazole 5-Phenyloxazole Derivative Phenyloxazole->COX2 inhibits

Caption: Inhibition of the COX-2 pathway by 5-phenyloxazole derivatives.

Experimental Protocols:

Sulforhodamine B (SRB) Assay for Anticancer Activity

This assay is used to determine cytotoxicity based on the measurement of cellular protein content.

  • Cell Plating: Cancer cells (e.g., A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 hours.

  • Fixation: The cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed, and the cells are stained with 0.4% SRB solution for 10 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The bound stain is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at 510 nm using a microplate reader. The CTC50 (concentration that inhibits cell growth by 50%) is then calculated.[1]

4-Substituted Phenyloxazole Derivatives: Emerging Biological Activities

Research on 4-phenyloxazole derivatives has revealed their potential in various therapeutic areas, including as anti-inflammatory and antiprotozoal agents. The substitution pattern on the 4-phenyl ring plays a crucial role in modulating the biological activity of these compounds.

Quantitative Data: Biological Activity of 4-Substituted Phenyloxazole Derivatives
Experimental Workflow: General Biological Screening

The following diagram illustrates a general workflow for the synthesis and subsequent biological screening of novel chemical compounds like phenyloxazole derivatives.

Biological_Screening_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Start Starting Materials Reaction Chemical Reaction (e.g., Van Leusen Synthesis) Start->Reaction Purification Purification (Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Compound_Library Synthesized Phenyloxazoles Characterization->Compound_Library Primary_Screening Primary Screening (e.g., Cell Viability Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Enzyme Inhibition) Hit_Identification->Secondary_Assays Lead_Compound Lead Compound Secondary_Assays->Lead_Compound

Caption: A general workflow for the synthesis and biological screening of phenyloxazole derivatives.

Experimental Protocols:

Van Leusen Oxazole Synthesis

This is a common method for the synthesis of oxazoles.

  • Reaction Setup: A mixture of an aldehyde, tosylmethyl isocyanide (TosMIC), and a base (e.g., K2CO3) in a suitable solvent (e.g., methanol) is prepared.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux.

  • Work-up: After the reaction is complete, the solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield the desired oxazole.

Conclusion

Based on the available literature, both 4- and 5-substituted phenyloxazole isomers present promising scaffolds for the development of novel therapeutic agents. The 5-substituted phenyloxazoles have been more extensively studied for their anti-inflammatory and anticancer activities, with some derivatives showing potent COX-2 inhibition. In contrast, the biological activities of 4-substituted phenyloxazoles are less explored, with initial studies indicating potential in areas such as anti-inflammatory and antiprotozoal applications.

A significant data gap exists in the form of direct, head-to-head comparative studies of 4- and 5-phenyloxazole isomers with identical substitution patterns. Such studies are crucial for elucidating the precise influence of the phenyl group's position on biological efficacy and for guiding the rational design of more potent and selective drug candidates. Future research should focus on the synthesis and parallel biological evaluation of both isomeric series to establish clear structure-activity relationships.

References

Unveiling the Molecular Architecture of Oxazole Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. Oxazole derivatives, a class of heterocyclic compounds, are of significant interest due to their diverse pharmacological activities. Unambiguously confirming their molecular structure is paramount for understanding structure-activity relationships (SAR) and driving rational drug design. This guide provides a comprehensive comparison of X-ray crystallography as the gold standard for the structural elucidation of oxazole derivatives, supported by experimental data and detailed protocols.

Single-crystal X-ray diffraction stands as the most powerful technique for obtaining a definitive, high-resolution three-dimensional structure of a molecule. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which are critical for a deep understanding of a compound's chemical behavior and biological interactions.

Comparative Analysis: The Power of X-ray Crystallography

To illustrate the accuracy and reliability of X-ray crystallography, we present a comparative analysis of the geometric parameters of two well-studied oxazole derivatives: 2,5-diphenyloxazole and a 4,5-diphenyl-oxazole derivative. The experimental data obtained from single-crystal X-ray diffraction are compared with theoretical values derived from Density Functional Theory (DFT) calculations, a common computational chemistry method.

Table 1: Structural Parameters of 2,5-Diphenyloxazole

ParameterBond Length (Å) - X-rayBond Length (Å) - DFTAngle (°) - X-rayAngle (°) - DFT
O1-C21.3651.372C5-O1-C2104.5
C2-N31.3091.315O1-C2-N3115.3
N3-C41.3851.391C2-N3-C4109.1
C4-C51.3551.360N3-C4-C5114.6
C5-O11.3731.379C4-C5-O1106.5

Note: The X-ray crystallography data is sourced from the Crystallography Open Database (COD) entry for 2,5-diphenyloxazole. Theoretical data is representative of values obtained from DFT calculations at the B3LYP/6-31G(d) level of theory.

Table 2: Crystallographic Data for a 4,5-diphenyl-oxazole Derivative

ParameterValue
Crystal Data
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)13.3507(15), 3.9443(9), 28.527(5)
α, β, γ (°)90, 98.025(11), 90
Volume (ų)1487.5(5)
Z4
Data Collection
Radiation typeCu Kα
Temperature (K)293
No. of measured reflections2593
No. of independent reflections2491
Refinement
R_int0.054
Final R indices [I > 2σ(I)]R1 = 0.050, wR2 = 0.140

The close correlation between the experimental and theoretical values in Table 1 underscores the precision of X-ray crystallography in defining the molecular geometry of oxazole derivatives.[1] Table 2 provides key crystallographic parameters for a specific 4,5-diphenyl-oxazole derivative, showcasing the level of detail obtained from a typical single-crystal X-ray diffraction experiment.[2]

The Unrivaled Detail of X-ray Crystallography

While other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for determining the connectivity and solution-state conformation of molecules, X-ray crystallography provides an unparalleled level of detail and accuracy for the structural validation of crystalline compounds.[1] It directly visualizes the electron density of the molecule, allowing for the precise measurement of atomic positions and intermolecular interactions within the crystal lattice.

Experimental Protocols

The successful determination of a molecular structure by X-ray crystallography hinges on a meticulous experimental workflow. The following protocols outline the key stages for the analysis of oxazole derivatives.

Single-Crystal X-ray Diffraction of an Oxazole Derivative

This section provides a detailed methodology for the structural determination of an oxazole derivative using single-crystal X-ray diffraction.

1. Crystal Growth: High-quality single crystals are the prerequisite for a successful X-ray diffraction experiment. Slow evaporation of a saturated solution is a commonly employed method.[1]

  • Solvent Selection: Choose a solvent or a mixture of solvents in which the oxazole derivative exhibits moderate solubility.

  • Preparation of Saturated Solution: Dissolve the purified compound in the chosen solvent, with gentle warming if necessary, to create a saturated or near-saturated solution.

  • Slow Evaporation: Filter the solution into a clean vial. Cover the vial with a cap or parafilm containing a few small perforations to allow for the slow evaporation of the solvent.

2. Data Collection:

  • A suitable single crystal is carefully selected and mounted on a goniometer head.

  • The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations of the atoms.

  • A focused beam of monochromatic X-rays is directed at the crystal.

  • As the crystal is rotated, a diffraction pattern consisting of a series of spots is collected on a detector.

3. Structure Solution and Refinement:

  • The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • The crystal structure is then solved using computational methods.

  • The initial structural model is refined to best fit the experimental data, resulting in a precise three-dimensional model of the molecule.

  • Finally, a Crystallographic Information File (CIF) is generated, which contains all the pertinent information about the crystal structure, data collection, and refinement process.[1]

experimental_workflow Experimental Workflow for X-ray Crystallography synthesis Synthesis & Purification of Oxazole Derivative crystal_growth Crystal Growth synthesis->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structural Validation & Analysis structure_refinement->validation

A simplified workflow for X-ray crystallography.

Integrating X-ray Crystallography in the Research Pipeline

X-ray crystallography serves as a critical validation step in the discovery and development of novel oxazole derivatives. The following diagram illustrates its central role in confirming the identity and structure of a newly synthesized compound.

logical_relationship Role of X-ray Crystallography in Drug Discovery cluster_synthesis Synthesis & Initial Characterization cluster_validation Structural Validation cluster_development Further Development synthesis Synthesis of Novel Oxazole Derivative nmr_ms NMR & Mass Spectrometry (Initial Confirmation) synthesis->nmr_ms xray X-ray Crystallography (Definitive Structure) nmr_ms->xray sar Structure-Activity Relationship (SAR) Studies xray->sar optimization Lead Optimization sar->optimization

Workflow integrating X-ray crystallography.

References

comprehensive spectroscopic data for the characterization of 4-(bromomethyl)-5-phenyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

To provide a practical context, we present a comparative analysis with the closely related analog, 4-methyl-5-phenyloxazole. While experimental data for 4-methyl-5-phenyloxazole is also sparse, its predicted spectral data serves as a valuable baseline to highlight the significant spectroscopic impact of the bromomethyl substituent.[1] This guide is intended to equip researchers with the necessary knowledge to identify, characterize, and utilize these important building blocks in their synthetic endeavors.

Molecular Structure and Predicted Spectroscopic Data of 4-(bromomethyl)-5-phenyloxazole

The foundational step in any chemical synthesis campaign is the unambiguous characterization of all reagents and intermediates. The molecular structure of this compound, with its key functional groups, dictates its expected spectroscopic fingerprint.

Molecular Structure of this compound cluster_oxazole Oxazole Ring cluster_phenyl Phenyl Ring cluster_bromomethyl Bromomethyl Group C1 C O O C1->O C10 CH₂ C1->C10 C2 C O->C2 N N C2->N C3 C N->C3 C3->C1 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C7 C C6->C7 C8 C C7->C8 C9 C C8->C9 C9->C4 Br Br C10->Br

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to exhibit distinct signals for the protons of the bromomethyl group, the oxazole ring, and the phenyl ring. The chemical shift of the bromomethyl protons is particularly diagnostic, appearing significantly downfield due to the deshielding effects of the adjacent oxazole ring and the electronegative bromine atom.[2]

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide insights into the carbon framework of the molecule. The carbon of the bromomethyl group is expected to be in a characteristic region, and the distinct signals for the oxazole and phenyl ring carbons will further confirm the molecular structure.

Table 1: Predicted NMR Spectroscopic Data for this compound

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Phenyl-H (ortho, meta, para)7.30 - 7.60 (m, 5H)125.0 - 130.0
Oxazole-H~7.90 (s, 1H)~150.0 (C2), ~128.0 (C4), ~152.0 (C5)
-CH₂Br~4.60 (s, 2H)~30.0

Note: Predicted chemical shifts are relative to TMS and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=N and C-O-C stretching vibrations of the oxazole ring, as well as vibrations associated with the phenyl and bromomethyl groups.[3]

Table 2: Predicted IR Absorption Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹)
Aromatic C-H stretch3100 - 3000
C=N stretch (oxazole)1650 - 1590
C=C stretch (aromatic)1600 - 1450
C-O-C stretch (oxazole)1150 - 1020
C-Br stretch650 - 550
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. A key feature in the mass spectrum of this compound will be the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.[4][5][6]

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Notes
[M]⁺ (with ⁷⁹Br)237Molecular ion
[M+2]⁺ (with ⁸¹Br)239Isotopic peak for bromine
[M-Br]⁺158Loss of bromine radical
[C₆H₅]⁺77Phenyl cation

Comparative Analysis: this compound vs. 4-methyl-5-phenyloxazole

To better understand the spectroscopic signatures of this compound, a comparison with its methyl analog is highly instructive. The primary difference lies in the substituent at the 4-position of the oxazole ring, which significantly influences the NMR spectra.

Predicted ¹H NMR Spectral Comparison cluster_A This compound cluster_B 4-methyl-5-phenyloxazole a Phenyl-H (7.30-7.60 ppm) b Oxazole-H (~7.90 ppm) c -CH₂Br (~4.60 ppm) d Phenyl-H (7.20-7.50 ppm) e Oxazole-H (~7.80 ppm) f -CH₃ (~2.40 ppm)

Caption: Comparative diagram of predicted ¹H NMR chemical shifts.

The most notable difference in the predicted ¹H NMR spectra is the chemical shift of the protons at the 4-position substituent. The methylene protons of the bromomethyl group in this compound are expected at approximately 4.60 ppm, whereas the methyl protons of 4-methyl-5-phenyloxazole are predicted to be significantly upfield, around 2.40 ppm. This substantial downfield shift for the bromomethyl protons is a direct consequence of the strong electron-withdrawing inductive effect of the bromine atom.[2]

In the mass spectra, both compounds will show fragmentation patterns characteristic of the 5-phenyloxazole core. However, this compound will be readily distinguishable by its prominent M/M+2 isotopic pattern for the molecular ion, a feature that will be absent in the spectrum of 4-methyl-5-phenyloxazole.

Experimental Protocols for Spectroscopic Characterization

The following are generalized, yet robust, protocols for acquiring the spectroscopic data discussed in this guide.

General Workflow for Spectroscopic Characterization A Sample Preparation B NMR Spectroscopy (¹H, ¹³C) A->B Dissolve in deuterated solvent C IR Spectroscopy A->C Prepare KBr pellet or thin film D Mass Spectrometry A->D Dissolve in volatile solvent E Data Analysis & Structural Elucidation B->E C->E D->E

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[1]

  • Instrumentation: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • Data Acquisition:

    • For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio, using a spectral width of approximately 15 ppm and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, utilize a proton-decoupled pulse sequence to obtain a spectrum with singlet signals for each unique carbon. A wider spectral width (e.g., 0-220 ppm) and a longer relaxation delay are typically required.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, finely grind a small amount (1-2 mg) with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: First, record a background spectrum of the empty sample compartment or a pure KBr pellet. Then, acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. The instrument software will automatically subtract the background spectrum.[1]

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Introduce the sample solution into the mass spectrometer. Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and key fragment ions. For high-resolution mass spectrometry (HRMS), the instrument should be calibrated to provide accurate mass measurements for elemental composition determination.

Conclusion

While experimental spectroscopic data for this compound remains elusive in the public domain, a comprehensive understanding of its expected spectral characteristics can be achieved through predictive methods and comparative analysis with structurally related compounds. This guide provides a robust framework for researchers to confidently identify and characterize this important synthetic building block. The distinct downfield shift of the bromomethyl protons in the ¹H NMR spectrum and the characteristic M/M+2 isotopic pattern in the mass spectrum serve as key identifiers. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data, ensuring the integrity of research and development in which this versatile compound is employed.

References

evaluating alternative reagents for the introduction of the 5-phenyloxazole-4-methyl group

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient introduction of the 5-phenyloxazole-4-methyl moiety is a critical step in the synthesis of various biologically active compounds. This heterocyclic scaffold is a key pharmacophore in molecules exhibiting anti-inflammatory and anticancer properties, often through the inhibition of the COX-2 signaling pathway.[1][2] This guide provides an objective comparison of alternative reagents and methodologies for the introduction of this group, supported by experimental data and detailed protocols.

Comparison of Synthetic Methodologies

The primary methods for the synthesis of 5-phenyloxazole-4-methyl derivatives include the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.[1] Modern adaptations of these methods, such as microwave-assisted synthesis, offer significant advantages in terms of reaction time and yield.[3][4][5]

MethodKey ReagentsTypical Reaction ConditionsReported Yield (%)AdvantagesDisadvantages
Robinson-Gabriel Synthesis 2-Amino-1-phenylethan-1-one, Acetic Anhydride, Dehydrating Agent (e.g., H₂SO₄, P₂O₅)Reflux, 1-4 hours60-75% (estimated for analogous reactions)[6]Readily available starting materials.Harsh acidic conditions, moderate yields.
Van Leusen Oxazole Synthesis Benzaldehyde, α-Methyl-tosylmethyl isocyanide (TosMIC), Base (e.g., K₂CO₃)Reflux in methanol, 6 hours78%[7]Milder conditions, good yields.TosMIC reagent can be specialized.
Microwave-Assisted Van Leusen Synthesis Benzaldehyde, TosMIC, Base (e.g., K₃PO₄)Microwave irradiation (350W) in isopropanol, 8 minutes96% (for 5-phenyloxazole)[4][5]Drastically reduced reaction times, excellent yields.Requires specialized microwave reactor.
One-Pot Van Leusen Synthesis in Ionic Liquids Benzaldehyde, TosMIC, Alkyl Halide, Base (e.g., K₂CO₃)Room temperature in [bmim]BrHigh (not specified for the exact product)[8]Environmentally friendly, recyclable solvent, simple procedure.Ionic liquids can be expensive.

Experimental Protocols

Protocol 1: Robinson-Gabriel Synthesis of 4-Methyl-5-phenyloxazole[1]

Step 1: Acylation of 2-Amino-1-phenylethan-1-one

  • To a solution of 2-amino-1-phenylethan-1-one hydrochloride (1 equivalent) in pyridine, add acetic anhydride (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude 2-acetamido-1-phenylethan-1-one.

Step 2: Cyclodehydration

  • To the crude 2-acetamido-1-phenylethan-1-one, add a dehydrating agent such as concentrated sulfuric acid or phosphorus pentoxide.

  • Heat the reaction mixture under reflux for 1-3 hours, monitoring by TLC.

  • After cooling, carefully neutralize the reaction mixture with a suitable base (e.g., sodium carbonate solution) and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-methyl-5-phenyloxazole.

Protocol 2: Van Leusen Synthesis of 4-Methyl-5-phenyloxazole[7]
  • In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and α-methyl-tosylmethyl isocyanide (1.1 equivalents) in methanol.

  • Add potassium carbonate (2.5 equivalents) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 6 hours, monitoring by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature and remove the methanol under reduced pressure.

  • Add water and ethyl acetate to the residue and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography on silica gel to yield 4-methyl-5-phenyloxazole.

Protocol 3: Microwave-Assisted Synthesis of 5-Phenyloxazole (adapted for 4-Methyl-5-phenyloxazole)[4][5]
  • In a microwave reactor vial, combine benzaldehyde (1 equivalent), α-methyl-tosylmethyl isocyanide (1 equivalent), and potassium phosphate (2 equivalents) in isopropanol.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 65 °C and 350 W for 8 minutes.

  • Monitor the reaction completion by TLC.

  • After cooling, transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathway and Experimental Workflows

The anti-inflammatory activity of many 5-phenyloxazole-4-methyl derivatives is attributed to their inhibition of the cyclooxygenase-2 (COX-2) enzyme.[9] The COX-2 pathway is a key player in inflammation and is often upregulated in various diseases, including cancer.[2][10][11]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE2_Synthase PGE2 Synthase PGH2->PGE2_Synthase PGE2 Prostaglandin E2 (PGE2) PGE2_Synthase->PGE2 EP_Receptors EP Receptors PGE2->EP_Receptors Downstream_Signaling Downstream Signaling (PKA, β-catenin, NF-κB, PI3K/AKT) EP_Receptors->Downstream_Signaling Inflammation_Proliferation Inflammation, Proliferation, Immune Evasion Downstream_Signaling->Inflammation_Proliferation Oxazole_Derivative 5-Phenyloxazole-4-methyl Derivative Oxazole_Derivative->COX2 Inhibition

Caption: Inhibition of the COX-2 signaling pathway by a 5-phenyloxazole-4-methyl derivative.

Robinson_Gabriel_Workflow Start 2-Amino-1-phenylethan-1-one Acylation Acylation (Acetic Anhydride, Pyridine) Start->Acylation Intermediate 2-Acetamido-1-phenylethan-1-one Acylation->Intermediate Cyclodehydration Cyclodehydration (H₂SO₄) Intermediate->Cyclodehydration Product 4-Methyl-5-phenyloxazole Cyclodehydration->Product

Caption: Experimental workflow for the Robinson-Gabriel synthesis.

Van_Leusen_Workflow Start Benzaldehyde + α-Methyl-TosMIC Reaction Reaction (K₂CO₃, Methanol, Reflux) Start->Reaction Workup Workup & Purification Reaction->Workup Product 4-Methyl-5-phenyloxazole Workup->Product

Caption: Experimental workflow for the Van Leusen oxazole synthesis.

References

A Comparative Guide to Oxazole Synthesis: Benchmarking Novel Methods Against the Classical Robinson-Gabriel Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the oxazole core is a foundational technique in the discovery of new therapeutics. This guide provides an objective comparison of modern oxazole synthesis methodologies against the traditional Robinson-Gabriel reaction, supported by experimental data, detailed protocols, and workflow visualizations to inform synthetic strategy.

The oxazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. While the Robinson-Gabriel synthesis, first reported in the early 20th century, has long been a staple for constructing this critical heterocycle, the demands of modern drug discovery for efficiency, milder conditions, and broader substrate scope have spurred the development of numerous novel synthetic routes. This guide delves into a head-to-head comparison of the classical approach with prominent modern alternatives, including the Van Leusen reaction, microwave-assisted syntheses, and metal-catalyzed methods.

Performance Comparison of Oxazole Synthesis Methods

The choice of synthetic route to an oxazole derivative can significantly impact yield, reaction time, and compatibility with various functional groups. The following table summarizes key performance indicators for the classical Robinson-Gabriel synthesis alongside several modern alternatives.

MethodTypical SubstratesReagents & ConditionsReaction TimeYield (%)AdvantagesDisadvantages
Robinson-Gabriel α-Acylamino ketonesH₂SO₄, Ac₂O, 90-100°CSeveral hoursVariable, often moderateWell-established, readily available starting materials.Harsh acidic conditions, high temperatures, limited substrate scope, potential for low yields and byproduct formation.[1]
Van Leusen Aldehydes, Tosylmethyl isocyanide (TosMIC)K₂CO₃, MeOH, reflux4-6 hoursGood to excellentMilder conditions, broad substrate scope for aldehydes.[2][3]TosMIC reagent can be sensitive, potential for side reactions.
Microwave-Assisted Van Leusen Aldehydes, TosMICK₃PO₄, Isopropanol, 65°C, 350W~8 minutes94-96%Drastically reduced reaction times, high yields, green chemistry approach.[4][5]Requires specialized microwave reactor.
Copper-Catalyzed Enamides or alkynes/amines/O₂Cu(II) catalyst, oxidant, room temp. to 120°C4-24 hoursGood to excellentMilder conditions, broad substrate scope.[6][7][8]Catalyst can be expensive, potential for metal contamination in the product.
Iodine-Mediated Enamides or α-bromoketones/benzylaminesI₂, K₂CO₃, DMF, 80°C3-5 hoursGood to excellentMetal-free, relatively mild conditions.[9][10]Stoichiometric amounts of iodine may be required.

Experimental Protocols

Detailed methodologies for the synthesis of a representative 2,5-disubstituted oxazole are provided below for each of the compared methods.

Protocol 1: Classical Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole

This protocol describes a traditional method for the synthesis of 2,5-diphenyloxazole from 2-(benzoylamino)acetophenone.

Materials:

  • 2-(Benzoylamino)acetophenone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetic Anhydride (Ac₂O)

Procedure:

  • In a round-bottom flask, dissolve 2-(benzoylamino)acetophenone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90-100°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it onto crushed ice.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford 2,5-diphenyloxazole.

Protocol 2: Van Leusen Synthesis of 5-Phenyloxazole

This protocol details the synthesis of 5-phenyloxazole from benzaldehyde and tosylmethyl isocyanide (TosMIC).

Materials:

  • Benzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium Carbonate (K₂CO₃)

  • Methanol (MeOH)

Procedure:

  • To a stirred solution of benzaldehyde (1.0 eq) in methanol, add TosMIC (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-phenyloxazole.

Protocol 3: Microwave-Assisted Van Leusen Synthesis of 5-Phenyloxazole

This protocol describes a rapid, microwave-assisted synthesis of 5-phenyloxazole.[4][5]

Materials:

  • Benzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium Phosphate (K₃PO₄)

  • Isopropanol (IPA)

Procedure:

  • In a microwave reaction vessel, combine benzaldehyde (1.0 eq), TosMIC (1.0 eq), and potassium phosphate (2.0 eq) in isopropanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 65°C and 350W for 8 minutes.[4][5]

  • After irradiation, cool the vessel to room temperature.

  • Remove the isopropanol under reduced pressure.

  • Dilute the residue with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give 5-phenyloxazole. A non-chromatographic purification may be sufficient.[4]

Protocol 4: Copper-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles

This protocol provides a general procedure for the copper-catalyzed synthesis of 2,5-disubstituted oxazoles from enamides.

Materials:

  • Enamide substrate

  • Copper(II) acetate (Cu(OAc)₂)

  • Oxidant (e.g., tert-butyl hydroperoxide - TBHP)

  • Solvent (e.g., Dimethylformamide - DMF)

Procedure:

  • To a solution of the enamide (1.0 eq) in DMF, add Cu(OAc)₂ (catalytic amount) and the oxidant.

  • Stir the reaction mixture at the appropriate temperature (can range from room temperature to elevated temperatures) and monitor by TLC.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium thiosulfate).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 5: Iodine-Mediated Synthesis of 2,5-Disubstituted Oxazoles

This protocol outlines the synthesis of 2,5-disubstituted oxazoles from α-bromoketones and benzylamine derivatives using iodine.[10]

Materials:

  • α-Bromoketone

  • Benzylamine derivative

  • Iodine (I₂)

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, combine the α-bromoketone (1.0 eq), benzylamine derivative (1.2 eq), iodine (2.2 eq), and potassium carbonate (2.0 eq) in DMF.

  • Heat the mixture to 80°C and stir for 3-5 hours.[10]

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the 2,5-disubstituted oxazole.

Visualizing the Synthetic Workflows

To further clarify the logical flow of these synthetic pathways, the following diagrams have been generated.

Robinson_Gabriel_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product start α-Acylamino Ketone react Cyclodehydration (H₂SO₄, Ac₂O, Heat) start->react prod 2,5-Disubstituted Oxazole react->prod

Classical Robinson-Gabriel Synthesis Workflow.

Novel_Methods_Comparison cluster_vanleusen Van Leusen Synthesis cluster_microwave Microwave-Assisted Synthesis cluster_metal Metal-Catalyzed Synthesis cluster_iodine Iodine-Mediated Synthesis vl_start Aldehyde + TosMIC vl_react Base-mediated Condensation vl_start->vl_react vl_prod 5-Substituted Oxazole vl_react->vl_prod mw_start Aldehyde + TosMIC mw_react Microwave Irradiation (K₃PO₄, IPA) mw_start->mw_react mw_prod 5-Substituted Oxazole mw_react->mw_prod metal_start Enamide or Alkyne/Amine metal_react Cu(II) or other metal catalyst + Oxidant metal_start->metal_react metal_prod Substituted Oxazole metal_react->metal_prod iodine_start α-Bromoketone + Benzylamine iodine_react I₂ / K₂CO₃ iodine_start->iodine_react iodine_prod 2,5-Disubstituted Oxazole iodine_react->iodine_prod

References

Safety Operating Guide

Proper Disposal of 4-(Bromomethyl)-5-phenyloxazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 4-(Bromomethyl)-5-phenyloxazole is classified as a hazardous chemical that causes severe skin burns and eye damage. Proper personal protective equipment (PPE) and adherence to regulated disposal protocols are mandatory to ensure personnel safety and environmental compliance.

This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following protocols are designed to provide clear, step-by-step instructions to minimize risks and ensure that all disposal activities are conducted in accordance with safety regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its hazards. This compound is corrosive and can cause severe chemical burns to the skin and eyes[1]. Inhalation of dust or fumes should be avoided, and all handling procedures should be conducted in a well-ventilated area or under a chemical fume hood[2][3].

Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and dust, preventing severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Prevents skin contact and chemical burns. Contaminated gloves must be disposed of properly after use.
Body Protection Lab coat, chemical-resistant apron, and closed-toe shoesProtects against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a chemical fume hood. If not possible, a NIOSH-approved respirator is required.Minimizes the risk of inhaling hazardous dust or vapors.
Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Isolate: Immediately alert others in the vicinity and evacuate the immediate area. If the spill is large, restrict access to the area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood, to disperse any airborne contaminants.

  • Containment: For small spills, use a dry, inert absorbent material such as sand, vermiculite, or commercial sorbent pads. Do not use combustible materials like paper towels to absorb the chemical.

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container. Avoid creating dust. For final cleanup, decontaminate the area with a suitable solvent, and collect the rinsate as hazardous waste.

  • Decontamination: All equipment and PPE used during the cleanup must be decontaminated or disposed of as hazardous waste.

Disposal Procedures for this compound

Disposal of this compound must be managed through a licensed professional waste disposal service in accordance with local, state, and federal regulations[1]. Under no circumstances should this chemical be disposed of down the drain or in regular trash[4].

Waste Segregation and Collection:

Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate proper disposal[5]. As a halogenated organic compound, this compound waste must be collected separately from non-halogenated organic waste[5][6].

Waste StreamContainer TypeLabeling RequirementsStorage Guidelines
Solid Waste Labeled, sealed, and compatible solid waste container"Hazardous Waste," "Halogenated Organic Solid Waste," "this compound"Store in a designated, secure satellite accumulation area. Keep container closed when not in use.
Contaminated Labware Puncture-resistant container labeled for hazardous waste"Hazardous Waste," "Contaminated Sharps/Labware"Segregate from other waste streams.
Contaminated PPE Labeled, sealed plastic bag or container for solid hazardous waste"Hazardous Waste," "Contaminated PPE"Store in a designated area for hazardous waste pickup.

Step-by-Step Disposal Protocol:

  • Characterize the Waste: All waste containing this compound must be treated as hazardous waste.

  • Select a Compatible Container: Use a container that is in good condition, compatible with the chemical, and has a secure lid. The original container is often a suitable choice for waste collection[4].

  • Label the Container: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include the full chemical name, "this compound," and the accumulation start date[7].

  • Accumulate Waste: Collect all waste materials, including contaminated solids and PPE, in the appropriately labeled container. Keep the container sealed when not in use and store it in a designated satellite accumulation area[8].

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup. Provide them with a complete inventory of the waste.

  • Decontaminate Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[4][9]. After triple-rinsing, the container can be disposed of as non-hazardous waste, with the label defaced[4].

Visualizing the Disposal Workflow

To aid in understanding the procedural flow of proper chemical disposal, the following diagrams illustrate the key decision points and steps involved.

Chemical Disposal Workflow start Start: Chemical waste generated identify Identify Waste & Consult SDS start->identify is_hazardous Is the waste hazardous? identify->is_hazardous segregate Segregate Waste by Hazard Class is_hazardous->segregate Yes non_hazardous Dispose of as non-hazardous waste is_hazardous->non_hazardous No label_container Label Container: 'Hazardous Waste' & Chemical Name segregate->label_container accumulate Accumulate in a sealed, compatible container label_container->accumulate storage Store in designated Satellite Accumulation Area accumulate->storage disposal_pickup Arrange for pickup by licensed disposal service storage->disposal_pickup end End: Waste properly disposed disposal_pickup->end Waste Segregation Logic waste This compound Waste is_halogenated Is it a halogenated organic compound? waste->is_halogenated halogenated_bin Collect in 'Halogenated Organic Waste' container is_halogenated->halogenated_bin Yes non_halogenated_bin Collect in 'Non-Halogenated Organic Waste' container is_halogenated->non_halogenated_bin No incompatible_check Check for other incompatibilities (e.g., with acids, bases) halogenated_bin->incompatible_check separate_collection Collect in a separate, compatible container incompatible_check->separate_collection Incompatible

References

Essential Safety and Logistical Information for Handling 4-(Bromomethyl)-5-phenyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 4-(Bromomethyl)-5-phenyloxazole. The following guidance is based on available safety data for the compound and best practices for handling structurally related hazardous chemicals. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact in the laboratory setting.

Quantitative Data Summary

The following table summarizes the known physical and chemical properties of this compound. Due to the limited availability of a comprehensive Safety Data Sheet (SDS), some toxicological data are based on classifications for structurally similar compounds and should be treated as indicative of potential hazards.

PropertyValue
Chemical Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol [1][2]
Appearance Not specified (likely a solid)
Melting Point 50-52 °C[]
Boiling Point 351.8 °C at 760 mmHg[]
Acute Oral Toxicity Potential for Category 4 toxicity[4][5]
Skin Corrosion/Irritation Expected to cause skin irritation[4][6]
Serious Eye Damage/Irritation Expected to cause serious eye irritation[4][6]
Respiratory Irritation May cause respiratory irritation[4][6]

Experimental Protocols: Safe Handling and Operational Plan

Strict adherence to the following step-by-step procedures is mandatory to minimize exposure and ensure a controlled laboratory environment.

Preparation and Engineering Controls
  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Fume Hood: All handling of this compound, including weighing and transfers, must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

  • Ventilation: Ensure the laboratory is well-ventilated.

  • Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.

  • Spill Kit: Have a chemical spill kit rated for halogenated organic compounds available in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required at all times when handling this compound.

Protection LevelRequired PPEWhen to Use
Standard Laboratory Operations Safety goggles with side shields, flame-resistant lab coat, nitrile or neoprene gloves, long pants, and closed-toe shoes.For all procedures involving the handling of this compound.
Operations with Splash Potential Chemical splash goggles, face shield, chemical-resistant apron over lab coat, and double-gloving.When there is an increased risk of splashing, such as during heating, vortexing, or transferring large volumes.
Emergency Situations (e.g., Spills) Full-face respirator with appropriate cartridges for organic vapors, chemical-resistant suit, and heavy-duty chemical-resistant gloves and boots.For responding to spills or uncontrolled releases of the compound.
Handling and Experimental Procedure
  • Donning PPE: Put on all required PPE before entering the designated work area.

  • Transferring the Chemical:

    • Carefully open the container inside the chemical fume hood.

    • Use a spatula or other appropriate tool to transfer the solid, minimizing the generation of dust.

    • For solutions, use a calibrated pipette or syringe.

  • Reaction Setup:

    • Ensure all glassware is clean, dry, and properly secured.

    • Add reagents slowly and in the correct order to control the reaction rate and temperature.

  • Post-Reaction:

    • Quench the reaction safely according to the specific protocol.

    • Allow the reaction mixture to cool to room temperature before work-up.

Decontamination and Cleanup
  • Wipe down the work surface in the fume hood with an appropriate solvent and then with soap and water.

  • Decontaminate all glassware that has come into contact with the chemical.

  • Properly doff PPE, avoiding contact with potentially contaminated outer surfaces.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Halogenated Organic Waste: this compound is a halogenated organic compound. All waste containing this chemical must be collected in a designated "Halogenated Organic Waste" container.[8][9] Do not mix with non-halogenated waste.

  • Waste Streams:

    • Solid Waste: Collect unused chemical, contaminated weighing paper, gloves, and other solid consumables in a clearly labeled, sealed, and compatible solid waste container.

    • Liquid Waste: Collect all solutions containing the compound in a separate, clearly labeled, sealed, and compatible liquid waste container.

    • Sharps: Any contaminated needles or blades must be disposed of in a designated sharps container.

Waste Container Management
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Corrosive, Irritant).

  • Storage: Store waste containers in a designated, well-ventilated, and secure area with secondary containment to prevent spills. Keep containers tightly sealed when not in use.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.[8]

Visual Workflow for Safe Handling

The following diagram outlines the logical workflow for safely handling this compound, from preparation to disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup cluster_disposal 4. Disposal prep_risk Conduct Risk Assessment prep_fume Verify Fume Hood Functionality prep_risk->prep_fume prep_ppe Gather Required PPE prep_fume->prep_ppe prep_spill Prepare Spill Kit prep_ppe->prep_spill handle_don Don PPE prep_spill->handle_don handle_weigh Weigh/Transfer in Fume Hood handle_don->handle_weigh handle_react Perform Experiment handle_weigh->handle_react clean_decon Decontaminate Work Area handle_react->clean_decon disp_seg Segregate Halogenated Waste handle_react->disp_seg Generate Waste clean_glass Clean Glassware clean_decon->clean_glass clean_decon->disp_seg Generate Waste clean_doff Doff PPE clean_glass->clean_doff clean_wash Wash Hands clean_doff->clean_wash disp_label Label Waste Container disp_seg->disp_label disp_store Store Waste in Secondary Containment disp_label->disp_store disp_dispose Dispose via EHS disp_store->disp_dispose

Caption: Logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.